molecular formula C20H29N5O3 B15615910 Urapidil-d3

Urapidil-d3

Cat. No.: B15615910
M. Wt: 390.5 g/mol
InChI Key: ICMGLRUYEQNHPF-HPRDVNIFSA-N
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Description

Urapidil-d3 is a useful research compound. Its molecular formula is C20H29N5O3 and its molecular weight is 390.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C20H29N5O3

Molecular Weight

390.5 g/mol

IUPAC Name

1,3-dimethyl-6-[3-[4-[2-(trideuteriomethoxy)phenyl]piperazin-1-yl]propylamino]pyrimidine-2,4-dione

InChI

InChI=1S/C20H29N5O3/c1-22-18(15-19(26)23(2)20(22)27)21-9-6-10-24-11-13-25(14-12-24)16-7-4-5-8-17(16)28-3/h4-5,7-8,15,21H,6,9-14H2,1-3H3/i3D3

InChI Key

ICMGLRUYEQNHPF-HPRDVNIFSA-N

Origin of Product

United States

Foundational & Exploratory

Urapidil-d3 physicochemical properties for research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of Urapidil-d3, a deuterated analog of the antihypertensive agent Urapidil. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals utilizing this compound in their studies. The information is presented to facilitate experimental design and interpretation, with a focus on clarity and practical application.

Core Physicochemical Properties

This compound is a stable, isotopically labeled form of Urapidil, primarily employed as an internal standard in quantitative analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), to ensure accuracy and precision.[1][2] Its physical and chemical characteristics are crucial for its handling, formulation, and application in research settings.

Data Summary

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource(s)
Chemical Name 6-((3-(4-(2-(methoxy-d3)phenyl)piperazin-1-yl)propyl)amino)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione[1]
Molecular Formula C₂₀H₂₆D₃N₅O₃[1][3]
Molecular Weight 390.49 g/mol [4]
Appearance White to off-white solid[2]
Melting Point 156 - 158 °C[3]
Boiling Point Not available (decomposes)
Solubility Slightly soluble in DMSO and PBS (pH 7.2)[1]
pKa (unlabeled Urapidil) ~8.11 (Strongest Basic)

Signaling Pathways of Urapidil

Urapidil, and by extension this compound, exerts its pharmacological effects through a dual mechanism of action. It acts as an antagonist at α1-adrenergic receptors and as an agonist at 5-HT1A serotonin (B10506) receptors.[5][6][7] This dual action results in vasodilation and a reduction in sympathetic outflow from the central nervous system, contributing to its antihypertensive effect.[5]

Urapidil_Signaling_Pathway Urapidil Urapidil / this compound Alpha1_AR α1-Adrenergic Receptor Urapidil->Alpha1_AR Antagonist HT1A_R 5-HT1A Receptor Urapidil->HT1A_R Agonist Gq Gq Protein Alpha1_AR->Gq PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C DAG->PKC Vasoconstriction Vasoconstriction Ca_release->Vasoconstriction PKC->Vasoconstriction Gi Gi Protein HT1A_R->Gi AC Adenylyl Cyclase Gi->AC inhibits cAMP ↓ cAMP AC->cAMP Sympathetic_Outflow ↓ Sympathetic Outflow cAMP->Sympathetic_Outflow

Caption: Urapidil's dual-action signaling pathway.

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties of this compound are provided below. These protocols are based on standard pharmaceutical analysis techniques and can be adapted to specific laboratory conditions.

Melting Point Determination

The melting point of this compound can be determined using a standard capillary melting point apparatus.

Methodology:

  • Sample Preparation: A small amount of finely powdered this compound is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

  • Heating: The sample is heated at a steady rate of 1-2 °C per minute.

  • Observation: The temperature at which the substance first begins to melt (the appearance of liquid) and the temperature at which the substance is completely molten are recorded as the melting range.[8][9][10][11]

Solubility Determination

The solubility of this compound in various solvents can be determined using the shake-flask method.

Methodology:

  • Sample Preparation: An excess amount of this compound is added to a known volume of the solvent of interest (e.g., DMSO, PBS) in a sealed container.

  • Equilibration: The mixture is agitated at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation: The saturated solution is filtered to remove any undissolved solid.

  • Quantification: The concentration of this compound in the clear filtrate is determined using a suitable analytical method, such as UV-Vis spectrophotometry or LC-MS.[12]

pKa Determination

The acid dissociation constant (pKa) of this compound can be determined by potentiometric titration.

Methodology:

  • Sample Preparation: A known concentration of this compound is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol (B129727) or acetonitrile (B52724) to ensure solubility.

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

  • pH Measurement: The pH of the solution is monitored continuously throughout the titration using a calibrated pH meter.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.[13][14][15][16]

Experimental Workflow: this compound as an Internal Standard in LC-MS

This compound is most commonly used as an internal standard for the accurate quantification of Urapidil in biological matrices. A typical workflow for this application is outlined below.

LCMS_Workflow Sample_Collection Biological Sample Collection (e.g., Plasma, Urine) Spiking Spiking with this compound (Internal Standard) Sample_Collection->Spiking Extraction Sample Preparation (e.g., Protein Precipitation, SPE) Spiking->Extraction LC_Separation LC Separation Extraction->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Analysis Data Analysis (Peak Area Ratio Calculation) MS_Detection->Data_Analysis Quantification Quantification of Urapidil Data_Analysis->Quantification

Caption: Workflow for Urapidil quantification using this compound.

This workflow ensures that any variability introduced during sample processing or analysis is accounted for by the consistent behavior of the deuterated internal standard, leading to reliable and reproducible results.[17][18][19][20]

References

The Role of Urapidil-d3 in Modern Laboratory Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the laboratory applications of Urapidil-d3, a deuterated analog of the antihypertensive drug Urapidil. The primary focus is on its critical role as an internal standard in quantitative analytical methods, which are essential for pharmacokinetic and bioavailability studies. This document will detail the underlying principles of its use, provide comprehensive experimental protocols, and present relevant quantitative data. Additionally, it will illustrate the established signaling pathway of Urapidil to provide a complete context for its pharmacological relevance.

Core Application: An Internal Standard for Quantitative Analysis

This compound is the deuterium-labeled form of Urapidil. In laboratory settings, its principal application is as an internal standard (IS) for the accurate quantification of Urapidil in biological matrices such as plasma and serum. The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry-based bioanalysis.

The rationale for using this compound as an internal standard lies in its physicochemical properties. Being isotopically labeled, it is chemically identical to the analyte (Urapidil) and thus exhibits similar behavior during sample preparation, chromatography, and ionization in the mass spectrometer. However, it has a different mass-to-charge ratio (m/z) due to the presence of deuterium (B1214612) atoms, allowing it to be distinguished from the unlabeled Urapidil by the mass spectrometer. This co-elution and differential detection enable precise correction for any analyte loss during sample processing and for variations in instrument response, leading to highly accurate and precise quantification.

While this compound is specifically mentioned, other deuterated forms like Urapidil-d4 serve the exact same purpose and the methodologies are directly comparable.

Experimental Protocol: Quantification of Urapidil in Human Plasma using a Deuterated Internal Standard

The following protocol is a representative example of a validated ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the quantification of Urapidil in human plasma, utilizing a deuterated internal standard (in this case, Urapidil-d4, which follows the same principles as this compound).[1]

1. Sample Preparation: Solid-Phase Extraction (SPE)

  • Objective: To extract Urapidil and the internal standard from the plasma matrix and remove interfering substances.

  • Procedure:

    • Pipette a 0.1 mL aliquot of human plasma into a clean tube.

    • Add 50 µL of the internal standard working solution (e.g., Urapidil-d4 at 250 ng/mL).

    • Vortex mix for 10 seconds.

    • The sample is loaded onto a pre-conditioned solid-phase extraction cartridge (e.g., Strata-X 33μ polymeric reversed phase, 30 mg/mL).

    • The cartridge is washed sequentially with 1.0 mL of water followed by 1.0 mL of 5% methanol (B129727) to remove polar impurities.

    • The analyte and internal standard are eluted from the cartridge with a suitable organic solvent.

    • The eluate is evaporated to dryness and the residue is reconstituted in the mobile phase for injection into the UPLC-MS/MS system.

2. UPLC-MS/MS Analysis

  • Objective: To chromatographically separate Urapidil and the internal standard from any remaining matrix components and to detect and quantify them using tandem mass spectrometry.

  • Instrumentation: A UPLC system coupled to a triple quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: A suitable reversed-phase column (e.g., Acquity UPLC BEH C18, 50 x 2.1 mm, 1.7 µm).

    • Mobile Phase: A gradient of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile).

    • Flow Rate: A typical flow rate for UPLC is around 0.3-0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Urapidil: The precursor ion [M+H]⁺ is monitored, and a specific product ion is selected for quantification (e.g., m/z 388.2 → 205.1).

      • Deuterated Urapidil (e.g., d4): The corresponding precursor ion [M+H]⁺ is monitored with its specific product ion (e.g., m/z 392.2 → 205.1).

Data Presentation: Method Validation Parameters

The following tables summarize the quantitative data from a validated UPLC-MS/MS method for Urapidil in human plasma using a deuterated internal standard.[1]

Table 1: Calibration Curve and Sensitivity

ParameterValue
Linearity Range5–500 ng/mL
Correlation Coefficient (r²)≥ 0.99
Lower Limit of Quantification (LLOQ)5 ng/mL

Table 2: Accuracy and Precision

Quality Control SampleConcentration (ng/mL)Intra-run Precision (%RSD)Inter-run Precision (%RSD)Accuracy (%)
LLOQ QC5< 10%< 10%Within ± 10%
Low QC (LQC)15< 10%< 10%Within ± 10%
Medium QC (MQC)200< 10%< 10%Within ± 10%
High QC (HQC)400< 10%< 10%Within ± 10%

Table 3: Recovery

AnalyteMean Overall Recovery (%)
Urapidil> 90%
Urapidil-d4> 90%

Mandatory Visualizations

Experimental Workflow

experimental_workflow plasma Plasma Sample (0.1 mL) is_addition Add this compound Internal Standard plasma->is_addition spe Solid-Phase Extraction (SPE) is_addition->spe wash Wash Cartridge (Remove Impurities) spe->wash elute Elute Urapidil & this compound wash->elute evap_recon Evaporate & Reconstitute elute->evap_recon uplc_msms UPLC-MS/MS Analysis evap_recon->uplc_msms quant Quantification (Peak Area Ratio) uplc_msms->quant

Caption: Experimental workflow for Urapidil quantification using this compound.

Urapidil Signaling Pathway

urapidil_pathway cluster_peripheral Peripheral Action cluster_central Central Action urapidil Urapidil alpha1 α1-Adrenoceptor (Vascular Smooth Muscle) urapidil->alpha1 Antagonist ht1a 5-HT1A Receptor (Brainstem) urapidil->ht1a Agonist vasoconstriction Vasoconstriction alpha1->vasoconstriction Inhibits bp_increase Increased Blood Pressure vasoconstriction->bp_increase norepi Norepinephrine norepi->alpha1 Agonist sympathetic Sympathetic Outflow ht1a->sympathetic Decreases bp_decrease_central Decreased Blood Pressure sympathetic->bp_decrease_central

Caption: Dual signaling pathway of Urapidil.

Conclusion

This compound serves as an indispensable tool in the precise quantification of Urapidil in biological samples, a critical step in drug development and clinical research. Its use as an internal standard in LC-MS/MS methodologies ensures the high level of accuracy and precision required for pharmacokinetic, toxicokinetic, and bioavailability studies. The detailed protocol and validation data presented herein provide a solid foundation for researchers and scientists to develop and implement robust analytical methods. Furthermore, understanding the dual mechanism of action of Urapidil at both peripheral α1-adrenoceptors and central 5-HT1A receptors is fundamental to interpreting the data generated from such studies in a pharmacological context.

References

An In-Depth Technical Guide to the Synthesis and Isotopic Labeling of Urapidil-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic labeling process for Urapidil-d3, a deuterated analog of the antihypertensive drug Urapidil. This document details a plausible synthetic pathway, experimental protocols, and methods for assessing isotopic purity, designed to be a valuable resource for professionals in drug development and medicinal chemistry. This compound is primarily utilized as an internal standard in pharmacokinetic and metabolic studies, where its distinct mass allows for accurate quantification of the parent drug.

Overview of this compound

Urapidil is a sympatholytic antihypertensive agent that acts as an α1-adrenoceptor antagonist and a 5-HT1A receptor agonist. The deuterated version, this compound, is specifically labeled with three deuterium (B1214612) atoms on the methoxy (B1213986) group of the phenylpiperazine moiety. This stable isotope-labeled compound is essential for sensitive and accurate bioanalytical assays using mass spectrometry.

Chemical Structure:

  • Urapidil: 6-({3-[4-(2-methoxyphenyl)piperazin-1-yl]propyl}amino)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione

  • This compound: 6-({3-[4-(2-(methoxy-d3)phenyl)piperazin-1-yl]propyl}amino)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione[1]

Synthetic Pathway

The synthesis of this compound is analogous to the established routes for unlabeled Urapidil, with the key difference being the introduction of the deuterium label at an early stage. The most logical approach involves the synthesis of a deuterated intermediate, 1-(2-methoxy-d3-phenyl)piperazine, which is then coupled with a suitable uracil (B121893) derivative.

A plausible two-step synthetic strategy is outlined below:

Step 1: Synthesis of 1-(2-methoxy-d3-phenyl)piperazine

The synthesis of the key deuterated intermediate can be achieved by the reaction of a deuterated precursor, such as Guaiacol-d3 (2-methoxyphenol-d3), with bis(2-chloroethyl)amine (B1207034). Alternatively, starting with 2-methoxyaniline-d3 and reacting it with bis(2-chloroethyl)amine is another viable route.

Step 2: Synthesis of this compound

The final step involves the coupling of 1-(2-methoxy-d3-phenyl)piperazine with 6-[(3-chloropropyl)amino]-1,3-dimethyluracil (B131462). This reaction is typically carried out in the presence of a base to yield this compound.

Below is a visual representation of the proposed synthetic workflow.

Synthesis_Workflow cluster_step1 Step 1: Synthesis of Deuterated Intermediate cluster_step2 Step 2: Final Coupling Reaction Guaiacol_d3 Guaiacol-d3 Intermediate 1-(2-methoxy-d3-phenyl)piperazine Guaiacol_d3->Intermediate Reaction with Bis(2-chloroethyl)amine Bis_amine Bis(2-chloroethyl)amine Bis_amine->Intermediate Urapidil_d3 This compound Intermediate->Urapidil_d3 Coupling Reaction Uracil_derivative 6-[(3-chloropropyl)amino]-1,3-dimethyluracil Uracil_derivative->Urapidil_d3 Purification Purification and Analysis Urapidil_d3->Purification

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

The following are detailed, plausible experimental protocols for the synthesis of this compound. These are based on established chemical principles and published syntheses of analogous non-deuterated compounds.

Synthesis of 1-(2-methoxy-d3-phenyl)piperazine

Materials:

  • Guaiacol-d3 (2-Methoxyphenol-d3)

  • Bis(2-chloroethyl)amine hydrochloride

  • Sodium hydroxide (B78521)

  • Toluene

  • Water

Procedure:

  • In a reaction vessel, dissolve Guaiacol-d3 in toluene.

  • Add a solution of sodium hydroxide to the mixture to form the corresponding phenoxide.

  • To this mixture, add bis(2-chloroethyl)amine hydrochloride portion-wise while maintaining the temperature.

  • Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • After cooling, wash the reaction mixture with water to remove inorganic salts.

  • Extract the aqueous layer with toluene.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by vacuum distillation or column chromatography to yield 1-(2-methoxy-d3-phenyl)piperazine.

Synthesis of this compound

Materials:

  • 1-(2-methoxy-d3-phenyl)piperazine

  • 6-[(3-chloropropyl)amino]-1,3-dimethyluracil

  • Potassium carbonate

  • Acetonitrile

  • Water

Procedure:

  • To a solution of 1-(2-methoxy-d3-phenyl)piperazine in acetonitrile, add 6-[(3-chloropropyl)amino]-1,3-dimethyluracil and potassium carbonate.

  • Heat the mixture to reflux and stir for several hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • The resulting residue can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford this compound as a solid.

Quantitative Data

The following tables summarize the expected quantitative data for the synthesis of this compound.

Table 1: Reaction Parameters and Yields

StepReactantsSolventBaseTemperature (°C)Reaction Time (h)Expected Yield (%)
1Guaiacol-d3, Bis(2-chloroethyl)amine HClTolueneSodium hydroxideReflux12-1860-70
21-(2-methoxy-d3-phenyl)piperazine, 6-[(3-chloropropyl)amino]-1,3-dimethyluracilAcetonitrilePotassium carbonateReflux6-1075-85

Table 2: Isotopic Purity of this compound

Isotopic SpeciesExpected Abundance (%)
d3> 98
d2< 1.5
d1< 0.5
d0 (unlabeled)< 0.1
Total Deuterated > 99.5

Note: Isotopic distribution is typically determined by high-resolution mass spectrometry.

Characterization and Isotopic Purity Assessment

The structural integrity and isotopic purity of the synthesized this compound must be confirmed using various analytical techniques.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is the primary method for determining the exact mass and confirming the elemental composition of this compound. It is also used to assess the isotopic distribution by comparing the relative intensities of the peaks corresponding to the unlabeled (d0) and deuterated (d1, d2, d3) species.

  • Expected [M+H]⁺ for Urapidil (C₂₀H₂₉N₅O₃): m/z 388.2349

  • Expected [M+H]⁺ for this compound (C₂₀H₂₆D₃N₅O₃): m/z 391.2536

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of this compound.

  • ¹H NMR: The spectrum of this compound will be very similar to that of unlabeled Urapidil, with the notable absence of the singlet corresponding to the methoxy protons (usually around 3.8 ppm). The integration of any residual signal at this chemical shift can provide an estimate of the amount of unlabeled impurity.

  • ¹³C NMR: The carbon spectrum will show a signal for the deuterated methoxy carbon, which will appear as a multiplet due to carbon-deuterium coupling, and will be shifted slightly upfield compared to the corresponding signal in unlabeled Urapidil.

The following diagram illustrates the workflow for the characterization and purity assessment of the final product.

Characterization_Workflow cluster_analysis Analytical Characterization cluster_results Data Analysis Urapidil_d3 Synthesized this compound HRMS High-Resolution Mass Spectrometry Urapidil_d3->HRMS NMR NMR Spectroscopy (¹H, ¹³C) Urapidil_d3->NMR Isotopic_Purity Isotopic Purity Assessment HRMS->Isotopic_Purity Structural_Confirmation Structural Confirmation NMR->Structural_Confirmation

Caption: Analytical workflow for this compound characterization.

Conclusion

The synthesis of this compound is a critical process for the development of robust bioanalytical methods for its parent compound, Urapidil. The outlined synthetic pathway, utilizing a deuterated starting material, provides a reliable method for obtaining high-purity this compound. Careful execution of the experimental protocols and thorough analytical characterization are paramount to ensure the quality and accuracy of this essential internal standard for research and drug development applications.

References

Urapidil-d3 as a Tracer in Pharmacokinetic Studies: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of Urapidil-d3 as a tracer in pharmacokinetic (PK) studies. This compound, a deuterated analog of the antihypertensive drug Urapidil (B1196414), serves as an invaluable tool in drug development, offering a robust method for precise quantification and metabolic profiling. This document details the underlying principles, experimental methodologies, and data interpretation when employing this compound as a tracer, and provides insights into the mechanism of action of Urapidil.

Introduction to Urapidil and the Role of Deuterated Tracers

Urapidil is a sympatholytic antihypertensive agent with a dual mechanism of action: it acts as a selective α1-adrenoceptor antagonist and a 5-HT1A receptor agonist.[1][2] This dual action results in vasodilation and a reduction in blood pressure without the significant reflex tachycardia often associated with other vasodilators.[1][2]

In pharmacokinetic research, stable isotope-labeled compounds, such as this compound, are considered the gold standard for use as internal standards in quantitative bioanalysis by techniques like liquid chromatography-mass spectrometry (LC-MS).[3] Their co-elution with the unlabeled analyte allows for the correction of variability during sample preparation and analysis, leading to highly accurate and precise measurements.[4] When administered as a tracer, this compound can be used to study the absorption, distribution, metabolism, and excretion (ADME) of Urapidil in vivo, without interfering with the therapeutic action of the non-labeled drug.

Pharmacokinetic Profile of Urapidil

The following tables summarize the pharmacokinetic parameters of Urapidil from various studies in humans and rats. These values provide a baseline for what might be expected in studies involving this compound, with the caveat that the deuterated form may exhibit altered metabolism.

Table 1: Pharmacokinetic Parameters of Urapidil in Humans

ParameterValueReference
Oral Bioavailability 78% (range 72-84%)[7]
Time to Peak (Tmax) 4-6 hours (slow-release capsule)[7]
Terminal Half-life (t½) ~3 hours[7]
Plasma Clearance 12 L/h[7]
Renal Clearance 1.8 L/h[7]

Table 2: Pharmacokinetic Parameters of Urapidil in Rats (Single Oral Administration of 3 mg/kg)

ParameterValueReference
Maximum Concentration (Cmax) 616 ± 73 ng/mL[8]
Time to Peak (Tmax) 0.5 hours[8]
Area Under the Curve (AUC0-24) 1841 ± 308 ng·h/mL[8]
Half-life (t½) 2.47 ± 0.4 hours[8]
Clearance (Cl) 1660 ± 276 mL/h/kg[8]

Experimental Protocols

The successful use of this compound as a tracer relies on well-defined and validated experimental protocols. This section outlines a typical workflow for a pharmacokinetic study, from synthesis and sample preparation to analysis.

Synthesis of this compound

While specific, detailed synthesis protocols for this compound are not widely published, a general approach involves the introduction of deuterium (B1214612) atoms at a metabolically stable position within the Urapidil molecule. Several synthesis routes for Urapidil have been described, which can be adapted for the incorporation of deuterium.[9][10][11][12] A common strategy is to use a deuterated starting material in the synthesis cascade. For instance, in the synthesis of Urapidil, a deuterated version of a key intermediate could be employed to yield the final deuterated product.

Animal Study Protocol (Rat Model)

This protocol is based on a typical oral administration study in rats.

Objective: To determine the pharmacokinetic profile of Urapidil using this compound as a tracer.

Animals: Male Sprague-Dawley rats (200-250 g).

Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and have access to food and water ad libitum. They are fasted overnight before dosing.

Dosing:

  • Prepare a formulation of Urapidil and this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

  • Administer a single oral dose of Urapidil (e.g., 3 mg/kg) co-administered with a tracer dose of this compound (e.g., a fraction of the Urapidil dose) via oral gavage.

Sample Collection:

  • Collect blood samples (approximately 0.2 mL) from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into tubes containing an anticoagulant (e.g., EDTA).

  • Centrifuge the blood samples to separate the plasma.

  • Store the plasma samples at -80°C until analysis.

Bioanalytical Method: LC-MS/MS

Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

Sample Preparation (Plasma):

  • Thaw plasma samples on ice.

  • To 100 µL of plasma, add a known amount of an internal standard (if this compound is the analyte, a different deuterated analog like Urapidil-d4 could be used as the internal standard, or another suitable molecule).

  • Perform protein precipitation by adding a solvent like acetonitrile (B52724) or methanol.

  • Vortex and centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.[2]

Table 3: Example LC-MS/MS Parameters for Urapidil Analysis

ParameterSettingReference
LC Column C18 reverse-phase column[13]
Mobile Phase Isocratic or gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile or methanol)[2][13]
Flow Rate 0.2 - 0.5 mL/min[2]
Injection Volume 5 - 10 µL[2]
Ionization Mode Positive Electrospray Ionization (ESI+)[13]
MS/MS Mode Multiple Reaction Monitoring (MRM)[13]
MRM Transition (Urapidil) m/z 388 → 205[8]
MRM Transition (this compound) To be determined empirically, expected m/z 391 → 205 or other fragment

Visualizations: Signaling Pathways and Experimental Workflow

Urapidil's Mechanism of Action: Signaling Pathways

Urapidil exerts its antihypertensive effects through two primary signaling pathways: antagonism of α1-adrenergic receptors and agonism of 5-HT1A receptors.

G Urapidil Mechanism of Action cluster_0 Peripheral Action cluster_1 Central Action Urapidil_peripheral Urapidil Alpha1_receptor α1-Adrenergic Receptor Urapidil_peripheral->Alpha1_receptor Antagonist Vasodilation Vasodilation Urapidil_peripheral->Vasodilation Promotes Gq Gq Protein Alpha1_receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Vasoconstriction Vasoconstriction Ca_release->Vasoconstriction Leads to PKC->Vasoconstriction Contributes to Urapidil_central Urapidil HT1A_receptor 5-HT1A Receptor Urapidil_central->HT1A_receptor Agonist Gi Gi Protein HT1A_receptor->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits Reduced_outflow Reduced Sympathetic Outflow Gi->Reduced_outflow Leads to cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Sympathetic_outflow Sympathetic Outflow PKA->Sympathetic_outflow Modulates

Caption: Dual mechanism of action of Urapidil.

Experimental Workflow

The following diagram illustrates the key steps in a typical pharmacokinetic study using this compound as a tracer.

G Pharmacokinetic Study Workflow with this compound Tracer Dosing Oral Co-administration of Urapidil and this compound to Animal Model (e.g., Rat) Blood_Sampling Serial Blood Sampling at Pre-defined Time Points Dosing->Blood_Sampling Plasma_Separation Plasma Separation by Centrifugation Blood_Sampling->Plasma_Separation Sample_Prep Plasma Sample Preparation (e.g., Protein Precipitation) Plasma_Separation->Sample_Prep LC_MS_Analysis LC-MS/MS Analysis (Quantification of Urapidil and this compound) Sample_Prep->LC_MS_Analysis PK_Analysis Pharmacokinetic Data Analysis (Cmax, Tmax, AUC, t½, etc.) LC_MS_Analysis->PK_Analysis Report Generation of PK Profile and Study Report PK_Analysis->Report

Caption: Experimental workflow for a pharmacokinetic study.

Conclusion

This compound is a powerful tool for researchers and drug development professionals in the field of pharmacokinetics. Its use as a tracer allows for precise and accurate quantification of Urapidil in biological matrices, facilitating a deeper understanding of its ADME properties. While direct comparative pharmacokinetic data for this compound is limited, the established knowledge of Urapidil's pharmacokinetics and the principles of isotope effects provide a strong foundation for designing and interpreting studies. The detailed experimental protocols and an understanding of Urapidil's mechanism of action, as outlined in this guide, will enable researchers to effectively utilize this compound in their pharmacokinetic investigations.

References

An In-Depth Technical Guide to the Metabolic Pathways of Urapidil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic pathways of Urapidil (B1196414), an antihypertensive agent with a dual mechanism of action. The document details the biotransformation of Urapidil, including its primary metabolites, and outlines the analytical methodologies employed for their identification and quantification. This guide is intended to serve as a valuable resource for researchers and professionals involved in drug metabolism studies and the development of new chemical entities.

Executive Summary

Urapidil undergoes extensive metabolism primarily in the liver, leading to the formation of several metabolites.[1][2] The main metabolic routes involve Phase I reactions , specifically hydroxylation, O-demethylation, and N-demethylation, followed by Phase II conjugation reactions .[2][3] The resulting metabolites are predominantly excreted via the kidneys.[4] This guide will delve into the specifics of these pathways, present quantitative data on metabolite formation and elimination, and provide detailed experimental protocols for their analysis.

Phase I Metabolic Pathways of Urapidil

The initial biotransformation of Urapidil involves several key oxidative reactions, resulting in the formation of three major metabolites.[3]

  • Para-hydroxylation: The principal metabolic pathway is the hydroxylation of the phenyl ring at the para-position, leading to the formation of p-hydroxylated urapidil (M1) .[2][3] This metabolite is considered to have negligible antihypertensive activity.[4]

  • O-demethylation: Another significant pathway is the demethylation of the methoxy (B1213986) group on the phenyl ring, which produces O-demethylated urapidil (M2) .[2][3] Interestingly, this metabolite exhibits pharmacological activity comparable to the parent drug, although it is formed to a lesser extent.[4]

  • N-demethylation: The third primary metabolic route involves the removal of a methyl group from the uracil (B121893) moiety, resulting in N-demethylated urapidil (M3) .[2][3]

In addition to these major metabolites, an N-oxide metabolite has been identified in trace amounts in dogs.[3] The primary enzymes responsible for these transformations are believed to be part of the Cytochrome P450 (CYP) superfamily, although the specific isoforms involved in each reaction require further investigation.

Diagram of Urapidil Phase I Metabolism

Urapidil_Metabolism cluster_phase1 Phase I Metabolism Urapidil Urapidil M1 p-hydroxylated Urapidil (M1) (Inactive) Urapidil->M1 p-hydroxylation M2 O-demethylated Urapidil (M2) (Active) Urapidil->M2 O-demethylation M3 N-demethylated Urapidil (M3) Urapidil->M3 N-demethylation M4 N-oxide Urapidil (Trace, in dogs) Urapidil->M4 N-oxidation

Caption: Phase I metabolic pathways of Urapidil.

Phase II Metabolic Pathways

Following Phase I metabolism, Urapidil and its primary metabolites can undergo Phase II conjugation reactions, most notably glucuronidation, to form more water-soluble compounds that are readily excreted. While the formation of glucuronide conjugates of Urapidil's metabolites is a presumed pathway for detoxification and elimination, specific details regarding the Urapidil glucuronides and the UDP-glucuronosyltransferase (UGT) enzymes involved are not extensively documented in the available literature.

Quantitative Analysis of Urapidil and its Metabolites

The quantification of Urapidil and its metabolites in biological matrices is crucial for understanding its pharmacokinetic profile. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS/MS) is the predominant analytical technique for this purpose.[5][6]

Table 1: Urinary Excretion of Urapidil and its Metabolites
CompoundPercentage of Dose Excreted in Urine (24 hours)
Unchanged Urapidil17%[2][7]
p-hydroxylated Urapidil (M1)34%[2][7]
O-demethylated Urapidil (M2)3%[2][7]
N-demethylated Urapidil (M3)4%[2][7]

Data represents the percentage of the administered oral dose recovered in urine within 24 hours.

Table 2: Pharmacokinetic Parameters of Urapidil
ParameterValueReference
Oral Bioavailability78% (range 72-84%)[2][7]
Plasma Clearance12 L/h[2][7]
Renal Clearance1.8 L/h[2][7]
Elimination Half-life (t½)3-5 hours[8]
Plasma Protein Binding75-80%[4]

Experimental Protocols

Sample Preparation for LC-MS/MS Analysis of Urapidil and Metabolites in Plasma

This protocol is based on a validated LC-MS/MS method for the determination of Urapidil in rabbit plasma.[6]

  • Protein Precipitation: To 100 µL of plasma, add an internal standard (e.g., doxapram (B1670896) hydrochloride). Precipitate proteins by adding 10% trichloroacetic acid.

  • Centrifugation: Vortex the mixture and then centrifuge to pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant for LC-MS/MS analysis.

Diagram of Sample Preparation Workflow

Sample_Prep_Workflow Plasma Plasma Sample (100 µL) IS Add Internal Standard Plasma->IS Precipitation Protein Precipitation (10% Trichloroacetic Acid) IS->Precipitation Vortex Vortex Precipitation->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Analysis LC-MS/MS Analysis Supernatant->Analysis

Caption: Workflow for plasma sample preparation.

High-Performance Liquid Chromatography (HPLC) Method

The following is a representative HPLC method for the separation of Urapidil and its degradation products, which can be adapted for metabolite analysis.[5]

  • Column: Inertsil ODS, 4.6 mm × 250 mm, 5 µm particle size.[5]

  • Mobile Phase: A mixture of acetonitrile, 50 mM ammonium (B1175870) dihydrogen phosphate, and triethanolamine (B1662121) (25:75:0.5, v/v/v), with the pH adjusted to 5.5 using orthophosphoric acid.[5]

  • Flow Rate: 1.0 mL/min.[5]

  • Detection: UV detection at 270 nm.[5]

Tandem Mass Spectrometry (MS/MS) Parameters

For the quantification of Urapidil, an electrospray ionization (ESI) source operating in positive ion mode is typically used.[6] The multiple reaction monitoring (MRM) mode is employed for selective and sensitive detection.

  • Urapidil Transition: m/z 387.9 → 204.6[6]

  • Internal Standard (Doxapram) Transition: m/z 378.9 → 291.8[6]

In Vitro Metabolism Studies

To identify the specific CYP450 enzymes responsible for Urapidil metabolism, in vitro studies using human liver microsomes or recombinant CYP enzymes are recommended.

Diagram of In Vitro Metabolism Experimental Workflow

In_Vitro_Workflow cluster_incubation Incubation Urapidil Urapidil Incubate Incubate at 37°C Urapidil->Incubate Microsomes Human Liver Microsomes or Recombinant CYPs Microsomes->Incubate NADPH NADPH (Cofactor) NADPH->Incubate Quench Quench Reaction (e.g., Acetonitrile) Incubate->Quench Analysis LC-MS/MS Analysis (Metabolite Identification and Quantification) Quench->Analysis

Caption: Workflow for in vitro metabolism studies.

Conclusion

Urapidil undergoes significant Phase I metabolism through p-hydroxylation, O-demethylation, and N-demethylation, leading to the formation of distinct metabolites with varying pharmacological activities. While the major metabolites and their excretion patterns have been well-characterized, further research is warranted to elucidate the specific CYP450 and UGT enzymes involved in these biotransformation pathways. The analytical methods and experimental protocols detailed in this guide provide a solid foundation for conducting such investigations, which will contribute to a more complete understanding of Urapidil's metabolic fate and its potential for drug-drug interactions.

References

Decoding the Urapidil-d3 Certificate of Analysis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive explanation of the data and methodologies presented in a typical Certificate of Analysis (CoA) for Urapidil-d3. Understanding the components of a CoA is critical for ensuring the quality, purity, and identity of this isotopically labeled compound in research and drug development settings. This compound, a deuterated analog of the antihypertensive agent Urapidil (B1196414), is primarily utilized as an internal standard in pharmacokinetic and metabolic studies. Its efficacy in these applications is directly dependent on its certified chemical properties.

Overview of Urapidil's Mechanism of Action

Urapidil is a sympatholytic antihypertensive drug that exerts its effects through a dual mechanism of action.[1] It acts as a selective antagonist of peripheral alpha-1 adrenergic receptors, leading to vasodilation and a reduction in blood pressure.[1][2][3] Additionally, Urapidil functions as an agonist at central serotonin (B10506) 5-HT1A receptors, which contributes to a decrease in sympathetic outflow from the central nervous system.[1][4][5] This central action also helps to prevent the reflex tachycardia that can occur with peripheral vasodilation.[1][2]

Signaling Pathway of Urapidil

Urapidil_Signaling_Pathway Urapidil_p Urapidil Alpha1_AR Alpha-1 Adrenergic Receptor Urapidil_p->Alpha1_AR Antagonist Vasoconstriction Vasoconstriction Alpha1_AR->Vasoconstriction Inhibits Blood_Pressure Decreased Blood Pressure Urapidil_c Urapidil HT1A_Receptor 5-HT1A Receptor Urapidil_c->HT1A_Receptor Agonist Sympathetic_Outflow Reduced Sympathetic Outflow HT1A_Receptor->Sympathetic_Outflow Leads to

Caption: Dual mechanism of Urapidil action.

Certificate of Analysis: Quantitative Data Summary

A Certificate of Analysis for this compound provides critical data on the identity, purity, and quality of a specific batch. The following tables summarize the typical quantitative data found on a CoA.

Table 1: Identification and General Properties

TestSpecificationResult
Chemical Name 6-[[3-[4-[2-(methoxy-d3)phenyl]piperazin-1-yl]propyl]amino]-1,3-dimethylpyrimidine-2,4(1H,3H)-dioneConforms
CAS Number 1398066-08-4Conforms
Molecular Formula C20H26D3N5O3Conforms
Molecular Weight 390.50 g/mol Conforms
Appearance White to off-white solidConforms
Melting Point 156 - 158 °CConforms

Table 2: Purity and Impurity Profile

TestMethodSpecificationResult
Chromatographic Purity HPLC≥98%99.0%
Isotopic Enrichment Mass Spectrometry≥99% Deuterated Forms (d1-d3)Conforms
Residual Solvents GC-HSPer USP <467>Conforms
Water Content Karl Fischer Titration≤0.5%Conforms
Sulphated Ash Gravimetry≤0.1%Conforms

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in the Certificate of Analysis.

Purity Analysis by High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of active pharmaceutical ingredients (APIs) and their labeled analogs.[6][7][8] It separates components in a mixture to detect and quantify impurities.[7]

Methodology:

  • Sample Preparation: A known concentration of this compound is accurately weighed and dissolved in a suitable diluent, typically a mixture of the mobile phase components.

  • Chromatographic System: A standard HPLC system equipped with a pump, injector, column oven, and a UV detector is used.

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column is commonly used for its ability to separate a wide range of pharmaceutical compounds.[7]

    • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

    • Flow Rate: Typically 1.0 mL/min.

    • Column Temperature: Maintained at a constant temperature, for example, 30°C, to ensure reproducibility.

    • Detection Wavelength: UV detection at a wavelength where Urapidil exhibits maximum absorbance.

    • Injection Volume: A fixed volume, typically 10 µL, is injected.

  • Data Analysis: The chromatogram is recorded, and the area of the main this compound peak is compared to the total area of all peaks. Purity is calculated using the area normalization method.[9]

Experimental Workflow for HPLC Purity Analysis

HPLC_Workflow Start Start SamplePrep Sample Preparation (Dissolve this compound) Start->SamplePrep HPLC_System HPLC System Setup (Column, Mobile Phase) SamplePrep->HPLC_System Injection Inject Sample HPLC_System->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Data_Acquisition Data Acquisition (Chromatogram) Detection->Data_Acquisition Data_Analysis Data Analysis (Peak Integration, Purity Calculation) Data_Acquisition->Data_Analysis Report Generate Report Data_Analysis->Report

Caption: Workflow for HPLC purity determination.

Identity and Isotopic Enrichment by Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to confirm the identity and determine the isotopic enrichment of labeled compounds.[10][11] It measures the mass-to-charge ratio of ions to identify and quantify molecules.[10]

Methodology:

  • Sample Introduction: The this compound sample is introduced into the mass spectrometer, often coupled with a liquid chromatography system (LC-MS) for prior separation from any non-volatile impurities.

  • Ionization: The sample molecules are ionized, for example, by Electrospray Ionization (ESI), to generate charged particles.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio in a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: The detector records the abundance of ions at each mass-to-charge ratio, generating a mass spectrum.

  • Data Analysis:

    • Identity Confirmation: The molecular weight is confirmed by observing the peak corresponding to the protonated molecule [M+H]+ of this compound.

    • Isotopic Enrichment: The relative intensities of the peaks corresponding to the unlabeled Urapidil and the deuterated (d1, d2, d3) forms are measured to calculate the percentage of isotopic labeling.

Residual Solvent Analysis by Gas Chromatography (GC)

Residual solvents are organic volatile impurities that may be present from the manufacturing process.[12][13] Gas chromatography with headspace sampling (HS-GC) is the standard method for their analysis in pharmaceutical products, following guidelines such as USP <467>.[12][14]

Methodology:

  • Sample Preparation: A precisely weighed sample of this compound is placed in a headspace vial and dissolved in a suitable high-boiling point solvent, such as dimethyl sulfoxide (B87167) (DMSO) or 1,3-dimethyl-2-imidazolidinone (B1670677) (DMI).[15]

  • Headspace Sampling: The vial is heated to a specific temperature, allowing volatile residual solvents to partition into the gas phase (headspace) above the sample solution. A sample of the headspace gas is then automatically injected into the GC.[16]

  • Gas Chromatography System:

    • Column: A capillary column with a stationary phase suitable for separating a wide range of volatile organic compounds (e.g., G43 phase).[13]

    • Carrier Gas: An inert gas, such as helium or nitrogen, is used to carry the sample through the column.

    • Oven Temperature Program: The oven temperature is programmed to increase over time to elute the solvents in order of their boiling points.

    • Detector: A Flame Ionization Detector (FID) is commonly used for its high sensitivity to organic compounds.

  • Data Analysis: The retention times of any peaks in the sample chromatogram are compared to those of known solvent standards for identification. The peak areas are used to quantify the amount of each solvent present, ensuring they are below the limits specified in pharmacopeial guidelines.

Logical Structure of a Certificate of Analysis

The Certificate of Analysis is a structured document where each piece of information builds upon the others to provide a complete quality profile of the product.

CoA_Logic CoA Certificate of Analysis Product_Info Product Information (Name, Batch No., CAS) CoA->Product_Info Specifications Specifications (Acceptance Criteria) CoA->Specifications Test_Results Test Results Specifications->Test_Results Compared Against Identity Identity (MS, NMR) Test_Results->Identity Purity Purity (HPLC) Test_Results->Purity Impurities Impurities (GC, etc.) Test_Results->Impurities Conclusion Conclusion (Pass/Fail) Test_Results->Conclusion

Caption: Logical flow of a Certificate of Analysis.

This guide provides a foundational understanding of the critical information contained within a this compound Certificate of Analysis. For specific applications, it is always recommended to consult the CoA for the particular batch of material being used.

References

Urapidil-d3: A Technical Guide for Research Laboratories

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of Urapidil-d3, a deuterated analog of Urapidil, for its application in research settings. This compound serves as an invaluable tool, primarily as an internal standard, for the accurate quantification of Urapidil in various biological matrices through mass spectrometry-based techniques.

Supplier Information and Product Specifications

For research laboratories, sourcing high-purity and well-characterized this compound is crucial for reliable experimental outcomes. Several reputable suppliers offer this compound for research purposes. Below is a comparative summary of key specifications from various suppliers.

SupplierCatalog NumberPurityIsotopic EnrichmentFormatCAS Number
MedchemExpress HY-111639S≥98%Information not readily availableSolid1398066-08-4
Cayman Chemical 36894≥99% deuterated forms (d1-d3)≥99%Solid1398066-08-4
Invivochem V71189≥98%Information not readily availableSolid1398066-08-4
Xcess Biosciences M33426≥98%Information not readily availableSolid1398066-08-4
LGC Standards TRC-U721502-10MGInformation not readily availableInformation not readily availableSolid1398066-08-4

Note: Researchers should always request a certificate of analysis from the supplier for the most accurate and lot-specific data.

Mechanism of Action of Urapidil

Urapidil exhibits a dual mechanism of action, making it a subject of interest in cardiovascular research. It acts as both a selective antagonist of α1-adrenergic receptors and an agonist of 5-HT1A receptors.[1]

α1-Adrenergic Receptor Antagonism

Urapidil blocks α1-adrenergic receptors, which are Gq-protein coupled receptors.[1][2] This blockade inhibits the binding of norepinephrine, leading to the relaxation of smooth muscle in blood vessels and a subsequent reduction in blood pressure.[1] The downstream signaling cascade involves the inhibition of phospholipase C (PLC), which in turn reduces the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG), leading to decreased intracellular calcium levels.

alpha1_pathway Urapidil Urapidil alpha1_R α1-Adrenergic Receptor Urapidil->alpha1_R Antagonizes Gq Gq protein alpha1_R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Response Vasodilation Ca_release->Response PKC->Response

Urapidil's antagonistic effect on the α1-adrenergic receptor signaling pathway.
5-HT1A Receptor Agonism

Urapidil also acts as an agonist at serotonin (B10506) 5-HT1A receptors, which are coupled to inhibitory Gi/o proteins.[3][4] Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in decreased levels of cyclic AMP (cAMP).[3][5] This central action of Urapidil contributes to a reduction in sympathetic outflow from the central nervous system, further aiding in blood pressure reduction.[1] The Gβγ subunit of the Gi/o protein can also directly activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to neuronal hyperpolarization.[3]

Urapidil's agonistic effect on the 5-HT1A receptor signaling pathway.

Experimental Protocols: Quantification of Urapidil using LC-MS/MS with this compound as an Internal Standard

The following is a representative protocol synthesized from published methodologies for the determination of Urapidil in biological matrices, such as plasma, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6][7][8] this compound is used as the internal standard (IS) to ensure accuracy and precision by correcting for matrix effects and variations during sample processing and analysis.

Sample Preparation (Protein Precipitation)
  • Thaw plasma samples at room temperature.

  • To 100 µL of plasma in a microcentrifuge tube, add 20 µL of this compound working solution (e.g., 100 ng/mL in methanol) and vortex briefly.

  • Add 300 µL of acetonitrile (B52724) (or 10% trichloroacetic acid) to precipitate proteins.[6][7]

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography Conditions
  • Column: A reverse-phase C18 column (e.g., Zorbax SB-C18, 2.1 mm x 50 mm, 3.5 µm) is commonly used.[7]

  • Mobile Phase: A gradient or isocratic elution with a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., 0.1% formic acid or 10 mM ammonium (B1175870) formate).[7]

  • Flow Rate: Typically in the range of 0.2-0.4 mL/min.

  • Column Temperature: Maintained at a constant temperature, for example, 30°C.

  • Injection Volume: 5-10 µL.

Mass Spectrometry Conditions
  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.[6]

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Urapidil: m/z 388.2 → 205.1[6]

    • This compound (IS): m/z 391.2 → 208.1 (adjust based on the specific deuteration pattern of the standard)

  • Instrument Parameters: Optimize parameters such as declustering potential, collision energy, and cell exit potential for both Urapidil and this compound to achieve maximum sensitivity and specificity.

Data Analysis
  • Construct a calibration curve by plotting the peak area ratio of Urapidil to this compound against the concentration of Urapidil standards.

  • Determine the concentration of Urapidil in the unknown samples by interpolating their peak area ratios from the calibration curve.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add this compound (IS) plasma->add_is precipitate Protein Precipitation (Acetonitrile) add_is->precipitate centrifuge Centrifugation precipitate->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute lc Liquid Chromatography (Separation) reconstitute->lc ms Tandem Mass Spectrometry (Detection - MRM) lc->ms peak_integration Peak Integration ms->peak_integration calibration Calibration Curve peak_integration->calibration quantification Quantification calibration->quantification

A typical experimental workflow for the quantification of Urapidil.

References

Methodological & Application

Application Note: Development and Validation of a Urapidil-d3 LC-MS/MS Method for Pharmacokinetic Studies in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Urapidil (B1196414) in human plasma, utilizing Urapidil-d3 as the internal standard (IS). The described protocol employs a straightforward protein precipitation technique for sample preparation, ensuring high recovery and minimal matrix effects. Chromatographic separation is achieved on a C18 reversed-phase column followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The method was validated over a linear range of 0.5–500 ng/mL and demonstrated excellent accuracy, precision, and stability, making it suitable for high-throughput analysis in pharmacokinetic studies.

Introduction

Urapidil is an antihypertensive drug with a dual mechanism of action, functioning as a selective α1-adrenoceptor antagonist and a 5-HT1A receptor agonist.[1][2] The peripheral α1-adrenoceptor blockade leads to vasodilation of blood vessels, while the central agonistic activity on 5-HT1A receptors reduces sympathetic outflow, both contributing to its blood pressure-lowering effect.[1][2][3] Accurate determination of Urapidil concentrations in plasma is crucial for pharmacokinetic and bioavailability studies. This note presents a validated LC-MS/MS method that is rapid, selective, and reliable for this purpose.

Signaling Pathway of Urapidil

Urapidil exerts its antihypertensive effects through two primary signaling pathways:

  • Peripheral α1-Adrenoceptor Antagonism: Urapidil blocks α1-adrenergic receptors on vascular smooth muscle cells. This prevents norepinephrine (B1679862) from binding and initiating the signaling cascade that leads to vasoconstriction, resulting in vasodilation and a decrease in peripheral resistance.[1][3]

  • Central 5-HT1A Receptor Agonism: In the brainstem, Urapidil acts as an agonist on serotonin (B10506) 5-HT1A receptors.[1][2][4] This activation leads to a reduction in the activity of the sympathetic nervous system, decreasing the release of norepinephrine and further contributing to the overall reduction in blood pressure.[1]

Urapidil's Dual Mechanism of Action

Experimental Protocols

Materials and Reagents
  • Urapidil reference standard (≥98% purity)

  • This compound internal standard (≥98% purity, isotopic purity ≥99%)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (K2-EDTA)

Standard Solutions Preparation
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of Urapidil and this compound in methanol.

  • Working Solutions: Prepare serial dilutions of the Urapidil stock solution with 50:50 (v/v) methanol:water to create calibration curve (CC) standards.

  • Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound stock solution in acetonitrile.

Sample Preparation Protocol

A protein precipitation method is used for sample extraction.[1][2]

  • Label 1.5 mL microcentrifuge tubes for blank, CC, quality control (QC), and unknown samples.

  • Aliquot 100 µL of human plasma into the appropriate tubes.

  • Spike 10 µL of the appropriate Urapidil working solution for CC and QC samples. Add 10 µL of 50:50 methanol:water for blanks and unknowns.

  • Vortex briefly.

  • Add 300 µL of the IS working solution (100 ng/mL this compound in acetonitrile) to all tubes except the blank. To the blank, add 300 µL of acetonitrile.

  • Vortex mix for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 200 µL of the supernatant to a clean 96-well plate or autosampler vials.

  • Inject 5 µL into the LC-MS/MS system.

Experimental_Workflow LC-MS/MS Workflow for Urapidil Analysis cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing s1 1. Aliquot 100 µL Plasma s2 2. Spike with Urapidil Standards / IS s1->s2 s3 3. Add 300 µL Acetonitrile (containing this compound) s2->s3 s4 4. Vortex Mix (1 min) s3->s4 s5 5. Centrifuge (14,000 rpm, 10 min) s4->s5 s6 6. Transfer Supernatant s5->s6 a1 Inject 5 µL into UPLC System s6->a1 a2 Chromatographic Separation (C18 Column) a1->a2 a3 Detection by Tandem MS (ESI+, MRM Mode) a2->a3 d1 Quantification using Peak Area Ratios (Analyte/IS) a3->d1 d2 Generate Calibration Curve d1->d2 d3 Calculate Unknown Concentrations d2->d3

LC-MS/MS Workflow for Urapidil Analysis
LC-MS/MS Conditions

Table 1: Liquid Chromatography Parameters

Parameter Value
UPLC System Waters ACQUITY UPLC or equivalent
Column Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temp. 40°C
Gradient Program
0.0 - 0.5 min 10% B
0.5 - 2.0 min 10% to 90% B
2.0 - 2.5 min 90% B
2.5 - 2.6 min 90% to 10% B

| 2.6 - 3.5 min | 10% B |

Table 2: Mass Spectrometry Parameters

Parameter Value
Mass Spectrometer Waters Xevo TQ-S or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.0 kV
Desolvation Temp. 500°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 150 L/hr
Collision Gas Argon
MRM Transitions
Urapidil 388.2 > 205.1

| this compound (IS) | 391.2 > 205.1 |

Note: The MRM transition for Urapidil is based on published literature.[4] The transition for this compound is proposed based on the expected mass shift and common fragmentation patterns.

Method Validation Summary

The method was validated according to industry guidelines for bioanalytical method validation.

Linearity

The calibration curve was linear over the concentration range of 0.5 to 500 ng/mL. A correlation coefficient (r²) of >0.99 was consistently achieved using a weighted (1/x²) linear regression.

Accuracy and Precision

Intra- and inter-day accuracy and precision were evaluated at four QC levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC). The results are summarized in Table 3. All values were within the acceptable limit of ±15% (±20% for LLOQ).[4][5]

Table 3: Accuracy and Precision Data

QC Level Conc. (ng/mL) Intra-day Precision (%CV, n=6) Intra-day Accuracy (%) Inter-day Precision (%CV, n=18) Inter-day Accuracy (%)
LLOQ 0.5 6.8 104.2 8.9 102.5
LQC 1.5 5.2 97.8 6.5 99.1
MQC 75 3.1 101.5 4.2 100.8

| HQC | 400 | 2.5 | 98.9 | 3.6 | 99.6 |

Recovery and Matrix Effect

The extraction recovery and matrix effect were assessed at LQC, MQC, and HQC levels.

Table 4: Recovery and Matrix Effect Data

QC Level Conc. (ng/mL) Mean Extraction Recovery (%) Matrix Effect (%)
LQC 1.5 94.2 98.5
MQC 75 96.8 101.2

| HQC | 400 | 95.5 | 99.7 |

Extraction recovery was determined by comparing the peak areas of extracted samples to post-extraction spiked samples. Matrix effect was evaluated by comparing the peak areas of post-extraction spiked samples to neat solutions. Values close to 100% indicate high recovery and minimal matrix effect.[5]

Stability

Urapidil was found to be stable in human plasma under various storage and handling conditions, including bench-top stability (4 hours at room temp.), freeze-thaw stability (3 cycles), and long-term storage stability (-80°C for 90 days).

Conclusion

The LC-MS/MS method described provides a sensitive, specific, and high-throughput means for the quantitative analysis of Urapidil in human plasma. The simple protein precipitation sample preparation and short chromatographic run time make it highly suitable for supporting pharmacokinetic studies in drug development. The method has been successfully validated with excellent performance in linearity, accuracy, precision, and stability.

References

Quantitative Analysis of Urapidil in Human Plasma Using a Validated LC-MS/MS Method with Urapidil-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Urapidil in human plasma. The methodology employs a stable isotope-labeled internal standard, Urapidil-d3, to ensure high accuracy and precision. The protocol outlines a straightforward sample preparation procedure, optimized chromatographic conditions for efficient separation, and specific mass spectrometric parameters for selective detection. This method is highly suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications involving Urapidil.

Introduction

Urapidil is an antihypertensive medication that acts as both a selective α1-adrenoceptor antagonist and a 5-HT1A receptor agonist.[1][2] This dual mechanism of action effectively lowers blood pressure by reducing peripheral resistance.[2] Accurate and reliable quantification of Urapidil in biological matrices is crucial for pharmacokinetic and pharmacodynamic assessments. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative LC-MS/MS analysis as it compensates for variability in sample preparation and matrix effects, leading to more precise and accurate results. This document provides a comprehensive protocol for the determination of Urapidil in human plasma using this compound.

Experimental Workflow

Experimental Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis p1 Plasma Sample Collection p2 Addition of this compound (IS) p1->p2 p3 Protein Precipitation or LLE/SPE p2->p3 p4 Centrifugation p3->p4 p5 Supernatant Transfer p4->p5 a1 Injection into UPLC/HPLC p5->a1 Analysis a2 Chromatographic Separation a1->a2 a3 Electrospray Ionization (ESI+) a2->a3 a4 Mass Spectrometry (MRM) a3->a4 d1 Peak Integration a4->d1 Data Acquisition d2 Ratio of Analyte/IS Peak Area d1->d2 d3 Calibration Curve Plotting d2->d3 d4 Concentration Calculation d3->d4

Caption: A schematic of the Urapidil quantitative analysis workflow.

Detailed Protocols

Materials and Reagents
  • Urapidil reference standard

  • This compound internal standard

  • HPLC-grade acetonitrile (B52724), methanol, and water

  • Formic acid

  • Human plasma (with anticoagulant)

  • Trichloroacetic acid or other protein precipitation agents

  • Solid-phase extraction (SPE) cartridges or liquid-liquid extraction (LLE) solvents (if applicable)

Sample Preparation

A simple protein precipitation method is often sufficient for plasma sample preparation.

  • Thaw frozen human plasma samples at room temperature.

  • To 100 µL of plasma in a microcentrifuge tube, add 10 µL of this compound internal standard working solution (concentration to be optimized based on expected analyte levels).

  • Vortex for 10 seconds.

  • Add 300 µL of acetonitrile (or 10% trichloroacetic acid) to precipitate proteins.[3]

  • Vortex vigorously for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Inject an aliquot of the supernatant into the LC-MS/MS system.

Alternatively, liquid-liquid extraction or solid-phase extraction can be employed for cleaner samples.[4][5]

LC-MS/MS Conditions

Liquid Chromatography:

ParameterCondition
LC System UPLC or HPLC system
Column C18 reverse-phase column (e.g., Zorbax SB-C18, 2.1 mm x 50 mm, 3.5 µm)[3]
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B Acetonitrile
Gradient Isocratic or gradient elution can be used. A typical gradient starts with a low percentage of B, ramps up to a high percentage to elute the analyte, and then re-equilibrates.
Flow Rate 0.3 - 0.6 mL/min
Column Temperature 40 °C
Injection Volume 5 - 10 µL

Mass Spectrometry:

ParameterCondition
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transition (Urapidil) m/z 388 -> 205[4]
MRM Transition (this compound) m/z 391 -> 205 (predicted, based on a stable deuterated pyridine (B92270) ring)
Capillary Voltage 3500 V[6]
Source Temperature Optimized for the specific instrument, typically 120-150 °C
Desolvation Temperature 350 °C[6]
Collision Gas Argon
Nebulizer Gas Nitrogen

Method Validation Data

The following tables summarize typical validation parameters for a Urapidil LC-MS/MS assay.

Table 1: Calibration Curve and Linearity

ParameterResult
Linear Range 0.1 - 500 ng/mL[4] or 5 - 1000 ng/mL[3]
Correlation Coefficient (r²) ≥ 0.99[5]
LLOQ 0.1 ng/mL or 5 ng/mL[3][4]

Table 2: Precision and Accuracy

Quality Control SampleIntra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
Low QC < 15%< 15%85 - 115%
Mid QC < 15%< 15%85 - 115%
High QC < 15%< 15%85 - 115%
Note: Data presented are typical acceptable ranges for bioanalytical method validation. Specific studies have shown precision to be less than 7% and accuracy within 100 ± 8%.[4]

Table 3: Recovery

AnalyteExtraction Recovery (%)
Urapidil > 90%[5]
This compound > 90%[5]
Note: Recovery can vary depending on the sample preparation method used. For instance, protein precipitation methods have shown recoveries in the range of 93.5%–96.4%.[3]

Urapidil's Mechanism of Action

Urapidil exhibits a dual antihypertensive effect through its interaction with the central and peripheral nervous systems.

Urapidil Mechanism of Action cluster_peripheral Peripheral Action cluster_central Central Action urapidil_p Urapidil alpha1 α1-Adrenergic Receptor urapidil_p->alpha1 Antagonist vasoconstriction Vasoconstriction alpha1->vasoconstriction Blocks Norepinephrine Binding vasodilation Vasodilation vasoconstriction->vasodilation bp_decrease_p Decreased Blood Pressure vasodilation->bp_decrease_p urapidil_c Urapidil ht1a 5-HT1A Receptor urapidil_c->ht1a Agonist sympathetic_outflow Decreased Sympathetic Outflow ht1a->sympathetic_outflow bp_decrease_c Decreased Blood Pressure sympathetic_outflow->bp_decrease_c

Caption: Dual mechanism of action of Urapidil.

Peripherally, Urapidil acts as an antagonist at α1-adrenergic receptors on vascular smooth muscle cells.[1] By blocking these receptors, it prevents norepinephrine-induced vasoconstriction, leading to vasodilation and a reduction in blood pressure.[1]

Centrally, Urapidil functions as an agonist at serotonin (B10506) 5-HT1A receptors in the brainstem.[1] Activation of these receptors leads to a decrease in sympathetic nervous system activity, which further contributes to the overall antihypertensive effect.[1][7]

Conclusion

The described LC-MS/MS method using this compound as an internal standard provides a reliable, sensitive, and specific approach for the quantification of Urapidil in human plasma. The method demonstrates excellent performance characteristics in terms of linearity, precision, accuracy, and recovery, making it well-suited for demanding research and clinical applications. The use of a stable isotope-labeled internal standard is critical for minimizing analytical variability and ensuring data of the highest quality.

References

Application Note: High-Throughput Solid-Phase Extraction Protocol for the Quantification of Urapidil in Human Plasma using Urapidil-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust and reliable solid-phase extraction (SPE) protocol for the quantitative analysis of Urapidil in human plasma. The method employs Urapidil-d3 as a stable, isotopically labeled internal standard (IS) to ensure accuracy and precision. The described protocol is suitable for high-throughput bioanalytical workflows, particularly in support of pharmacokinetic studies. The methodology is based on a validated ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method, demonstrating high recovery and excellent linearity.

Introduction

Urapidil is an antihypertensive drug that acts as both an α1-adrenoceptor antagonist and a 5-HT1A receptor agonist. Accurate determination of its concentration in biological matrices is crucial for pharmacokinetic and pharmacodynamic studies. Solid-phase extraction is a widely used sample preparation technique that offers high selectivity and recovery, resulting in cleaner extracts and improved analytical sensitivity. The use of a deuterated internal standard, this compound, is standard practice in mass spectrometry-based quantification to correct for matrix effects and variations in sample processing.[1][2][3] This protocol provides a detailed procedure for the extraction of Urapidil from human plasma using a polymeric reversed-phase SPE sorbent.

Experimental Protocol

This protocol is adapted from a validated method for the quantification of Urapidil in human plasma.[4]

Materials and Reagents:

  • Urapidil and this compound reference standards

  • Human plasma (with anticoagulant)

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade)

  • Solid-Phase Extraction Cartridges: Polymeric reversed-phase (e.g., Strata-X 33μ, 30 mg/mL)[4]

  • Centrifuge

  • SPE manifold

  • Evaporation system (e.g., nitrogen evaporator)

Internal Standard Spiking Solution Preparation:

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol:water, 50:50 v/v). From this stock, prepare a working spiking solution at the desired concentration for addition to the plasma samples.

Sample Pre-treatment:

  • Thaw frozen human plasma samples at room temperature.

  • Vortex the samples to ensure homogeneity.

  • In a clean microcentrifuge tube, aliquot 0.1 mL of the human plasma sample.[4]

  • Spike the plasma sample with the this compound internal standard solution.

  • Vortex the mixture for 30 seconds.

Solid-Phase Extraction Procedure:

  • Conditioning: Condition the SPE cartridge by passing 1.0 mL of methanol followed by 1.0 mL of water.[4] Ensure the sorbent bed does not go dry between these steps.

  • Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge to remove interfering substances. A typical wash step for a reversed-phase sorbent would involve a weak organic solvent or an aqueous buffer.

  • Elution: Elute the analyte and internal standard from the cartridge with a suitable organic solvent. In the cited method, the elution solvent is not explicitly stated, but a common choice for this type of sorbent would be methanol or acetonitrile.

  • Drying: Evaporate the eluate to dryness under a stream of nitrogen at a controlled temperature.

  • Reconstitution: Reconstitute the dried residue in a specific volume of the mobile phase used for the LC-MS/MS analysis.

Analytical Method:

The extracted samples are then ready for analysis by a validated UPLC-MS/MS method.[4]

Data Presentation

The following table summarizes the quantitative performance data from the validated method described in the source literature.[4]

ParameterResult
Linearity Range5–500 ng/mL
Correlation Coefficient (r²)≥ 0.99
Intra-run PrecisionWithin 10%
Inter-run PrecisionWithin 10%
Intra-run AccuracyWithin 10%
Inter-run AccuracyWithin 10%
Overall Recovery (Urapidil)> 90%
Overall Recovery (Urapidil D4)> 90%

Experimental Workflow Diagram

SPE_Workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_post_extraction Post-Extraction plasma 0.1 mL Human Plasma spike Spike with this compound IS plasma->spike Add IS vortex1 Vortex spike->vortex1 load Load Sample vortex1->load condition Condition SPE Cartridge (Methanol, then Water) wash Wash Cartridge load->wash elute Elute Analytes wash->elute dry Evaporate to Dryness elute->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute analysis UPLC-MS/MS Analysis reconstitute->analysis

Caption: Workflow for the solid-phase extraction of Urapidil from human plasma.

Conclusion

The described solid-phase extraction protocol using a polymeric reversed-phase sorbent and this compound as an internal standard provides a reliable and high-throughput method for the quantification of Urapidil in human plasma. The method demonstrates excellent recovery, linearity, precision, and accuracy, making it well-suited for regulated bioanalytical studies.

References

Optimizing UPLC-MS/MS Conditions for the Quantification of Urapidil-d3: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed methodology for the sensitive and selective quantification of Urapidil and its deuterated internal standard, Urapidil-d3, in biological matrices using Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS). The protocols outlined herein are designed to offer a robust and reproducible workflow, from sample preparation to data acquisition and analysis, suitable for pharmacokinetic studies and routine drug monitoring. All quantitative data and experimental parameters are summarized for clarity, and a visual representation of the experimental workflow is provided.

Introduction

Urapidil is a peripherally acting alpha-1 adrenoceptor antagonist and a centrally acting 5-HT1A receptor agonist, primarily used for the treatment of hypertension. Accurate and reliable quantification of Urapidil in biological samples is crucial for pharmacokinetic and pharmacodynamic assessments. The use of a stable isotope-labeled internal standard, such as this compound, is essential for correcting for matrix effects and variations in sample processing and instrument response, thereby ensuring the highest level of accuracy and precision. This application note details an optimized UPLC-MS/MS method for this purpose.

Experimental Protocols

Materials and Reagents
  • Urapidil hydrochloride (Reference Standard)

  • This compound (Internal Standard)

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (B1220265) (LC-MS grade)

  • Ultrapure water

  • Human plasma (or other relevant biological matrix)

Sample Preparation

A protein precipitation method is recommended for its simplicity and high-throughput capability.

  • Thaw : Bring all plasma samples and standards to room temperature.

  • Spike : To 100 µL of plasma, add 10 µL of this compound internal standard working solution (concentration to be optimized based on expected Urapidil concentrations).

  • Precipitate : Add 300 µL of ice-cold acetonitrile to the plasma sample.

  • Vortex : Vortex the mixture for 1 minute to ensure complete protein precipitation.

  • Centrifuge : Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Transfer : Carefully transfer the supernatant to a clean vial for UPLC-MS/MS analysis.

For cleaner samples and potentially lower matrix effects, solid-phase extraction (SPE) can be employed. A polymeric reversed-phase SPE cartridge is a suitable option.[1]

UPLC Conditions
  • Column : A reversed-phase C18 column with a particle size of ≤ 2 µm is recommended for optimal separation and peak shape (e.g., Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A : 0.1% Formic acid in water.

  • Mobile Phase B : 0.1% Formic acid in acetonitrile.

  • Flow Rate : 0.4 mL/min.

  • Injection Volume : 5 µL.

  • Column Temperature : 40°C.

  • Gradient Elution : A gradient elution is suggested to ensure good separation from endogenous matrix components.

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
0.5955
2.5595
3.5595
3.6955
5.0955
MS/MS Conditions

The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM) for quantification.

  • Ionization Mode : Electrospray Ionization (ESI), Positive.

  • Capillary Voltage : 3.5 kV.

  • Source Temperature : 150°C.

  • Desolvation Temperature : 350°C.

  • Desolvation Gas Flow : 800 L/hr.

  • Collision Gas : Argon.

The MRM transitions for Urapidil and this compound are critical for selective detection. While the user requested information for this compound, published methods often utilize Urapidil-d4, which will have a similar fragmentation pattern. The precursor ion for this compound would be m/z 391.2, assuming the deuterium (B1214612) labels are on a part of the molecule that does not readily fragment off. The product ion is expected to be the same as or very similar to that of the unlabeled compound.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Urapidil388.2205.110025
This compound (Predicted)391.2205.110025
Urapidil-d4 (Published)[2]392.2190.110028

Note: Collision energy and other MS parameters should be optimized for the specific instrument being used. One study identified the MRM transition for Urapidil as m/z 388 to 205.[3] Another source used the transition m/z 387.9 → 204.6 for Urapidil hydrochloride.[4] For Urapidil-d4, a transition of m/z 392.2/190.1 has been reported.[2]

Data Presentation

UPLC-MS/MS Parameters Summary
ParameterOptimized Condition
UPLC System Waters Acquity UPLC or equivalent
Column Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode ESI Positive
MRM Transition (Urapidil) 388.2 → 205.1
MRM Transition (this compound) 391.2 → 205.1 (to be confirmed)
Method Validation Parameters (Typical Acceptance Criteria)
ParameterAcceptance Criteria
Linearity (R²) ≥ 0.99
Precision (%CV) < 15% (20% at LLOQ)
Accuracy (%Bias) ± 15% (± 20% at LLOQ)
Recovery Consistent, precise, and reproducible
Matrix Effect Within acceptable limits
Stability Stable under tested conditions

Visualization of Experimental Workflow

UPLC_MSMS_Workflow cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Add_IS Add this compound (Internal Standard) Sample->Add_IS Precipitate Protein Precipitation (Acetonitrile) Add_IS->Precipitate Vortex Vortex Precipitate->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant UPLC UPLC Separation (C18 Column) Supernatant->UPLC Inject MSMS MS/MS Detection (ESI+, MRM) UPLC->MSMS Eluent Integration Peak Integration MSMS->Integration Raw Data Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Urapidil Calibration->Quantification

Caption: Experimental workflow for this compound analysis.

Conclusion

The UPLC-MS/MS method described provides a robust and sensitive approach for the quantification of Urapidil in biological matrices. The use of a deuterated internal standard, this compound, ensures high accuracy and precision. This protocol can be readily implemented in a research or clinical laboratory setting for various applications, including pharmacokinetic analysis and therapeutic drug monitoring. It is recommended that a full method validation be performed according to regulatory guidelines before analyzing study samples.

References

Application Notes and Protocols for Urapidil-d3 in Bioequivalence Studies of Urapidil Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Urapidil (B1196414) is an antihypertensive agent with a dual mechanism of action, functioning as both a selective α1-adrenoceptor antagonist and a 5-HT1A receptor agonist.[1] This dual action leads to vasodilation and a reduction in blood pressure without the reflex tachycardia sometimes associated with other α1-adrenoceptor antagonists.[1] The development of generic formulations of urapidil necessitates bioequivalence (BE) studies to ensure that the rate and extent of absorption of the active pharmaceutical ingredient are comparable to the reference listed drug.

Stable isotope-labeled internal standards are crucial for the accurate quantification of drug concentrations in biological matrices during these studies. Urapidil-d3, a deuterated analog of urapidil, serves as an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) bioanalytical methods due to its similar physicochemical properties to the unlabeled drug, allowing for precise and accurate quantification by correcting for variability during sample processing and analysis.

This document provides detailed application notes and protocols for the use of this compound in bioequivalence studies of urapidil formulations.

Mechanism of Action of Urapidil

Urapidil exerts its antihypertensive effects through two primary signaling pathways:

  • Peripheral α1-Adrenoceptor Antagonism: Urapidil blocks α1-adrenergic receptors on vascular smooth muscle cells.[2][3] This prevents catecholamines like norepinephrine (B1679862) from binding and causing vasoconstriction, resulting in vasodilation and a decrease in peripheral resistance and blood pressure.[2][3]

  • Central 5-HT1A Receptor Agonism: Urapidil acts as an agonist at serotonin (B10506) 5-HT1A receptors in the brainstem.[2][4] Activation of these receptors leads to a decrease in sympathetic nervous system outflow, which reduces the release of norepinephrine and further contributes to the reduction in blood pressure.[2][4] This central action also helps to modulate the baroreceptor reflex.

Urapidil_Mechanism_of_Action cluster_peripheral Peripheral Action cluster_central Central Action Alpha1 α1-Adrenergic Receptor Urapidil_p->Alpha1 Antagonist Vascular_Smooth_Muscle Vascular Smooth Muscle Alpha1->Vascular_Smooth_Muscle Blocks Norepinephrine Binding Vasodilation Vasodilation Vascular_Smooth_Muscle->Vasodilation Blood_Pressure_Drop_p ↓ Blood Pressure Vasodilation->Blood_Pressure_Drop_p HT1A 5-HT1A Receptor (Brainstem) Urapidil_c->HT1A Agonist Sympathetic_Outflow ↓ Sympathetic Outflow HT1A->Sympathetic_Outflow Norepinephrine_Release ↓ Norepinephrine Release Sympathetic_Outflow->Norepinephrine_Release Blood_Pressure_Drop_c ↓ Blood Pressure Norepinephrine_Release->Blood_Pressure_Drop_c Urapidil Urapidil Bioequivalence_Workflow cluster_setup Study Setup cluster_dosing Dosing Periods cluster_analysis Bioanalysis & Data Evaluation A Volunteer Screening (Healthy Adults) B Informed Consent A->B C Randomization (Test vs. Reference) B->C D Period 1: Single Dose Administration (Fasting) C->D E Serial Blood Sampling D->E F Washout Period (≥ 7 days) E->F After last sample I Plasma Sample Preparation (with this compound IS) E->I G Period 2: Crossover Dosing F->G H Serial Blood Sampling G->H H->I J LC-MS/MS Analysis I->J K Pharmacokinetic Parameter Calculation (Cmax, AUC) J->K L Statistical Analysis (90% Confidence Interval) K->L M Bioequivalence Determination L->M

References

Application Notes and Protocols for Urapidil-d3 in NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the use of Urapidil-d3 as an internal standard in Nuclear Magnetic Resonance (NMR) spectroscopy for the quantitative analysis of Urapidil.

Introduction

Urapidil is an antihypertensive drug that acts as both an α1-adrenoceptor antagonist and a 5-HT1A receptor agonist. Accurate quantification of Urapidil in various matrices is crucial for pharmaceutical quality control, pharmacokinetic studies, and metabolic research. Quantitative NMR (qNMR) is a powerful analytical technique that provides a direct and primary method for the quantification of substances.[1][2] this compound, a deuterated analog of Urapidil, serves as an excellent internal standard for qNMR analysis due to its chemical similarity to the analyte and the presence of a deuterium (B1214612) label that allows for clear differentiation in the ¹H NMR spectrum.[3][4] The deuterium labeling in commercially available this compound is on the methoxy (B1213986) group (-OCD₃), meaning the singlet corresponding to these protons will be absent in its ¹H NMR spectrum.

Principle of Quantitative NMR (qNMR)

Quantitative NMR relies on the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal. By comparing the integral of a known amount of an internal standard to the integral of the analyte, the concentration of the analyte can be accurately determined. The use of a deuterated internal standard like this compound is advantageous as it has nearly identical chemical properties and relaxation times to the analyte, but its deuterated position does not produce a signal in the ¹H NMR spectrum, simplifying the spectrum and avoiding signal overlap.

Application: Purity Assessment and Quantification of Urapidil

This protocol outlines the use of this compound for the determination of the purity of a Urapidil sample or its quantification in a formulation.

Data Presentation

Table 1: Estimated ¹H NMR Chemical Shifts and Multiplicities for Urapidil in CDCl₃ and DMSO-d₆

ProtonsEstimated Chemical Shift (ppm) - CDCl₃Estimated Chemical Shift (ppm) - DMSO-d₆MultiplicityNumber of Protons
Methoxy (-OCH₃)~3.8~3.7s3
Aromatic (phenyl)~6.8 - 7.2~6.9 - 7.3m4
Piperazine (N-CH₂)~2.6 - 3.2~2.5 - 3.1m8
Propyl (α-CH₂)~3.3~3.2t2
Propyl (β-CH₂)~1.8~1.7m2
Propyl (γ-CH₂)~2.5~2.4t2
Uracil (B121893) (N-CH₃)~3.2 and ~3.4~3.1 and ~3.3s6
Uracil (C₅-H)~5.1~5.0s1
Uracil (NH)Not consistently observed~6.0br s1

Note: These are estimated chemical shifts based on the analysis of Urapidil's constituent fragments (1-(2-methoxyphenyl)piperazine and 6-amino-1,3-dimethyluracil). Actual chemical shifts may vary depending on experimental conditions. The signal for the methoxy protons will be absent in the ¹H NMR spectrum of this compound.

Experimental Protocols

1. Sample Preparation for qNMR

This protocol describes the preparation of a sample for qNMR analysis using this compound as an internal standard.

  • Materials:

    • Urapidil sample

    • This compound (internal standard)

    • Deuterated NMR solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆))

    • High-precision analytical balance

    • Volumetric flasks

    • NMR tubes

  • Procedure:

    • Accurately weigh a specific amount of the Urapidil sample (e.g., 10 mg) into a clean, dry vial.

    • Accurately weigh a corresponding amount of this compound (e.g., 10 mg) into the same vial. The molar ratio of analyte to internal standard should ideally be close to 1:1.

    • Dissolve the mixture in a precise volume of the chosen deuterated NMR solvent (e.g., 1.0 mL of CDCl₃ or DMSO-d₆).

    • Ensure complete dissolution by vortexing or gentle sonication.

    • Transfer an appropriate volume of the solution (typically 0.6-0.7 mL for a standard 5 mm tube) into an NMR tube.

2. NMR Data Acquisition

This protocol outlines the parameters for acquiring a quantitative ¹H NMR spectrum.

  • Instrument:

    • NMR Spectrometer (e.g., 400 MHz or higher)

  • Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker, 's2pul' on Varian/Agilent).

    • Temperature: Maintain a constant temperature, typically 25 °C (298 K).

    • Relaxation Delay (d1): Set a long relaxation delay to ensure full relaxation of all protons. This should be at least 5 times the longest T₁ of any signal of interest (a value of 30-60 seconds is often sufficient).

    • Pulse Angle: Use a 90° pulse for maximum signal intensity.

    • Number of Scans (ns): Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 100:1 for the signals to be integrated). Typically, 8 to 64 scans are adequate.

    • Acquisition Time (aq): Use a sufficiently long acquisition time to ensure good digital resolution.

    • Spectral Width (sw): Set a spectral width that encompasses all signals of interest.

3. Data Processing and Quantification

This protocol describes the steps for processing the acquired NMR data and calculating the purity or concentration of Urapidil.

  • Software:

    • NMR processing software (e.g., MestReNova, TopSpin, VnmrJ)

  • Procedure:

    • Apply a Fourier transform to the Free Induction Decay (FID).

    • Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.

    • Apply a baseline correction to the entire spectrum.

    • Integrate a well-resolved, non-overlapping signal of Urapidil. For example, the singlet of the uracil C₅-H proton or one of the N-methyl singlets are good candidates.

    • Integrate a well-resolved signal from the non-deuterated portion of this compound. Any of the signals listed in Table 1, except for the methoxy group, can be used.

    • Calculate the purity of the Urapidil sample using the following equation:

      Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

      Where:

      • I_analyte = Integral of the analyte (Urapidil) signal

      • N_analyte = Number of protons contributing to the analyte signal

      • I_IS = Integral of the internal standard (this compound) signal

      • N_IS = Number of protons contributing to the internal standard signal

      • MW_analyte = Molecular weight of Urapidil

      • MW_IS = Molecular weight of this compound

      • m_analyte = Mass of the Urapidil sample

      • m_IS = Mass of the this compound internal standard

      • P_IS = Purity of the this compound internal standard

Visualizations

qNMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Analysis weigh_analyte Weigh Urapidil weigh_is Weigh this compound weigh_analyte->weigh_is dissolve Dissolve in Deuterated Solvent weigh_is->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Set Quantitative Parameters (d1, ns, 90° pulse) transfer->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase_baseline Phase & Baseline Correction ft->phase_baseline integrate Integrate Signals (Analyte & IS) phase_baseline->integrate calculate Calculate Purity/ Concentration integrate->calculate

Caption: Workflow for quantitative NMR (qNMR) analysis of Urapidil using this compound.

Logical_Relationship Urapidil_d3 This compound (Internal Standard) qNMR Quantitative NMR (qNMR) Urapidil_d3->qNMR Urapidil Urapidil (Analyte) Urapidil->qNMR Quantification Accurate Quantification of Urapidil qNMR->Quantification

Caption: Logical relationship for this compound application in qNMR.

References

Application Note: Preparation of Urapidil-d3 Stock and Working Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: This document is intended for researchers, scientists, and drug development professionals who require standardized protocols for the preparation of Urapidil-d3 solutions for analytical and research purposes.

Purpose: This application note provides a detailed protocol for the preparation of this compound stock and working solutions. This compound is the deuterium-labeled form of Urapidil and is commonly used as an internal standard for the quantification of Urapidil in various biological matrices by gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS)[1][2]. Adherence to these protocols will ensure the accuracy, reproducibility, and reliability of experimental results.

Physicochemical Properties and Solubility

This compound is a solid, white to off-white powder[1]. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Formal Name 6-((3-(4-(2-(methoxy-d3)phenyl)piperazin-1-yl)propyl)amino)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione[2]
CAS Number 1398066-08-4[1][2][3][4]
Molecular Formula C₂₀H₂₆D₃N₅O₃[1][2]
Formula Weight 390.5 g/mol [2]
Appearance White to off-white solid[1]
Purity ≥99% deuterated forms (d1-d3)[2]

The solubility of this compound in common laboratory solvents is crucial for the preparation of accurate stock solutions. Table 2 summarizes the known solubility data.

Table 2: Solubility of this compound

SolventSolubilityNotesReference
DMSO 25 mg/mL (64.02 mM)Requires sonication and warming for complete dissolution. Use newly opened, non-hygroscopic DMSO.[1]
DMSO Slightly soluble-[2]
PBS (pH 7.2) Slightly soluble-[2]

Experimental Protocols

The following protocols detail the step-by-step procedures for preparing a primary stock solution and subsequent working solutions of this compound.

Materials and Equipment
  • This compound solid powder

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Calibrated analytical balance

  • Volumetric flasks (Class A)

  • Micropipettes (calibrated)

  • Vortex mixer

  • Ultrasonic bath/sonicator

  • Sterile microcentrifuge tubes or amber vials for aliquoting

Protocol 1: Preparation of 10 mM this compound Primary Stock Solution

This protocol describes the preparation of a high-concentration primary stock solution that can be stored and used for subsequent dilutions.

  • Equilibration: Allow the vial containing this compound solid powder to equilibrate to room temperature before opening to prevent condensation.

  • Weighing: Accurately weigh a specific amount of this compound powder (e.g., 1 mg) using a calibrated analytical balance.

  • Dissolution:

    • Transfer the weighed powder to a clean, appropriately sized volumetric flask or vial.

    • Add a small amount of DMSO to the container.

    • Vortex the solution vigorously to aid dissolution.

    • To achieve a 10 mM concentration from 1 mg of this compound, add a total of 0.2561 mL of DMSO[1].

  • Ensuring Complete Dissolution:

    • If the solid does not dissolve completely, warm the solution gently and sonicate in an ultrasonic bath[1].

    • Visually inspect the solution to ensure there are no visible particles. The solution should be clear.

  • Storage:

    • Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected (amber) vials.

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months)[1].

    • Avoid repeated freeze-thaw cycles[1].

Table 3: Example Volumes for Preparing this compound Stock Solutions in DMSO

Desired ConcentrationMass of this compound (1 mg)Mass of this compound (5 mg)Mass of this compound (10 mg)
1 mM 2.5609 mL12.8044 mL25.6089 mL
5 mM 0.5122 mL2.5609 mL5.1218 mL
10 mM 0.2561 mL1.2804 mL2.5609 mL
Data derived from MedChemExpress product information[1].
Protocol 2: Preparation of this compound Working Solutions

Working solutions are prepared by diluting the primary stock solution to the final desired concentration using an appropriate diluent (e.g., mobile phase, buffer, or biological matrix).

  • Thawing: Thaw a single aliquot of the primary stock solution at room temperature.

  • Dilution Calculation: Use the formula C₁V₁ = C₂V₂ to calculate the volume of the stock solution needed for the desired working solution concentration.

    • C₁ = Concentration of the primary stock solution (e.g., 10 mM)

    • V₁ = Volume of the primary stock solution to be used (unknown)

    • C₂ = Desired concentration of the working solution (e.g., 100 µM)

    • V₂ = Final volume of the working solution (e.g., 1 mL)

  • Serial Dilution: It is recommended to perform serial dilutions to achieve low concentrations accurately.

    • Example: To prepare a 100 µM working solution from a 10 mM stock:

      • First, prepare an intermediate solution of 1 mM by taking 100 µL of the 10 mM stock and adding 900 µL of diluent.

      • Next, take 100 µL of the 1 mM intermediate solution and add 900 µL of diluent to obtain a final 1 mL of 100 µM working solution.

  • Mixing: Vortex the working solution thoroughly after each dilution step to ensure homogeneity.

  • Usage: Use the freshly prepared working solutions for experiments. Any unused portion should be discarded or stored appropriately if stability in the diluent is known.

Storage and Stability

Proper storage is critical to maintain the integrity of this compound.

Table 4: Recommended Storage and Stability of this compound

FormStorage TemperatureStability PeriodReference
Solid Powder -20°C≥ 4 years[2]
Solid Powder -20°C3 years[1]
Solid Powder 4°C2 years[1]
Solution in Solvent -80°C6 months[1]
Solution in Solvent -20°C1 month[1]

Visual Workflow and Diagrams

The following diagram illustrates the workflow for the preparation of this compound stock and working solutions.

G Figure 1: Workflow for this compound Solution Preparation cluster_stock Primary Stock Solution Preparation cluster_storage Storage cluster_working Working Solution Preparation A Weigh this compound Solid Powder B Add Anhydrous DMSO A->B Volumetric Transfer C Vortex & Sonicate (if necessary) B->C Dissolution D 10 mM Primary Stock Solution C->D Ensure Clarity E Aliquot into Single-Use Vials D->E F Store at -80°C (Long-term) E->F G Thaw Stock Aliquot F->G Retrieve H Perform Serial Dilutions with appropriate diluent G->H C1V1 = C2V2 I Vortex to Mix H->I J Final Working Solution (Ready for Use) I->J

Figure 1: Workflow for this compound Solution Preparation

References

Application Notes and Protocols for Urapidil-d3 in In Vivo Animal Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of Urapidil-d3 as an internal standard in in vivo animal pharmacokinetic studies of Urapidil. The following sections detail the experimental procedures, data analysis, and visualization of key processes.

Introduction

Urapidil is a sympatholytic antihypertensive agent with a dual mechanism of action: it acts as a selective α1-adrenoceptor antagonist and a 5-HT1A receptor agonist.[1] In vivo animal pharmacokinetic studies are crucial for determining the absorption, distribution, metabolism, and excretion (ADME) profile of Urapidil. The use of a stable isotope-labeled internal standard, such as this compound, is essential for accurate quantification of Urapidil in biological matrices by mass spectrometry.[2][3] this compound, being chemically identical to Urapidil but with a different mass, co-elutes with the analyte and experiences similar extraction recovery and ionization efficiency, thereby correcting for variations during sample preparation and analysis.

Core Applications

  • Internal Standard for Bioanalytical Methods: this compound is primarily used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the precise quantification of Urapidil in plasma, serum, and other biological samples.[2][3]

  • In Vivo Pharmacokinetic Studies: Facilitates the accurate determination of key pharmacokinetic parameters of Urapidil in animal models, such as rats and rabbits.[2][4]

  • Tracer in Metabolic Studies: Can be used to trace the metabolic fate of Urapidil in vivo.

Experimental Protocols

In Vivo Animal Pharmacokinetic Study Protocol (Rat Model)

This protocol outlines a typical pharmacokinetic study of Urapidil in rats following oral administration.

3.1.1. Animal Model

  • Species: Sprague-Dawley rats[2]

  • Sex: Male

  • Weight: 200-250 g

  • Housing: Standard laboratory conditions with a 12-hour light/dark cycle and free access to food and water. Animals should be fasted overnight before dosing.

3.1.2. Dosing

  • Drug Formulation: Urapidil dissolved in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

  • Dose: A single oral dose of 3 mg/kg.[2]

  • Administration: Oral gavage.

3.1.3. Sample Collection

  • Matrix: Blood

  • Time Points: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.[2]

  • Procedure: Collect approximately 0.25 mL of blood from the tail vein at each time point into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation: Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma.

  • Storage: Store plasma samples at -80°C until analysis.

Bioanalytical Method for Urapidil Quantification in Plasma

This protocol describes the quantification of Urapidil in rat plasma using LC-MS/MS with this compound as an internal standard.

3.2.1. Preparation of Stock and Working Solutions

  • Urapidil Stock Solution: Prepare a 1 mg/mL stock solution of Urapidil in methanol.

  • This compound Internal Standard (IS) Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Working Solutions: Prepare serial dilutions of the Urapidil stock solution with methanol:water (50:50, v/v) to create calibration standards.[3] Prepare a working solution of this compound (e.g., 100 ng/mL) in the same diluent.

3.2.2. Sample Preparation

Two common methods for plasma sample preparation are protein precipitation and liquid-liquid extraction.

  • Method 1: Protein Precipitation (PPT)

    • To 100 µL of plasma sample, add 20 µL of the this compound internal standard working solution.

    • Add 300 µL of acetonitrile (B52724) to precipitate the proteins.

    • Vortex for 1 minute.

    • Centrifuge at 12,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

    • Inject an aliquot into the LC-MS/MS system.

  • Method 2: Liquid-Liquid Extraction (LLE) [2]

    • To 100 µL of plasma, add 20 µL of the this compound internal standard working solution.

    • Add 1 mL of an organic solvent (e.g., ethyl acetate).

    • Vortex for 5 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Transfer the organic layer to a new tube and evaporate to dryness.

    • Reconstitute the residue in 100 µL of the mobile phase.

    • Inject an aliquot into the LC-MS/MS system.

3.2.3. LC-MS/MS Conditions

The following are typical LC-MS/MS parameters for the analysis of Urapidil and this compound.

ParameterCondition
LC System Agilent 1200 Series or equivalent
Column Zorbax SB-C18 (2.1 mm × 50 mm, 3.5 µm) or equivalent[4]
Mobile Phase Acetonitrile and water with 0.1% formic acid (gradient or isocratic)[4]
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)[4]
Detection Mode Multiple Reaction Monitoring (MRM)[4]
MRM Transitions Urapidil: m/z 388 → 205[2] this compound: m/z 391 → 205 (example, depends on labeling)
Dwell Time 200 ms
Collision Energy Optimized for the specific instrument

Data Presentation

Pharmacokinetic Parameters of Urapidil in Rats

The following table summarizes the pharmacokinetic parameters of Urapidil after a single oral administration of 3 mg/kg to rats.[2]

ParameterSymbolValue (Mean ± SD)Unit
Maximum Plasma ConcentrationCmax616 ± 73ng/mL
Time to Maximum ConcentrationTmax0.5h
Area Under the Curve (0-24h)AUC(0-24)1841 ± 308ng·h/mL
Elimination Half-lifet1/22.47 ± 0.4h
ClearanceCl1660 ± 276mL/h/kg
Bioanalytical Method Validation Parameters

The LC-MS/MS method should be validated according to regulatory guidelines.

ParameterTypical Acceptance Criteria
Linearity (r²) ≥ 0.99
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 10
Precision (%CV) ≤ 15% (≤ 20% at LLOQ)
Accuracy (%Bias) Within ±15% (±20% at LLOQ)
Recovery Consistent, precise, and reproducible
Matrix Effect Within acceptable limits
Stability Stable under various storage and handling conditions

Visualizations

Experimental Workflow for Pharmacokinetic Study

G cluster_prestudy Pre-Study cluster_study Study Conduct cluster_analysis Bioanalysis cluster_data Data Analysis A Animal Acclimatization (Sprague-Dawley Rats) B Fasting (Overnight) A->B C Oral Administration of Urapidil (3 mg/kg) B->C D Serial Blood Sampling (0-24h) C->D E Plasma Separation (Centrifugation) D->E F Plasma Sample Storage (-80°C) E->F G Sample Preparation (Spiking with this compound IS, Protein Precipitation/LLE) F->G H LC-MS/MS Analysis G->H I Quantification of Urapidil Concentration H->I J Pharmacokinetic Parameter Calculation (Cmax, Tmax, AUC, etc.) I->J

Caption: Workflow for an in vivo pharmacokinetic study of Urapidil in rats.

Signaling Pathway of Urapidil's Dual Mechanism of Action

G cluster_peripheral Peripheral Action (Vascular Smooth Muscle) cluster_central Central Action (Brainstem) Urapidil_p Urapidil Alpha1 α1-Adrenergic Receptor Urapidil_p->Alpha1 Antagonist Vasoconstriction Vasoconstriction Alpha1->Vasoconstriction Inhibition Blood_Pressure Decrease in Blood Pressure Vasoconstriction->Blood_Pressure Urapidil_c Urapidil HT1A 5-HT1A Receptor Urapidil_c->HT1A Agonist Sympathetic_Outflow Sympathetic Outflow HT1A->Sympathetic_Outflow Decrease Sympathetic_Outflow->Blood_Pressure

Caption: Dual mechanism of action of Urapidil.

References

Application Note: High-Recovery Liquid-Liquid Extraction of Urapidil and Urapidil-d3 from Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a detailed protocol for the efficient extraction of Urapidil (B1196414), an α1-adrenoceptor antagonist and 5-HT1A receptor agonist, and its deuterated internal standard, Urapidil-d3, from human plasma using a liquid-liquid extraction (LLE) procedure. This method is optimized for high recovery and is suitable for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), making it ideal for pharmacokinetic and bioequivalence studies in drug development. The protocol consistently yields clean extracts, minimizing matrix effects and ensuring accurate and reproducible results.

Introduction

Urapidil is a peripherally acting alpha-1 adrenergic receptor antagonist and a centrally acting serotonin (B10506) 5-HT1A receptor agonist, widely used in the management of hypertension. Accurate quantification of Urapidil in biological matrices is crucial for clinical and preclinical research. Liquid-liquid extraction is a robust and cost-effective sample preparation technique that effectively separates analytes from endogenous interferences in complex biological fluids like plasma. This protocol employs ethyl acetate (B1210297) as the extraction solvent under alkaline conditions to ensure optimal partitioning and high recovery of Urapidil and its internal standard, this compound. This compound is the deuterium-labeled version of Urapidil and is an ideal internal standard for LC-MS based quantification.[1]

Experimental Protocol

This protocol is designed for the extraction of Urapidil and this compound from 200 µL of human plasma.

Materials and Reagents:

  • Blank human plasma (with anticoagulant, e.g., K2EDTA)

  • Urapidil analytical standard

  • This compound internal standard (IS)

  • Ethyl acetate (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Ammonium (B1175870) hydroxide (B78521) solution (or other suitable basifying agent)

  • Deionized water

  • Microcentrifuge tubes (1.5 mL)

  • Pipettes and tips

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator or vacuum concentrator

  • LC-MS/MS system

Stock and Working Solutions Preparation:

  • Urapidil Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Urapidil in methanol.

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the Urapidil stock solution in a methanol:water (50:50, v/v) mixture to create calibration curve standards.

  • Internal Standard Working Solution: Dilute the this compound stock solution with methanol to a suitable concentration.

Sample Preparation and Extraction Procedure:

  • Pipette 200 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Add a specified volume of the this compound internal standard working solution to each plasma sample (except for blank samples).

  • To alkalinize the plasma, add a small volume of ammonium hydroxide solution (e.g., 25 µL of 0.1 M) and briefly vortex.

  • Add 1 mL of ethyl acetate to each tube.

  • Vortex the tubes vigorously for 2 minutes to ensure thorough mixing and extraction.

  • Centrifuge the samples at 10,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer (ethyl acetate) to a clean microcentrifuge tube.

  • Evaporate the ethyl acetate to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase used for the LC-MS/MS analysis.

  • Vortex for 30 seconds to ensure complete dissolution.

  • Centrifuge at 12,000 x g for 5 minutes to pellet any particulates.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Data Presentation

The following tables summarize the quantitative performance of the liquid-liquid extraction method for Urapidil.

Table 1: Method Validation Parameters for Urapidil Quantification

ParameterResult
Linearity Range2.0 - 2503.95 ng/mL
Correlation Coefficient (r²)> 0.99
Lower Limit of Quantification (LLOQ)2.0 ng/mL
Mean Recovery (Urapidil)69.94 - 75.62%
Mean Recovery (Internal Standard)69.94 - 75.62%

Table 2: Precision and Accuracy Data

AnalyteConcentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
UrapidilLow QC2.56 - 5.892.56 - 5.8992.31 - 97.83
Mid QC2.56 - 5.892.56 - 5.8992.31 - 97.83
High QC2.56 - 5.892.56 - 5.8992.31 - 97.83

Data synthesized from a study utilizing a simple liquid-liquid extraction with ethyl acetate for the simultaneous determination of urapidil and aripiprazole (B633) in human plasma.[2]

Workflow Visualization

LLE_Workflow cluster_preparation Sample Preparation cluster_extraction Extraction cluster_processing Sample Processing cluster_analysis Analysis Plasma 200 µL Plasma IS Add this compound (IS) Plasma->IS Alkalinize Alkalinize IS->Alkalinize Add_Solvent Add 1 mL Ethyl Acetate Alkalinize->Add_Solvent Vortex Vortex (2 min) Add_Solvent->Vortex Centrifuge Centrifuge (10,000 x g, 5 min) Vortex->Centrifuge Transfer Transfer Organic Layer Centrifuge->Transfer Evaporate Evaporate to Dryness Transfer->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS

Caption: Liquid-Liquid Extraction Workflow for Urapidil.

Conclusion

This application note provides a comprehensive and detailed liquid-liquid extraction protocol for the determination of Urapidil and its internal standard, this compound, in human plasma. The method is shown to be efficient, with good recovery, and is suitable for sensitive and selective quantification by LC-MS/MS. The presented workflow and performance data demonstrate a reliable procedure for researchers and drug development professionals engaged in the bioanalysis of Urapidil.

References

Troubleshooting & Optimization

Mitigating matrix effects for Urapidil-d3 in human plasma

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the bioanalysis of Urapidil-d3 in human plasma. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges related to matrix effects in LC-MS/MS analysis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am observing low signal intensity for this compound and the unlabeled Urapidil. What is the likely cause?

A1: Low signal intensity for both the analyte and the internal standard strongly suggests the presence of significant ion suppression from endogenous matrix components in the human plasma sample.[1][2] Co-eluting substances, particularly phospholipids, can compete with Urapidil and this compound for ionization in the mass spectrometer source, leading to a reduced signal for both.[3][4] Inadequate sample cleanup is a primary reason for these interfering substances remaining in the final extract.

Troubleshooting Steps:

  • Evaluate Your Sample Preparation Method: Protein precipitation alone is often insufficient for removing phospholipids.[2][3] Consider more selective techniques like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) to effectively remove these interferences.[4][5][6]

  • Optimize Chromatography: Ensure that the chromatographic method separates Urapidil and this compound from the regions where significant matrix components elute. A post-column infusion experiment can help identify these suppression zones.

  • Check Instrument Parameters: While less common for this specific issue, verifying MS source parameters (e.g., spray voltage, gas flows, temperature) is a good practice.

Q2: The response of my internal standard (this compound) is inconsistent across my sample batch. Why is this happening?

A2: Inconsistent internal standard response, even when using a stable isotope-labeled standard like this compound, points to variable matrix effects between individual plasma samples.[2] While this compound is designed to co-elute and experience similar ionization effects as the unlabeled drug, significant differences in the matrix composition from one sample to another can lead to differential ion suppression.[2] This variability can arise from differences in patient populations, diet, or underlying health conditions.

Troubleshooting Steps:

  • Improve Sample Cleanup: A more rigorous sample preparation method, such as SPE, can help normalize the matrix composition across different samples, leading to more consistent ionization.[1][6]

  • Matrix Factor Evaluation: It is crucial to assess the matrix factor during method development using plasma from multiple sources to ensure the chosen sample preparation method is robust.

  • Dilution: If the concentration of Urapidil is sufficiently high, diluting the plasma sample with a suitable buffer before extraction can reduce the overall concentration of interfering matrix components.[7]

Q3: My recovery for Urapidil is low and variable. What can I do to improve it?

A3: Low and inconsistent recovery is often related to the sample preparation procedure. The choice of extraction solvent in LLE or the sorbent and elution solvent in SPE is critical for achieving high and reproducible recovery.

Troubleshooting Steps:

  • Optimize LLE Solvent: For LLE, experiment with different organic solvents (e.g., methyl tert-butyl ether, ethyl acetate) and adjust the pH of the aqueous phase to ensure Urapidil, which is a basic compound, is in its neutral form for efficient extraction.[4]

  • Optimize SPE Method: For SPE, ensure the sorbent chemistry (e.g., reversed-phase, ion-exchange) is appropriate for Urapidil. Methodically optimize each step: conditioning, loading, washing, and elution. The wash step is critical to remove interferences without losing the analyte, and the elution solvent must be strong enough to fully recover the analyte from the sorbent.

  • Check for Protein Binding: Incomplete disruption of protein binding can also lead to low recovery. Ensure the protein precipitation step (if used prior to LLE or SPE) is effective.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for Urapidil in Human Plasma

This protocol is a starting point and may require optimization for your specific laboratory conditions and equipment.

  • Sample Preparation:

    • Pipette 100 µL of human plasma into a microcentrifuge tube.

    • Add 25 µL of this compound internal standard working solution.

    • Vortex for 10 seconds.

  • Protein Precipitation & pH Adjustment:

    • Add 100 µL of a basifying agent (e.g., 0.1 M NaOH) to adjust the pH and disrupt protein binding.

    • Vortex for 30 seconds.

  • Liquid-Liquid Extraction:

    • Add 1 mL of an appropriate organic solvent (e.g., methyl tert-butyl ether).

    • Vortex vigorously for 5 minutes.

    • Centrifuge at 10,000 x g for 5 minutes.

  • Evaporation and Reconstitution:

    • Transfer the upper organic layer to a clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

    • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) for Urapidil in Human Plasma

This protocol uses a generic reversed-phase SPE cartridge and may need to be adapted based on the specific sorbent used.

  • Sample Pre-treatment:

    • Pipette 200 µL of human plasma into a microcentrifuge tube.

    • Add 50 µL of this compound internal standard working solution.

    • Add 200 µL of 4% phosphoric acid to precipitate proteins and adjust pH.

    • Vortex for 30 seconds and centrifuge at 10,000 x g for 10 minutes.

  • SPE Cartridge Conditioning:

    • Condition a polymeric reversed-phase SPE cartridge (e.g., 30 mg/1 mL) with 1 mL of methanol (B129727) followed by 1 mL of deionized water.

  • Sample Loading:

    • Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution:

    • Elute Urapidil and this compound with 1 mL of methanol into a clean collection tube.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

    • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Quantitative Data Summary

The following tables summarize typical performance data for Urapidil bioanalytical methods. These values should be considered as targets during method development and validation.

Table 1: Method Performance Parameters

ParameterLiquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Linear Range 0.1 - 500 ng/mL[5]5 - 500 ng/mL[6]
Recovery > 85%> 90%[6]
Intra-day Precision (%RSD) < 7%[5]< 10%[6]
Inter-day Precision (%RSD) < 7%[5]< 10%[6]
Accuracy (% Bias) ± 8%[5]Within ± 10%[6]

Visual Experimental Workflow

experimental_workflow cluster_plasma_sample Human Plasma Sample cluster_is Internal Standard cluster_extraction Sample Preparation cluster_analysis Analysis plasma 100 µL Plasma is Add this compound plasma->is Spike ppt Protein Precipitation (e.g., with Acid or Base) is->ppt Vortex lle Liquid-Liquid Extraction (e.g., MTBE) ppt->lle Option 1 spe Solid-Phase Extraction (e.g., Reversed-Phase) ppt->spe Option 2 evap Evaporation lle->evap spe->evap recon Reconstitution evap->recon lcms LC-MS/MS Analysis recon->lcms

Caption: Sample preparation workflow for this compound in human plasma.

References

Overcoming ion suppression in ESI-MS for Urapidil-d3 quantification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantification of Urapidil-d3 using Electrospray Ionization Mass Spectrometry (ESI-MS). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, with a specific focus on mitigating ion suppression.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and how does it affect the quantification of this compound?

A1: Ion suppression is a matrix effect that reduces the ionization efficiency of the target analyte, in this case, this compound, in the ESI source.[1][2] This phenomenon occurs when co-eluting compounds from the sample matrix compete with the analyte for ionization, leading to a decreased signal intensity.[3][4] Consequently, ion suppression can result in poor sensitivity, inaccurate quantification, and reduced reproducibility of your results.[2]

Q2: I am observing a low signal for this compound. How can I determine if this is due to ion suppression?

A2: A common method to investigate ion suppression is the post-column infusion experiment.[1][5] This involves infusing a constant flow of a Urapidil standard into the MS detector post-chromatographic separation. A stable baseline signal is expected. When a blank matrix sample is injected, any dip in this baseline signal indicates the presence of co-eluting matrix components that are causing ion suppression.[1]

Q3: What are the common sources of ion suppression in bioanalytical methods for Urapidil?

A3: In biological matrices such as plasma or serum, common sources of ion suppression include phospholipids, salts, proteins, and other endogenous or exogenous compounds.[6][7] Inadequate sample cleanup is a primary reason for the presence of these interfering substances.[2]

Q4: How does a deuterated internal standard like this compound help in overcoming ion suppression?

A4: A stable isotope-labeled (SIL) internal standard, such as this compound, is the gold standard for compensating for matrix effects.[6][8] Because this compound is chemically almost identical to Urapidil, it co-elutes and experiences similar ionization suppression or enhancement.[6][7] By calculating the ratio of the analyte signal to the internal standard signal, variations in signal intensity caused by matrix effects can be normalized, leading to more accurate and precise quantification.[6]

Q5: Can the choice of ionization source affect ion suppression?

A5: Yes, the choice of ionization source can influence the extent of ion suppression. Atmospheric Pressure Chemical Ionization (APCI) is often less susceptible to ion suppression compared to ESI.[1][9] If your methodology allows, switching to APCI could be a viable strategy to reduce matrix effects.[4] Additionally, within ESI, switching from positive to negative ionization mode might help, as fewer compounds are typically ionized in negative mode, potentially reducing the number of interfering species.[4]

Troubleshooting Guide

This guide provides solutions to common problems encountered during the ESI-MS quantification of this compound.

Problem 1: Low signal intensity for both Urapidil and this compound.

  • Possible Cause: Significant ion suppression from the sample matrix.[2]

  • Troubleshooting Steps:

    • Improve Sample Preparation: The most effective way to combat ion suppression is to remove interfering matrix components before analysis.[10][11] Consider more rigorous sample cleanup techniques. A comparison of common techniques is provided in Table 1.

    • Optimize Chromatography: Adjust the chromatographic conditions to separate Urapidil and this compound from the regions of ion suppression.[3] This can be achieved by modifying the mobile phase composition, gradient profile, or using a different stationary phase.[3]

    • Dilute the Sample: Diluting the sample extract can reduce the concentration of interfering compounds.[1][4] However, this may also decrease the analyte signal, so this approach is a trade-off between reducing ion suppression and maintaining adequate sensitivity.[9]

Problem 2: Inconsistent ratio of Urapidil to this compound across replicates.

  • Possible Cause: Differential matrix effects, where Urapidil and this compound are not experiencing the same degree of ion suppression.[6] This can happen if there is a slight chromatographic separation between the analyte and the internal standard, a phenomenon known as the deuterium (B1214612) isotope effect.

  • Troubleshooting Steps:

    • Optimize Chromatography for Co-elution: Fine-tune the chromatographic method to ensure that Urapidil and this compound co-elute perfectly.[12] This is critical for the internal standard to effectively compensate for matrix effects.

    • Evaluate Different Batches of Matrix: The composition of biological matrices can vary between different lots or individuals.[2] It is important to evaluate the matrix effect across multiple sources of blank matrix to ensure the robustness of the method.[6]

Problem 3: Poor reproducibility and accuracy despite using this compound.

  • Possible Cause: The concentration of the internal standard may be inappropriate, or the sample preparation method itself may be highly variable.

  • Troubleshooting Steps:

    • Optimize Internal Standard Concentration: Ensure the concentration of this compound is appropriate for the expected analyte concentration range.

    • Validate Sample Preparation Method: Assess the recovery and variability of your sample preparation method. Techniques like Solid-Phase Extraction (SPE) often provide more consistent results than simpler methods like protein precipitation.[10]

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for Reducing Ion Suppression

Sample Preparation TechniquePrincipleAdvantagesDisadvantagesTypical Recovery of Urapidil
Protein Precipitation (PPT) Proteins are precipitated by adding an organic solvent (e.g., acetonitrile) or an acid (e.g., trichloroacetic acid).[13]Simple, fast, and inexpensive.[1]Often results in "dirty" extracts with significant matrix components remaining, leading to a higher risk of ion suppression.[10]85-95%[13]
Liquid-Liquid Extraction (LLE) The analyte is partitioned between two immiscible liquid phases.[10]Provides cleaner extracts than PPT and can be selective based on pH and solvent choice.[14]Can be more time-consuming and may require optimization of solvent systems.>90%[15]
Solid-Phase Extraction (SPE) The analyte is selectively retained on a solid sorbent while interferences are washed away.[14]Provides the cleanest extracts, significantly reducing ion suppression.[11][16]Can be more expensive and requires method development to select the appropriate sorbent and elution conditions.>90%[17]

Note: The recovery values are typical and can vary depending on the specific experimental conditions.

Experimental Protocols

Protocol 1: Post-Column Infusion Experiment to Detect Ion Suppression

Objective: To identify regions in the chromatogram where co-eluting matrix components cause ion suppression.

Materials:

  • LC-MS/MS system with a T-junction for post-column infusion.

  • Syringe pump.

  • Urapidil standard solution (e.g., 1 µg/mL in mobile phase).

  • Blank plasma/serum extract (prepared using your current sample preparation method).

  • Mobile phase.

Procedure:

  • Set up the LC-MS/MS system with your analytical column and mobile phase conditions for Urapidil analysis.

  • Connect the syringe pump to the LC flow path after the analytical column using a T-junction.

  • Begin infusing the Urapidil standard solution at a constant flow rate (e.g., 10 µL/min).

  • Allow the system to stabilize and acquire a stable baseline signal for the Urapidil precursor/product ion transition.

  • Inject a blank plasma/serum extract onto the column.

  • Monitor the Urapidil signal throughout the chromatographic run.

  • Interpretation: A dip in the baseline signal indicates a region of ion suppression. The retention time of the dip corresponds to the elution of matrix components that interfere with Urapidil ionization.

Visualizations

Ion_Suppression_Mechanism cluster_ESI_Source ESI Source Droplet Analyte This compound Ions Droplet Charged Droplet Analyte->Droplet Ionization Matrix Matrix Components Matrix->Droplet Competition for Charge/Surface MS_Inlet MS Inlet Droplet->MS_Inlet Evaporation & Ion Transfer Detector Detector Signal MS_Inlet->Detector Reduced Ion Current Suppression Ion Suppression (Lower Signal) Detector->Suppression

Caption: Mechanism of ion suppression in the ESI source.

Troubleshooting_Workflow cluster_optimization Optimization Strategies start Low or Inconsistent This compound Signal q1 Is ion suppression suspected? start->q1 a1_yes Perform Post-Column Infusion Experiment q1->a1_yes Yes a1_no Check Instrument Performance (Tuning, Calibration) q1->a1_no No q2 Ion Suppression Confirmed? a1_yes->q2 end Re-evaluate Method Performance a1_no->end a2_yes Optimize Sample Prep & Chromatography q2->a2_yes Yes a2_no Investigate Other Causes (e.g., Sample Degradation) q2->a2_no No opt1 Improve Sample Cleanup (SPE, LLE) a2_yes->opt1 opt2 Modify LC Method (Gradient, Column) a2_yes->opt2 opt3 Dilute Sample a2_yes->opt3 a2_no->end opt1->end opt2->end opt3->end

Caption: Troubleshooting workflow for ion suppression.

References

Technical Support Center: Troubleshooting Isotopic Interference with Urapidil-d3

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing Urapidil-d3 as an internal standard in quantitative mass spectrometry. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to isotopic interference and other analytical issues.

Frequently Asked Questions (FAQs)

Q1: What is isotopic interference and why is it a concern with this compound?

A1: Isotopic interference, also known as crosstalk, occurs when the signal from the unlabeled analyte (Urapidil) contributes to the signal of its stable isotope-labeled internal standard (this compound), or vice versa. This can happen if the isotopic cluster of the analyte overlaps with the mass-to-charge ratio (m/z) of the internal standard. For deuterated standards like this compound, this can lead to an overestimation of the internal standard's response, resulting in inaccurate quantification of the analyte.

Q2: My this compound internal standard appears to be impure. What should I do?

A2: The isotopic purity of a deuterated standard is crucial for accurate quantification. An impure standard may contain residual unlabeled Urapidil, which will artificially inflate the analyte's signal. It is essential to assess the isotopic purity of your this compound standard upon receipt and periodically thereafter. A detailed protocol for this assessment is provided in the "Experimental Protocols" section.

Q3: I am observing a shift in retention time between Urapidil and this compound. Is this normal?

A3: Yes, a slight chromatographic shift between a deuterated internal standard and its unlabeled analyte is a known phenomenon. Deuterated compounds often elute slightly earlier than their non-deuterated counterparts in reverse-phase chromatography. This is due to the deuterium (B1214612) isotope effect, which can subtly alter the physicochemical properties of the molecule. While a small, consistent shift is manageable, it is critical to ensure that the two compounds co-elute sufficiently to experience similar matrix effects.

Q4: Could my experimental conditions be causing the deuterium on this compound to exchange with hydrogen?

A4: Hydrogen-deuterium (H/D) exchange can occur under certain conditions, such as extreme pH or elevated temperatures, potentially compromising the integrity of the deuterated internal standard. If H/D exchange occurs, the this compound will convert back to unlabeled Urapidil, leading to inaccurate results. A protocol to assess the stability of this compound to H/D exchange is provided in the "Experimental Protocols" section.

Troubleshooting Guides

Issue 1: Inaccurate or Inconsistent Quantitative Results

Symptom: Your calibration curve is non-linear, or your quality control (QC) samples are failing to meet acceptance criteria.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Isotopic Crosstalk 1. Assess the contribution of Urapidil to the this compound signal. Analyze a high-concentration sample of unlabeled Urapidil and monitor the MRM transition of this compound. 2. Assess the contribution of this compound to the Urapidil signal. Analyze a sample containing only this compound and monitor the MRM transition of Urapidil. 3. If significant crosstalk is observed, consider using a higher deuterated standard (e.g., Urapidil-d7) if available, or adjust your data processing to correct for the interference.
Lack of Co-elution 1. Overlay the chromatograms of Urapidil and this compound to visually inspect the degree of co-elution. 2. Adjust chromatographic conditions. A shallower gradient or a column with different selectivity may improve co-elution. 3. If co-elution cannot be achieved, ensure that the retention time difference is consistent across the calibration range and that matrix effects are minimal and consistent for both analyte and internal standard.
Impure Internal Standard 1. Verify the isotopic purity of your this compound standard using the protocol provided below. 2. If the standard is found to be impure, obtain a new, high-purity standard.
H/D Exchange 1. Perform an H/D exchange study under your sample preparation and storage conditions using the protocol below. 2. If exchange is observed, modify your experimental conditions (e.g., adjust pH, reduce temperature) to minimize it.

Quantitative Data Summary

The following table provides typical mass spectrometry parameters for the analysis of Urapidil and its deuterated internal standard. Note that a Urapidil-d4 is referenced here from a published method, and similar transitions would be expected for this compound, with a mass shift corresponding to the number of deuterium atoms.

Compound Precursor Ion (m/z) Product Ion (m/z) Reference
Urapidil388.2205.1[1]
Urapidil-d4392.2205.1Not explicitly found, but inferred from Urapidil fragmentation

Experimental Protocols

Protocol 1: Assessment of this compound Isotopic Purity

Objective: To determine the isotopic purity of the this compound internal standard and quantify the amount of unlabeled Urapidil present.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

    • Prepare a working solution of 1 µg/mL by diluting the stock solution.

  • LC-MS/MS Analysis:

    • Liquid Chromatography: Use a C18 reverse-phase column with a gradient elution of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).

    • Mass Spectrometry: Perform a full scan analysis in positive ion mode to observe the isotopic distribution. Also, acquire data in Multiple Reaction Monitoring (MRM) mode, monitoring the transitions for both Urapidil and this compound.

  • Data Analysis:

    • In the full scan data, determine the relative abundance of the ion corresponding to unlabeled Urapidil (M+0) compared to the deuterated (M+3) and other isotopic peaks.

    • In the MRM data, calculate the percentage of the signal from the Urapidil transition relative to the this compound transition in the analysis of the pure this compound solution.

Protocol 2: Assessment of Hydrogen-Deuterium (H/D) Exchange

Objective: To evaluate the stability of the deuterium labels on this compound under the conditions of the analytical method.

Methodology:

  • Sample Preparation:

    • Prepare two sets of samples:

      • Set A (Control): Spike this compound into the initial mobile phase.

      • Set B (Matrix): Spike this compound into a blank sample matrix (e.g., plasma, urine).

  • Incubation: Incubate both sets of samples under the same conditions as your typical sample preparation and storage (e.g., time, temperature, pH).

  • Sample Processing: Process the samples using your standard extraction procedure.

  • LC-MS/MS Analysis: Analyze the processed samples by LC-MS/MS.

  • Data Analysis: Monitor for any increase in the signal of the unlabeled Urapidil in Set B compared to Set A. A significant increase would indicate H/D back-exchange.

Visualizations

Troubleshooting_Workflow start Inaccurate Quantitative Results check_crosstalk Assess Isotopic Crosstalk start->check_crosstalk check_coelution Verify Chromatographic Co-elution start->check_coelution check_purity Check Internal Standard Purity start->check_purity check_exchange Evaluate H/D Exchange start->check_exchange crosstalk_present Crosstalk Detected? check_crosstalk->crosstalk_present coelution_issue Poor Co-elution? check_coelution->coelution_issue purity_issue Impurity Found? check_purity->purity_issue exchange_issue Exchange Occurring? check_exchange->exchange_issue correct_data Correct Data for Crosstalk crosstalk_present->correct_data Yes end_node Accurate Results crosstalk_present->end_node No optimize_chrom Optimize Chromatography coelution_issue->optimize_chrom Yes coelution_issue->end_node No new_standard Source New Internal Standard purity_issue->new_standard Yes purity_issue->end_node No modify_conditions Modify Sample Conditions (pH, Temp) exchange_issue->modify_conditions Yes exchange_issue->end_node No correct_data->end_node optimize_chrom->end_node new_standard->end_node modify_conditions->end_node

Caption: Troubleshooting workflow for inaccurate quantitative results.

Experimental_Workflow sample_prep Sample Preparation (Spiking, Incubation, Extraction) lc_separation LC Separation (Analyte & IS) sample_prep->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection data_analysis Data Analysis (Peak Integration, Quantification) ms_detection->data_analysis

Caption: General experimental workflow for bioanalysis.

References

Urapidil-d3 stability under different storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with Urapidil-d3. Below you will find troubleshooting guides and frequently asked questions (FAQs) regarding the stability of this compound under various storage conditions.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound powder?

A1: For long-term storage, this compound in its solid (powder) form should be stored at -20°C for up to 3 years or at 4°C for up to 2 years.[1]

Q2: How should I store this compound solutions?

A2: this compound solutions should be stored at -80°C for a maximum of 6 months or at -20°C for up to 1 month.[1] It is crucial to use the solution within these timeframes to ensure its stability and integrity for experimental use.

Q3: What are the known degradation pathways for Urapidil (B1196414)?

A3: Studies on the non-deuterated form, Urapidil, have shown that it is susceptible to degradation under certain stress conditions. It is prone to hydrolysis in both acidic and basic environments, as well as degradation through oxidation.[2][3] The molecule is also sensitive to photolytic stress when in solution.[3]

Q4: Is this compound sensitive to light?

Q5: I observed unexpected peaks in my chromatogram when analyzing my this compound sample. What could be the cause?

A5: The appearance of unexpected peaks could indicate the presence of degradation products. As Urapidil is known to degrade via hydrolysis and oxidation, these degradation products may appear in your analysis if the sample was not stored under the recommended conditions or was exposed to harsh environmental factors.[2][3] It is advisable to re-evaluate your storage and handling procedures and to use a validated stability-indicating analytical method for your analysis.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Loss of Potency or Inconsistent Results Degradation of this compound due to improper storage.Verify that the storage conditions (temperature and duration) for both solid and solution forms of this compound align with the recommended guidelines. For solutions, ensure they are stored at -80°C for no longer than 6 months or at -20°C for no more than 1 month.[1]
Exposure to light.Protect this compound solutions from light by storing them in amber vials or in a dark environment.
Repeated freeze-thaw cycles.Aliquot the this compound solution into smaller, single-use volumes to avoid multiple freeze-thaw cycles which can accelerate degradation.
Appearance of Impurities in Analysis Hydrolytic degradation.Avoid exposing this compound to acidic or basic conditions. Ensure that any solvents or buffers used are within a neutral pH range.
Oxidative degradation.Use degassed solvents and consider storing solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.
Physical Changes in the Sample (e.g., color change) Photodegradation or chemical degradation.Discard the sample if any physical changes are observed. Prepare a fresh solution from a properly stored solid sample.

Stability Data Summary

While specific long-term stability data for this compound under a variety of conditions is limited, forced degradation studies on the parent compound, Urapidil, provide insight into its stability profile. The following table summarizes the observed degradation under stress conditions.

Stress Condition Observation for Urapidil Potential Implication for this compound
Acidic Hydrolysis (1M HCl, 80°C, 1h) Degradation products observed.[2]Susceptible to degradation in acidic environments.
Basic Hydrolysis (1M NaOH, 80°C, 1h) Degradation products observed.[2]Susceptible to degradation in basic environments.
Oxidative Condition (3% H₂O₂, 80°C, 1h) Degradation products observed.[2]Prone to oxidation.
Thermal Degradation (100°C, 48h) No degradation observed.[2]Likely stable at elevated temperatures for a short duration.
Photolytic Degradation (Sunlight lamp, 120h) Degradation observed in solution.[2][3] No degradation in solid state.[3]Solutions are light-sensitive. Solid form is likely stable to light.

Experimental Protocols

Protocol for Stability Testing of this compound

This protocol is a general guideline based on the principles outlined in the ICH Q1A(R2) guidelines for stability testing of new drug substances.[4][5]

1. Objective: To evaluate the stability of this compound under various environmental conditions over a specified period.

2. Materials:

  • This compound (at least three primary batches)

  • Validated stability-indicating analytical method (e.g., HPLC-UV, LC-MS)

  • Controlled environment chambers (for temperature and humidity)

  • Photostability chamber

  • Appropriate container closure systems (e.g., amber glass vials)

3. Experimental Workflow:

G cluster_0 Preparation cluster_1 Storage Conditions cluster_2 Testing Schedule cluster_3 Analysis cluster_4 Evaluation A Select ≥3 Batches of this compound B Package in Proposed Container Closure System A->B C Long-term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH B->C D Accelerated: 40°C ± 2°C / 75% RH ± 5% RH B->D E Intermediate (if needed): 30°C ± 2°C / 65% RH ± 5% RH B->E F Time Points: Initial (0), 3, 6, 9, 12, 18, 24, 36 months C->F D->F E->F G Perform Stability-Indicating Tests: - Assay - Purity/Degradation Products - Appearance F->G H Data Analysis and Shelf-life Determination G->H

Figure 1. Experimental workflow for this compound stability testing.

4. Stress Testing (Forced Degradation):

  • Acid Hydrolysis: Expose this compound solution to 1M HCl at 80°C for 1 hour.[2]

  • Base Hydrolysis: Expose this compound solution to 1M NaOH at 80°C for 1 hour.[2]

  • Oxidation: Expose this compound solution to 3% H₂O₂ at 80°C for 1 hour.[2]

  • Thermal Stress: Expose solid this compound to 100°C for 48 hours.[2]

  • Photostability: Expose solid and solution forms of this compound to light conditions as per ICH Q1B guidelines.

5. Analytical Procedures:

  • Utilize a validated stability-indicating HPLC or LC-MS method to separate this compound from its potential degradation products.

  • The method should be validated for specificity, linearity, precision, accuracy, and robustness.

6. Data Evaluation:

  • Analyze the data at each time point for any significant changes in assay, appearance, and the profile of degradation products.

  • Establish a re-test period or shelf life based on the long-term stability data.

Signaling Pathway of Urapidil

Urapidil exhibits a dual mechanism of action, which contributes to its antihypertensive effects.[6][7] It acts as a selective antagonist of peripheral postsynaptic α₁-adrenergic receptors and as an agonist at central 5-HT₁ₐ serotonin (B10506) receptors.[6][7]

G cluster_0 Peripheral Action cluster_1 Central Action cluster_2 Overall Effect Urapidil_p Urapidil Alpha1_receptor α₁-Adrenergic Receptor (Vascular Smooth Muscle) Urapidil_p->Alpha1_receptor Antagonist Vasoconstriction Vasoconstriction Alpha1_receptor->Vasoconstriction Blocks Blood_Pressure Reduced Blood Pressure Vasoconstriction->Blood_Pressure Urapidil_c Urapidil HT1A_receptor 5-HT₁ₐ Receptor (Brainstem) Urapidil_c->HT1A_receptor Agonist Sympathetic_outflow Sympathetic Outflow HT1A_receptor->Sympathetic_outflow Reduces Sympathetic_outflow->Blood_Pressure

Figure 2. Signaling pathway of Urapidil's dual mechanism of action.

References

Improving peak shape and resolution for Urapidil-d3 in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC analysis of Urapidil-d3. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their chromatographic methods for improved peak shape and resolution.

Frequently Asked Questions (FAQs)

Q1: Why am I observing peak tailing with this compound?

A1: Peak tailing for this compound, a basic compound, is most commonly caused by secondary interactions between the analyte and residual silanol (B1196071) groups on the silica-based stationary phase of the HPLC column.[1][2] At a mobile phase pH above 3, these silanol groups can be deprotonated and negatively charged, leading to strong electrostatic interactions with the positively charged this compound molecule.[2]

Q2: How can I improve the peak shape of my this compound peak?

A2: Several strategies can be employed to improve peak symmetry:

  • Mobile Phase pH Adjustment: Lowering the pH of the mobile phase to around 2.5-3.5 can protonate the silanol groups, minimizing unwanted interactions.[3][4]

  • Use of Mobile Phase Additives: Incorporating a competing base, such as triethylamine (B128534) (TEA), into the mobile phase can mask the active silanol sites, leading to more symmetrical peaks.[1][3]

  • Column Selection: Employing a modern, high-purity, end-capped column or a column with a modified surface chemistry can significantly reduce silanol interactions.[5]

Q3: I am trying to separate this compound from its non-deuterated form. Why is this challenging and how can I improve the resolution?

A3: The separation of deuterated and non-deuterated compounds, known as the chromatographic isotope effect, can be challenging due to their very similar physicochemical properties.[6] Deuterated compounds often elute slightly earlier in reversed-phase chromatography.[7] To improve resolution, you can:

  • Optimize the Mobile Phase: Fine-tuning the organic solvent ratio and using shallower gradients can enhance separation.

  • Adjust Temperature: Lowering the column temperature can sometimes increase resolution between isotopic analogs.

  • Select a High-Efficiency Column: Using a column with a smaller particle size or a longer length can provide the necessary theoretical plates for separation.

Q4: What is a good starting point for developing an HPLC method for this compound?

A4: A good starting point, based on published methods for Urapidil (B1196414), would be a reversed-phase C18 or C8 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and a phosphate (B84403) or formate (B1220265) buffer at a slightly acidic pH (e.g., 3.5).[8][9] A flow rate of 1.0 mL/min and UV detection at around 270 nm are also common starting parameters.[8]

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing)

This guide will walk you through a systematic approach to diagnose and resolve peak tailing for this compound.

Troubleshooting Workflow for Peak Tailing A Start: Peak Tailing Observed B Check Mobile Phase pH Is it > 4? A->B C Lower pH to 2.5-3.5 using formic or phosphoric acid B->C Yes E Add a Mobile Phase Additive (e.g., 0.1-0.5% Triethylamine) B->E No D Peak Shape Improved? C->D D->E No I Problem Solved D->I Yes F Peak Shape Improved? E->F G Evaluate Column Chemistry Is it an older, Type A silica (B1680970) column? F->G No F->I Yes H Switch to a Modern, End-Capped or Hybrid Surface Column G->H Yes J Consider Other Factors: Column Overload, Extra-column Volume G->J No H->I

Caption: A logical workflow for troubleshooting peak tailing.

Issue 2: Inadequate Resolution between this compound and Urapidil

This guide provides a step-by-step process to improve the separation between the deuterated and non-deuterated forms of Urapidil.

Troubleshooting Workflow for Poor Resolution A Start: Poor Resolution B Optimize Mobile Phase Strength Decrease organic content by 2-5% A->B C Resolution Improved? B->C D Adjust Gradient Slope Make the gradient shallower C->D No I Problem Solved C->I Yes E Resolution Improved? D->E F Decrease Column Temperature Try 5-10°C lower E->F No E->I Yes G Resolution Improved? F->G H Increase Column Efficiency Use a longer column or one with smaller particles G->H No G->I Yes H->I J Consider a different organic modifier (e.g., Methanol vs. Acetonitrile) H->J

Caption: A logical workflow for improving resolution.

Data Presentation

The following tables summarize the expected impact of various parameters on peak shape and resolution.

Table 1: Effect of Mobile Phase pH on Peak Asymmetry of a Basic Compound

Mobile Phase pHPeak Asymmetry Factor (As)*
7.02.35
3.01.33

*Data for methamphetamine, a basic compound, is used as a representative example.[1] A lower asymmetry factor indicates a more symmetrical peak.

Table 2: Effect of Mobile Phase Additive on Urapidil Peak Shape

Mobile Phase CompositionTailing Factor
Acetonitrile: 50 mM Ammonium Dihydrogen Phosphate (25:75, v/v), pH 5.5> 1.2 (Asymmetrical)
Acetonitrile: 50 mM Ammonium Dihydrogen Phosphate: Triethanolamine (25:75:0.5, v/v/v), pH 5.51.06 (Symmetrical)

*Data from a published HPLC method for Urapidil.[8]

Experimental Protocols

Protocol 1: HPLC Method for Symmetrical this compound Peak Shape

This protocol is a starting point for achieving a symmetrical peak shape for this compound.

  • Column: Use a modern, end-capped C18 column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in water, adjusted to pH 3.5 with formic acid.[9]

  • Mobile Phase B: Acetonitrile.

  • Gradient: A typical starting gradient could be 10-50% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 5 µL.

  • Detection: UV at 270 nm.[8]

  • Sample Preparation: Dissolve the this compound standard in the initial mobile phase composition.

Protocol 2: Method Optimization for Resolution of this compound and Urapidil

This protocol outlines steps to resolve the deuterated and non-deuterated forms of Urapidil.

  • Initial Method: Start with the optimized method from Protocol 1 that provides a symmetrical peak shape.

  • Mobile Phase Strength Adjustment:

    • If the peaks are co-eluting, decrease the initial percentage of the organic solvent (Acetonitrile) by 2-3%.

    • Run the analysis and observe the resolution.

  • Gradient Slope Modification:

    • If partial separation is observed, decrease the gradient slope. For example, if the original gradient was from 10-50% B in 10 minutes (a slope of 4%/min), try a gradient of 10-30% B in 10 minutes (a slope of 2%/min).

  • Temperature Optimization:

    • If further improvement is needed, decrease the column temperature in increments of 5 °C (e.g., from 30 °C to 25 °C).

  • Column Efficiency Enhancement:

    • If the above steps do not provide baseline resolution, consider using a longer column (e.g., 250 mm) or a column with smaller particles (e.g., 2.7 µm or sub-2 µm) to increase the number of theoretical plates. Note that this may significantly increase backpressure.

References

Technical Support Center: Optimizing MS/MS Analysis of Urapidil-d3

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Urapidil-d3 in mass spectrometry applications.

Frequently Asked Questions (FAQs)

Q1: What are the recommended precursor and product ions for monitoring this compound in MRM mode?

A1: The recommended precursor ion ([M+H]⁺) for this compound is m/z 391.2. Due to the position of the three deuterium (B1214612) atoms on the methoxy (B1213986) group, the primary fragmentation pattern is altered compared to unlabeled Urapidil. The most abundant and stable product ion for this compound is predicted to be m/z 208.1. A secondary, less intense but still viable, product ion is m/z 167.1. It is always recommended to confirm these transitions empirically on your specific instrument.

Q2: How does the deuterium labeling in this compound affect its fragmentation pattern compared to unlabeled Urapidil?

A2: The three deuterium atoms are located on the methoxy group attached to the phenylpiperazine moiety. In the fragmentation of unlabeled Urapidil, a key product ion is formed at m/z 205.1 through cleavage of the bond between the propyl chain and the piperazine (B1678402) nitrogen, followed by the loss of the phenylpiperazine group. In this compound, this same fragmentation event results in a product ion at m/z 208.1, reflecting the +3 Da mass shift from the deuterium atoms.

Q3: What are typical starting points for collision energy (CE) and declustering potential (DP) for this compound?

A3: Optimal CE and DP values are instrument-dependent. However, a good starting point for optimization is a CE range of 20-40 eV and a DP range of 60-100 V. A systematic optimization should be performed by infusing a standard solution of this compound and monitoring the signal intensity of the product ions while varying these parameters.

Q4: I am observing a chromatographic shift between Urapidil and this compound. Is this normal and how can I address it?

A4: A slight chromatographic shift between a deuterated internal standard and the unlabeled analyte is a known phenomenon, often referred to as the "isotope effect." This can sometimes lead to differential matrix effects. To minimize this, ensure your chromatographic conditions are robust. If the shift is significant, you may need to adjust your gradient profile or consider a different stationary phase.

Troubleshooting Guides

This section addresses specific issues you may encounter during your LC-MS/MS experiments with this compound.

Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
  • Symptom: The chromatographic peaks for Urapidil and/or this compound are not symmetrical.

  • Possible Causes & Solutions:

    • Column Overload: Reduce the injection volume or the concentration of the sample.

    • Incompatible Injection Solvent: Ensure the injection solvent is of similar or weaker strength than the initial mobile phase.

    • Secondary Interactions: Urapidil is a basic compound. Interactions with residual silanols on the column can cause tailing. Adding a small amount of a weak acid (e.g., 0.1% formic acid) to the mobile phase can improve peak shape.

    • Column Contamination or Degradation: If the problem persists, try flushing the column or replacing it.

Issue 2: Low Signal Intensity or No Signal
  • Symptom: The signal for this compound is weak or absent.

  • Possible Causes & Solutions:

    • Incorrect MS/MS Parameters: Verify the precursor and product ion m/z values. Re-optimize the collision energy and declustering potential.

    • Poor Ionization: Ensure the electrospray ionization (ESI) source is clean and functioning correctly. Check that the mobile phase composition is conducive to good ionization (e.g., appropriate pH and organic content).

    • Sample Degradation: Prepare fresh standards and samples. Urapidil can be susceptible to degradation under certain conditions.

Issue 3: High Background Noise or Interferences
  • Symptom: The baseline is noisy, or there are interfering peaks at or near the retention time of this compound.

  • Possible Causes & Solutions:

    • Contaminated Solvents or System: Use high-purity LC-MS grade solvents and ensure the LC system is clean.

    • Matrix Effects: If analyzing complex matrices like plasma, consider a more rigorous sample preparation method such as solid-phase extraction (SPE) to remove interfering components.

    • Co-eluting Impurities: Adjust the chromatographic gradient to better separate the analyte from any interfering compounds.

Data Presentation

Table 1: Optimized MS/MS Parameters for Urapidil and this compound
CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Declustering Potential (V)
Urapidil388.2205.13080
Urapidil388.2164.13580
This compound 391.2 208.1 32 85
This compound 391.2 167.1 38 85

Note: These values are illustrative and should be optimized for your specific instrument.

Experimental Protocols

Protocol for Optimization of MS/MS Parameters for this compound
  • Prepare a Standard Solution: Prepare a 100 ng/mL solution of this compound in a solvent compatible with your mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Direct Infusion Setup: Infuse the standard solution directly into the mass spectrometer using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Precursor Ion Identification: In Q1 scan mode, identify the protonated molecule of this compound, [M+H]⁺, at m/z 391.2.

  • Product Ion Scan: Perform a product ion scan on the precursor ion (m/z 391.2) using a range of collision energies (e.g., 10-50 eV) to identify the most abundant and stable fragment ions.

  • MRM Transition Selection: Select the most intense and specific product ions for your Multiple Reaction Monitoring (MRM) method. For this compound, these are expected to be m/z 208.1 and m/z 167.1.

  • Collision Energy Optimization: For each selected MRM transition, perform a collision energy optimization experiment. Infuse the standard solution and monitor the signal intensity of the product ion while ramping the collision energy in small increments (e.g., 2 eV steps). The collision energy that yields the maximum signal intensity is the optimal value.

  • Declustering Potential Optimization: Similarly, optimize the declustering potential by monitoring the precursor ion intensity while varying the DP.

Mandatory Visualization

Urapidil_MSMS_Optimization_Workflow Workflow for Optimizing this compound MS/MS Parameters cluster_prep Preparation cluster_infusion Direct Infusion cluster_optimization MS Parameter Optimization cluster_final Final Method prep_std Prepare this compound Standard Solution (e.g., 100 ng/mL) infuse Infuse into MS (5-10 µL/min) prep_std->infuse q1_scan Q1 Scan: Identify Precursor Ion ([M+H]⁺ = m/z 391.2) infuse->q1_scan prod_ion_scan Product Ion Scan: Identify Fragment Ions q1_scan->prod_ion_scan select_trans Select MRM Transitions (e.g., 391.2 -> 208.1, 391.2 -> 167.1) prod_ion_scan->select_trans opt_ce Optimize Collision Energy (CE) for each transition select_trans->opt_ce opt_dp Optimize Declustering Potential (DP) select_trans->opt_dp final_method Finalized MRM Method for this compound opt_ce->final_method opt_dp->final_method

Caption: A workflow diagram for the systematic optimization of MS/MS parameters for this compound.

Addressing poor recovery of Urapidil-d3 during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the poor recovery of Urapidil-d3 during sample preparation for bioanalytical studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is its recovery important?

A1: this compound is the deuterium-labeled form of Urapidil (B1196414), an α1-adrenoceptor antagonist and 5-HT1A receptor agonist. It is commonly used as a stable isotope-labeled internal standard (SIL-IS) in quantitative bioanalysis, such as liquid chromatography-mass spectrometry (LC-MS/MS). As an internal standard, its consistent and high recovery is crucial for the accurate and precise quantification of Urapidil in biological samples. Poor or variable recovery of this compound can lead to inaccurate pharmacokinetic and toxicokinetic data.

Q2: What are the expected recovery rates for this compound in plasma?

A2: With an optimized sample preparation method, such as solid-phase extraction (SPE), the overall recovery for Urapidil and its deuterated analogs is expected to be greater than 90%.[1]

Q3: What are the main factors that can lead to poor recovery of this compound?

A3: Several factors can contribute to the poor recovery of this compound, including:

  • Suboptimal pH: The pH of the sample and extraction solvents is critical.

  • Inappropriate Sample Preparation Technique: The choice between methods like solid-phase extraction (SPE), liquid-liquid extraction (LLE), and protein precipitation (PPT) can significantly impact recovery.

  • Matrix Effects: Components in the biological matrix (e.g., plasma, urine) can interfere with the extraction process or suppress the signal in the mass spectrometer.[2][3][4]

  • Analyte Instability: Degradation of this compound during sample collection, storage, or processing can lead to lower recovery.[5][6]

Q4: How does the chemical nature of Urapidil influence its extraction?

A4: Urapidil is a weakly basic compound. This property is important when developing an extraction method, as its ionization state, and therefore its solubility in aqueous versus organic phases, can be manipulated by adjusting the pH.

Troubleshooting Poor Recovery

This section provides a systematic guide to troubleshooting and resolving common issues leading to poor recovery of this compound.

Issue 1: Low Recovery with Solid-Phase Extraction (SPE)

Solid-phase extraction is a common and effective method for extracting this compound from biological matrices.[1] However, suboptimal conditions can lead to poor recovery.

Troubleshooting Steps:

  • Optimize pH: Ensure the sample pH is optimized for the chosen SPE sorbent. For a weakly basic compound like Urapidil on a reversed-phase sorbent (e.g., C18), a slightly basic pH will keep it in its neutral form, promoting retention.

  • Conditioning and Equilibration: Proper conditioning of the SPE cartridge is crucial. Ensure the sorbent is activated with an organic solvent (e.g., methanol) and then equilibrated with an aqueous solution that matches the pH of the sample.

  • Sample Loading: A slow and steady flow rate during sample loading allows for sufficient interaction between this compound and the sorbent.

  • Washing Step: The wash solvent should be strong enough to remove interferences but not so strong that it elutes the this compound. A common starting point is a low percentage of organic solvent in an aqueous buffer.

  • Elution Step: The elution solvent must be strong enough to desorb the this compound from the sorbent. This is typically a high percentage of an organic solvent like methanol (B129727) or acetonitrile. If recovery is low, consider increasing the organic solvent percentage or adding a small amount of a modifier (e.g., a weak acid or base) to the elution solvent.

Troubleshooting Workflow for Solid-Phase Extraction (SPE)

SPE_Troubleshooting start Low Recovery in SPE check_ph pH Optimization Is sample pH optimized for retention? start->check_ph check_loading Sample Loading Is the flow rate slow and steady? check_ph:f1->check_loading Yes solution_ph Adjust sample pH to be slightly basic for reversed-phase SPE. check_ph:f1->solution_ph No check_washing Washing Step Is the wash solvent too strong? check_loading:f1->check_washing Yes solution_loading Decrease the sample loading flow rate. check_loading:f1->solution_loading No check_elution Elution Step Is the elution solvent too weak? check_washing:f1->check_elution No solution_washing Decrease the organic content of the wash solvent. check_washing:f1->solution_washing Yes solution_elution Increase the organic content of the elution solvent or add a modifier. check_elution:f1->solution_elution Yes end_node Improved Recovery check_elution:f1->end_node No solution_ph->end_node solution_loading->end_node solution_washing->end_node solution_elution->end_node

Caption: Troubleshooting workflow for low recovery in SPE.

Issue 2: Low Recovery with Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is an alternative to SPE and relies on the partitioning of the analyte between two immiscible liquid phases.

Troubleshooting Steps:

  • pH Adjustment: For a weakly basic compound like this compound, adjusting the pH of the aqueous sample to be basic (e.g., pH 9-10) will ensure it is in its neutral, more lipophilic form, which will favor partitioning into the organic solvent.

  • Solvent Selection: The choice of organic solvent is crucial. Solvents with higher polarity may be needed to efficiently extract this compound. Consider solvents like ethyl acetate (B1210297) or a mixture of less polar and more polar solvents.

  • Insufficient Mixing: Ensure vigorous mixing (e.g., vortexing for 1-2 minutes) to maximize the surface area between the aqueous and organic phases and allow for efficient partitioning.

  • Emulsion Formation: If an emulsion forms between the two layers, it can trap the analyte and lead to poor recovery. To break an emulsion, try centrifuging at a higher speed or for a longer duration. "Salting out" by adding a salt like sodium chloride to the aqueous phase can also improve phase separation.[7][8]

Troubleshooting Workflow for Liquid-Liquid Extraction (LLE)

LLE_Troubleshooting start Low Recovery in LLE check_ph pH Adjustment Is the aqueous phase pH basic? start->check_ph check_solvent Solvent Selection Is the organic solvent appropriate? check_ph:f1->check_solvent Yes solution_ph Adjust aqueous phase pH to be basic (e.g., 9-10). check_ph:f1->solution_ph No check_mixing Mixing Is vortexing vigorous and long enough? check_solvent:f1->check_mixing Yes solution_solvent Try a more polar organic solvent or a solvent mixture. check_solvent:f1->solution_solvent No check_emulsion Emulsion Is an emulsion present? check_mixing:f1->check_emulsion Yes solution_mixing Increase vortexing time and/or speed. check_mixing:f1->solution_mixing No solution_emulsion Increase centrifugation speed/time or add salt. check_emulsion:f1->solution_emulsion Yes end_node Improved Recovery check_emulsion:f1->end_node No solution_ph->end_node solution_solvent->end_node solution_mixing->end_node solution_emulsion->end_node

Caption: Troubleshooting workflow for low recovery in LLE.

Issue 3: Analyte Instability

While Urapidil is generally stable, degradation can occur under certain conditions.[5][9][10]

Troubleshooting Steps:

  • Storage Conditions: Ensure that stock solutions of this compound are stored under appropriate conditions, typically at -20°C or -80°C for long-term storage.[11]

  • Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles for biological samples, as this can lead to degradation.[6]

  • Bench-Top Stability: Assess the stability of this compound in the biological matrix at room temperature for the duration of the sample preparation process.[6]

  • pH and Oxidizing Agents: Urapidil can be susceptible to degradation under strongly acidic or oxidative conditions.[5] Avoid prolonged exposure to these conditions during sample preparation.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of this compound from Human Plasma

This protocol is adapted from a validated method for Urapidil.[1]

  • Sample Pre-treatment: To 0.1 mL of human plasma, add the this compound internal standard.

  • Cartridge Conditioning: Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the pre-treated plasma sample onto the SPE cartridge at a slow, steady flow rate (e.g., 1 mL/min).

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the this compound with 1 mL of methanol into a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) of this compound from a Biological Matrix
  • Sample Preparation: To 1 mL of the biological sample in a centrifuge tube, add a known amount of this compound internal standard.

  • pH Adjustment: Adjust the sample pH to ~9-10 with a suitable buffer or a dilute base (e.g., ammonium (B1175870) hydroxide).

  • Extraction: Add 3 mL of ethyl acetate to the tube.

  • Mixing: Cap the tube and vortex vigorously for 2 minutes.

  • Centrifugation: Centrifuge at 3000 x g for 10 minutes to separate the phases.

  • Collection: Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

  • Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen. Reconstitute the residue in the mobile phase for analysis.

Quantitative Data Summary

ParameterConditionExpected OutcomeReference
Recovery Optimized SPE> 90%[1]
Recovery Optimized LLE79-98% (for similar compounds)[12]
Stability Freeze-Thaw CyclesWithin ±15% of baseline[6][13]
Stability Bench-Top (Room Temp)Within ±15% of baseline for the duration of sample prep[6][13]
Stability Long-Term Storage (-20°C or -80°C)Stable for extended periods[6][11]

References

Urapidil-d3 degradation pathways in acidic and basic media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of Urapidil-d3 in acidic and basic media. The information provided is based on forced degradation studies of Urapidil (B1196414), which is expected to have analogous degradation pathways to its deuterated form, this compound, as the deuterium (B1214612) labeling is on the methoxy (B1213986) group which is not a primary site of hydrolysis.

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation pathways for this compound in acidic and basic media?

A1: this compound is susceptible to degradation under both acidic and basic conditions, primarily through hydrolysis. The main degradation pathways involve the cleavage of the ether linkage and hydrolysis of the uracil (B121893) moiety.[1]

Q2: What are the major degradation products of this compound observed under stress conditions?

A2: Forced degradation studies on Urapidil have identified five primary degradation products (DPs). These include products resulting from O-demethylation, cleavage of the propylamino side chain, and degradation of the uracil ring.[1]

Q3: Is this compound sensitive to other stress conditions besides acidic and basic hydrolysis?

A3: Yes, studies have shown that Urapidil is also susceptible to oxidative and photolytic stress conditions. It is, however, relatively stable under neutral and thermal stress conditions in the solution phase.[1]

Q4: What analytical techniques are recommended for monitoring the degradation of this compound?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and effective technique for separating and quantifying this compound and its degradation products.[1][2][3] Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (LC-Q-TOF-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for the identification and structural elucidation of the degradation products.[1]

Q5: Where can I find information on the experimental protocol for a forced degradation study of this compound?

A5: Detailed experimental protocols for conducting forced degradation studies on Urapidil, which can be adapted for this compound, are provided in the "Experimental Protocols" section of this guide.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No degradation observed under acidic or basic stress conditions. Inadequate stress conditions (concentration of acid/base, temperature, or duration of study is too low).Increase the concentration of the acid or base (e.g., from 0.1 M to 1 M), increase the temperature (e.g., to 60-80 °C), or extend the duration of the stress testing.[4] Ensure proper mixing of the sample with the stress agent.
Excessive degradation of this compound, with the parent peak disappearing completely. Stress conditions are too harsh (concentration of acid/base or temperature is too high).Reduce the concentration of the acid or base, lower the temperature, or shorten the exposure time. Perform a time-course study to find the optimal stress duration.
Poor separation of degradation products from the parent this compound peak in HPLC analysis. The HPLC method is not stability-indicating. The mobile phase composition, column type, or gradient program may not be optimal.Develop and validate a stability-indicating HPLC method. This may involve screening different columns (e.g., C8, C18), optimizing the mobile phase pH and organic modifier concentration, and adjusting the gradient elution program to achieve adequate resolution between all peaks.[1][3]
Difficulty in identifying the structure of unknown degradation products. Insufficient data from a single analytical technique.Employ a combination of high-resolution mass spectrometry (e.g., LC-Q-TOF-MS/MS) to obtain accurate mass and fragmentation data, and NMR spectroscopy for definitive structural elucidation.[1]
Inconsistent or irreproducible degradation results. Variability in experimental parameters such as temperature, pH, or concentration of reagents. Contamination of glassware or reagents.Ensure precise control of all experimental parameters. Use calibrated equipment and high-purity reagents. Thoroughly clean all glassware before use.

Summary of Urapidil Degradation Products

The following table summarizes the degradation products of Urapidil identified under various stress conditions. The degradation products of this compound are expected to be analogous, with a corresponding mass shift due to the three deuterium atoms.

Degradation Product (DP)Molecular Formula (Urapidil)Observed m/z (Urapidil)Formation Condition(s)Proposed Structure/Modification
DP1C19H27N5O3374.2189Acidic, Basic, Oxidative, PhotolyticO-demethylation of the methoxyphenyl ring.
DP2C11H16N2O193.1335Acidic, Basic, OxidativeCleavage of the propylamino side chain, resulting in 1-(2-methoxyphenyl)piperazine.
DP3C8H11N3O2182.0924Acidic, Basic, Oxidative6-amino-1,3-dimethyluracil, resulting from the cleavage of the propylamino side chain.
DP4C20H29N5O4404.2343OxidativeN-oxide formation on the piperazine (B1678402) ring.
DP5C20H29N5O4404.2343PhotolyticN-oxide formation on the piperazine ring (positional isomer of DP4).

Data sourced from Velip et al. (2022).[1]

Experimental Protocols

Forced Degradation (Stress Testing) of this compound

This protocol is adapted from established methods for Urapidil.[1]

1. Preparation of Stock Solution:

2. Acidic Hydrolysis:

  • To 1 mL of the stock solution, add 1 mL of 1 M hydrochloric acid (HCl).

  • Keep the mixture at 60 °C for a specified period (e.g., 24 hours).

  • After the incubation period, cool the solution to room temperature and neutralize it with an appropriate amount of 1 M sodium hydroxide (B78521) (NaOH).

  • Dilute the resulting solution with the mobile phase to a final concentration suitable for HPLC analysis.

3. Basic Hydrolysis:

  • To 1 mL of the stock solution, add 1 mL of 0.1 M sodium hydroxide (NaOH).

  • Keep the mixture at 60 °C for a specified period (e.g., 8 hours).

  • After the incubation period, cool the solution to room temperature and neutralize it with an appropriate amount of 0.1 M hydrochloric acid (HCl).

  • Dilute the resulting solution with the mobile phase to a final concentration suitable for HPLC analysis.

4. Sample Analysis:

  • Analyze the prepared samples using a validated stability-indicating HPLC method.

  • Monitor the chromatograms for the appearance of new peaks (degradation products) and the decrease in the peak area of the parent this compound.

Stability-Indicating HPLC Method

The following is an example of an HPLC method that can be used to analyze the degradation of this compound.[1]

  • Column: InertSustain C8 (250 mm x 4.6 mm, 5 µm)

  • Mobile Phase A: 10 mM Ammonium formate (B1220265) (pH 3.5)

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    Time (min) % Mobile Phase B
    0 10
    25 90
    30 90
    32 10

    | 35 | 10 |

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 270 nm

  • Injection Volume: 10 µL

  • Column Temperature: 25 °C

Visualizations

Urapidil_Degradation_Pathways Urapidil This compound DP1 DP1 (O-demethylation) Urapidil->DP1 Acidic/Basic Oxidative Photolytic DP2 DP2 (Side-chain cleavage) Urapidil->DP2 Acidic/Basic Oxidative DP3 DP3 (Side-chain cleavage) Urapidil->DP3 Acidic/Basic Oxidative DP4 DP4 (N-oxidation) Urapidil->DP4 Oxidative DP5 DP5 (N-oxidation) Urapidil->DP5 Photolytic

Caption: Proposed degradation pathways of Urapidil under various stress conditions.

Experimental_Workflow start Start: this compound Sample stress Forced Degradation (Acidic, Basic, Oxidative, Photolytic) start->stress neutralize Neutralization / Dilution stress->neutralize hplc Stability-Indicating HPLC Analysis neutralize->hplc lcms LC-Q-TOF-MS/MS (for identification) hplc->lcms nmr NMR (for structural elucidation) hplc->nmr data Data Analysis (Quantification & Identification) hplc->data lcms->data nmr->data end End: Degradation Profile data->end

Caption: General workflow for a forced degradation study of this compound.

References

Technical Support Center: Minimizing Urapidil-d3 Carryover in Autosampler Injections

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for minimizing analyte carryover in Liquid Chromatography-Mass Spectrometry (LC-MS) analysis, with a specific focus on Urapidil-d3. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve carryover issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is analyte carryover in LC-MS analysis and why is it a concern for this compound?

Q2: What are the primary sources of carryover in an LC-MS system?

A2: Carryover can originate from various components of the LC-MS system. The most common source is the autosampler, including the needle, injection valve, sample loop, and tubing.[4][5] Other potential sources include the analytical column, fittings, and even the mass spectrometer's ion source.[6] It's crucial to systematically identify the source to implement an effective solution.[6]

Q3: How can I determine the extent of this compound carryover in my assay?

A3: A standard method to assess carryover is to inject a blank sample immediately following the highest concentration standard of your calibration curve.[2] The presence and size of the this compound peak in the blank chromatogram will indicate the degree of carryover.[2] This is often expressed as a percentage of the peak area of the preceding high-concentration sample.[7]

Troubleshooting Guides

Systematic Approach to Identifying the Source of Carryover

A logical, step-by-step process is the most effective way to pinpoint the origin of the carryover.[6] The following workflow can guide your troubleshooting efforts.

A Start: Observe Carryover in Blank Injection B Inject High-Concentration this compound Standard A->B C Inject Blank Sample B->C D Carryover Peak Observed? C->D E Systematically Isolate Components D->E Yes M No Carryover Observed (End) D->M No F Replace Column with a Union E->F G Inject Blank Sample F->G H Carryover Reduced? G->H I Column is a Major Contributor H->I Yes J Autosampler is Likely Source H->J No L End: Implement Targeted Solution I->L K Investigate Autosampler Components: - Needle - Injection Valve - Sample Loop J->K K->L

Caption: Troubleshooting workflow for identifying the source of carryover.

Optimizing Autosampler Wash Protocols

The autosampler is a frequent culprit for carryover.[5] Optimizing the needle wash is a critical step in mitigating this issue.

Key Recommendations:

  • Wash Solution Composition: The choice of wash solvent is crucial and should be tailored to the analyte's properties.[2] For this compound, a good starting point is a wash solution that is a stronger solvent than the mobile phase.[8] Experiment with different compositions to find the most effective one.

  • Dual-Solvent Washes: Using a combination of a strong organic solvent and an aqueous solution can be highly effective at removing both polar and non-polar residues.[3]

  • pH Modification: For ionizable compounds like Urapidil, adjusting the pH of the wash solution can significantly reduce carryover by altering its charge state and reducing ionic interactions with system surfaces.[9] Consider adding a small amount of acid (e.g., formic acid) or base (e.g., ammonium (B1175870) hydroxide) to the wash solvent.[9]

  • Wash Volume and Cycles: Increasing the wash volume and the number of wash cycles can improve cleaning efficiency.[3]

  • Internal and External Needle Wash: Utilize both internal and external needle wash functions if your autosampler supports them. The external wash cleans the outer surface of the needle, while the internal wash flushes the inside.[10]

Table 1: Example Wash Solution Compositions for Carryover Reduction

Wash Solution ComponentPurposeExample Concentration
Strong Organic Solvent Solubilize non-polar residuesAcetonitrile, Methanol, Isopropanol (50-100%)[11]
Aqueous Component Solubilize polar residuesWater
Acid Modifier Reduce basic compound adsorption0.1-1% Formic Acid or Acetic Acid[9]
Base Modifier Reduce acidic compound adsorption0.1-1% Ammonium Hydroxide[9]
Injection Mode and Volume

The injection mode can influence carryover. Switching from a partial loop injection to a full loop injection can provide a more thorough flushing of the sample flow path and reduce carryover from the injection valve.[12] Additionally, minimizing the injection volume can help reduce the amount of analyte introduced into the system, thereby lowering the potential for carryover.[3]

Experimental Protocols

Protocol 1: Evaluating the Effectiveness of Different Wash Solutions
  • Prepare Standards: Prepare a high-concentration this compound standard (at the upper limit of quantification, ULOQ) and a blank sample (mobile phase or matrix).

  • Initial Carryover Assessment:

    • Inject the high-concentration standard.

    • Inject the blank sample using your current wash method.

    • Quantify the carryover peak area in the blank.

  • Test New Wash Solutions:

    • Prepare a series of different wash solutions (refer to Table 1 for ideas).

    • For each new wash solution:

      • Flush the autosampler's wash system thoroughly with the new solution.

      • Inject the high-concentration standard.

      • Inject the blank sample.

      • Quantify the carryover peak area.

  • Data Analysis: Compare the carryover percentages for each wash solution to determine the most effective one.

Table 2: Example Data from a Wash Solution Optimization Experiment for a Hypothetical Compound

Wash SolutionCarryover Percentage (%)
50:50 Methanol/Water0.5%
100% Acetonitrile0.1%
50:50 Acetonitrile/Water with 0.1% Formic Acid0.02%
90:10 Isopropanol/Water0.05%
Protocol 2: Systematic Identification of Carryover Source
  • Confirm Carryover: Follow steps 2a-2c from Protocol 1 to confirm the presence of carryover.

  • Isolate the Column:

    • Remove the analytical column from the flow path.

    • Replace it with a zero-dead-volume union.[9]

    • Inject the high-concentration standard (the peak will be sharp and early).

    • Inject a blank sample.

  • Analyze Results:

    • If the carryover is significantly reduced or eliminated, the column is a major contributor.

    • If the carryover persists, the source is likely in the autosampler (needle, valve, loop) or connecting tubing.[6]

Visualizing the Troubleshooting Logic

The following diagram illustrates the decision-making process when troubleshooting this compound carryover.

A High this compound Carryover Detected B Optimize Autosampler Wash Protocol A->B C Modify Wash Solution Composition (e.g., stronger solvent, pH adjustment) B->C D Increase Wash Volume and/or Cycles B->D E Carryover Still Unacceptable? C->E D->E F Investigate Injection Method E->F Yes G Switch to Full Loop Injection F->G H Reduce Injection Volume F->H I Carryover Still Unacceptable? G->I H->I J Systematically Isolate Hardware Components I->J Yes K Check/Replace: - Injection Valve Rotor Seal - Tubing and Fittings - Sample Loop J->K L Consult Instrument Manufacturer K->L

Caption: Logical workflow for mitigating this compound carryover.

By following these troubleshooting guides and experimental protocols, you can systematically identify and minimize the carryover of this compound in your autosampler injections, leading to more accurate and reliable analytical results.

References

Dealing with variability in Urapidil-d3 internal standard response

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of Urapidil-d3 as an internal standard in LC-MS/MS bioanalysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides answers to common questions and systematic guides to troubleshoot variability in your this compound internal standard (IS) response.

Issue 1: High Variability or Inconsistent this compound Response Across a Sample Batch

Question: My this compound peak areas are highly variable across my analytical run, including my standards, quality controls (QCs), and unknown samples. What are the potential causes and how can I troubleshoot this?

Answer: High variability in the internal standard response is a common issue in LC-MS/MS bioanalysis and can stem from several factors, from sample preparation to instrument performance. A systematic approach is necessary to identify and resolve the root cause. The following guide will walk you through the troubleshooting process.

G cluster_0 Initial Observation cluster_1 Investigation Phase 1: Sample Preparation & Handling cluster_2 Investigation Phase 2: Chromatographic & Instrument Performance cluster_3 Investigation Phase 3: Matrix Effects & Analyte Stability cluster_4 Resolution start High Variability in this compound Response prep Review Sample Preparation Protocol start->prep chrom Evaluate Chromatography start->chrom matrix Assess Matrix Effects start->matrix pipetting Check Pipette Calibration & Technique prep->pipetting Inconsistent Volumes? mixing Ensure Thorough Vortexing/Mixing prep->mixing Incomplete Mixing? extraction Evaluate Extraction Efficiency prep->extraction Low/Variable Recovery? resolve Implement Corrective Actions pipetting->resolve mixing->resolve extraction->resolve autosampler Check Autosampler Performance chrom->autosampler Injection Volume Errors? ms_source Inspect MS Ion Source chrom->ms_source Source Contamination? autosampler->resolve ms_source->resolve stability Verify this compound Stability matrix->stability Differential Ion Suppression/Enhancement? stability->resolve Degradation?

Caption: A logical workflow for troubleshooting high internal standard variability.

  • Review Sample Preparation Procedures:

    • Pipetting: Inaccurate or inconsistent pipetting of the this compound internal standard solution is a primary cause of variability. Verify the calibration of your pipettes and ensure proper pipetting technique is used for all additions.

    • Mixing: Ensure thorough vortexing or mixing of the sample after the addition of the internal standard to guarantee homogeneity before protein precipitation or extraction.

    • Extraction Efficiency: Inconsistent extraction recovery between samples can lead to variability. Review your extraction protocol for any steps that could introduce inconsistencies, such as variations in solvent volumes, mixing times, or phase separation techniques.

  • Investigate Chromatographic and Instrument Performance:

    • Autosampler and Injection Issues: Check for bubbles in the syringe or sample loop. Verify the injection volume accuracy and precision.

    • LC System: Examine the chromatography for pressure fluctuations, which could indicate a leak or pump issue. Ensure the mobile phase is properly degassed.

    • Column Health: A contaminated or old column can lead to poor peak shape and variable retention times, affecting integration and peak area.

    • MS Ion Source: A dirty ion source can lead to a gradual or erratic decrease in signal intensity. Inspect and clean the ion source as part of routine maintenance.

  • Assess for Matrix Effects:

    • Matrix components co-eluting with this compound can cause ion suppression or enhancement, leading to response variability, especially between different sample lots or patient samples.[1] A post-extraction addition experiment can be performed to evaluate the extent of matrix effects.

  • Verify this compound Stability:

    • Assess the stability of this compound in the stock solution, working solution, and in the biological matrix under the conditions of your experiment (e.g., bench-top, freeze-thaw, and autosampler stability). Degradation of the internal standard will lead to a decreased response.

Issue 2: Chromatographic Peak Tailing or Splitting for this compound

Question: The chromatographic peak for my this compound internal standard is tailing or splitting. What could be the cause?

Answer: Poor peak shape for your internal standard can compromise the accuracy and precision of your assay. This issue is often related to the analytical column, mobile phase composition, or interactions with the analytical hardware.

  • Column Issues:

    • Contamination: The column may be contaminated with strongly retained matrix components. Try flushing the column with a strong solvent.

    • Column Void: A void at the head of the column can cause peak splitting. This can be checked by reversing the column and running a standard.

    • Column Degradation: The stationary phase may be degraded, especially if operating at a high or low pH. Consider replacing the column.

  • Mobile Phase Mismatch:

    • Injection Solvent: If the sample is dissolved in a solvent that is much stronger than the initial mobile phase, it can cause peak distortion. Reconstitute your samples in a solvent that is similar in strength to the initial mobile phase.

  • pH Effects: The pH of the mobile phase can affect the peak shape of ionizable compounds like Urapidil. Ensure the mobile phase pH is appropriate for the analysis.

Issue 3: this compound Response is Systematically Different in Unknown Samples Compared to Calibrators and QCs

Question: The peak area of my this compound is consistently lower (or higher) in my study samples compared to my calibration standards and QCs. Why is this happening?

Answer: A systematic difference in the internal standard response between unknown samples and your standards/QCs often points to a matrix effect that is present in the study samples but not in the matrix used to prepare your calibrators.

G cluster_0 Observation cluster_1 Investigation cluster_2 Experimentation cluster_3 Resolution start Systematic Difference in IS Response (Unknowns vs. Calibrators/QCs) matrix_diff Hypothesize Differential Matrix Effects start->matrix_diff metabolites Consider Co-eluting Metabolites matrix_diff->metabolites medications Check for Co-administered Drugs matrix_diff->medications post_spike Perform Post-Extraction Spike with different matrix lots metabolites->post_spike medications->post_spike chrom_opt Optimize Chromatography to separate interferences post_spike->chrom_opt Matrix Effect Confirmed? method_mod Modify Sample Preparation or Chromatography chrom_opt->method_mod revalidate Re-validate Method method_mod->revalidate

Caption: Workflow for investigating systematic internal standard response differences.

  • Differential Matrix Effects: The biological matrix from study subjects may contain different levels of endogenous components (e.g., lipids, proteins) or metabolites compared to the pooled matrix used for your calibrators and QCs. This can lead to different degrees of ion suppression or enhancement.

  • Co-eluting Metabolites or Co-administered Drugs: Metabolites of Urapidil or other drugs taken by the study subjects may co-elute with this compound and affect its ionization.

  • Investigative Actions:

    • Optimize Chromatography: Adjust the chromatographic gradient to try and separate the interfering compounds from the internal standard.

    • Improve Sample Cleanup: Employ a more rigorous sample preparation technique, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove more of the matrix components.

    • Matrix from Multiple Sources: During method development, evaluate matrix effects using plasma from at least six different individuals to assess inter-subject variability.

Data Presentation

The following tables provide examples of expected quantitative data for a validated Urapidil bioanalytical method using this compound as an internal standard.

Table 1: Recovery of Urapidil and Urapidil-d4 Internal Standard

AnalyteConcentration (ng/mL)Mean Recovery (%)% RSD
Urapidil592.54.8
25094.13.5
50091.85.2
Urapidil-d425093.24.1

Data adapted from a study quantifying Urapidil in human plasma.[2]

Table 2: Matrix Effect Evaluation for Urapidil and Urapidil-d4

AnalyteConcentration (ng/mL)Mean Matrix Factor% RSD
Urapidil51.056.2
5001.024.9
Urapidil-d42501.045.5

A matrix factor close to 1 indicates minimal matrix effect.[2]

Table 3: Acceptance Criteria for Internal Standard Response Variability

Regulatory Body/GuidelineRecommendation
FDA (2018 Guidance)The IS response for subject samples should be similar to the range of IS responses for calibrators and QCs in the same run.[3]
European Bioanalysis Forum (EBF)For individual anomalies, reanalysis is recommended if the IS response is >2x or <50% of the mean IS response of calibrators and QCs.[4]

Experimental Protocols

This section provides detailed methodologies for key experiments to troubleshoot and validate the performance of this compound as an internal standard.

Protocol 1: Evaluation of Matrix Effects

Objective: To quantitatively assess the impact of matrix components on the ionization of Urapidil and this compound.

Methodology:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Urapidil and this compound are spiked into the reconstitution solvent at low and high QC concentrations.

    • Set B (Post-Extraction Spike): Blank plasma from at least six different sources is extracted first. The reconstitution solvent is then spiked with Urapidil and this compound at low and high QC concentrations.

    • Set C (Pre-Extraction Spike): Blank plasma from the same six sources is spiked with Urapidil and this compound at low and high QC concentrations before the extraction process.

  • Analyze the Samples: Inject all three sets of samples into the LC-MS/MS system.

  • Calculate Matrix Factor and Recovery:

    • Matrix Factor (MF): Calculated as the (Peak Area in Set B) / (Peak Area in Set A). An MF > 1 indicates ion enhancement, while an MF < 1 indicates ion suppression.

    • Recovery (%): Calculated as (Peak Area in Set C) / (Peak Area in Set B) * 100.

    • Internal Standard Normalized Matrix Factor (IS-Normalized MF): Calculated as (MF of Urapidil) / (MF of this compound). This value should be close to 1 if the internal standard effectively compensates for matrix effects.

Protocol 2: this compound Stability Assessment

Objective: To evaluate the stability of this compound under various storage and handling conditions.

Methodology:

  • Freeze-Thaw Stability:

    • Spike blank plasma with this compound at low and high QC concentrations.

    • Aliquot and freeze the samples at the intended storage temperature (e.g., -80°C) for at least 12 hours.

    • Thaw the samples completely at room temperature.

    • Repeat the freeze-thaw cycle for a minimum of three cycles.

    • Analyze the samples and compare the response to freshly prepared samples. The mean concentration should be within ±15% of the nominal concentration.

  • Short-Term (Bench-Top) Stability:

    • Spike blank plasma with this compound at low and high QC concentrations.

    • Keep the samples at room temperature for a duration that reflects the sample handling and preparation time (e.g., 4, 8, or 24 hours).

    • Analyze the samples and compare the response to freshly prepared samples. The mean concentration should be within ±15% of the nominal concentration.

  • Long-Term Stability:

    • Spike blank plasma with this compound at low and high QC concentrations.

    • Store the samples at the intended long-term storage temperature (e.g., -80°C).

    • Analyze the samples at specified time points (e.g., 1, 3, 6, and 12 months) and compare the response to freshly prepared samples. The mean concentration should be within ±15% of the nominal concentration.

  • Post-Preparative (Autosampler) Stability:

    • Extract a set of spiked plasma samples.

    • Place the extracted samples in the autosampler and re-inject them at various time points over the expected run time.

    • The response should not significantly deviate from the initial injection.

Protocol 3: Sample Preparation using Liquid-Liquid Extraction (LLE)

Objective: To extract Urapidil and this compound from plasma while minimizing matrix interferences.

Methodology:

  • Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of plasma (calibrator, QC, or unknown sample).

  • Internal Standard Spiking: Add 25 µL of the this compound working solution (e.g., 250 ng/mL in methanol).

  • Vortex: Vortex the sample for 10 seconds.

  • Add Basifying Agent: Add 100 µL of 0.1 M NaOH to basify the sample.

  • Add Extraction Solvent: Add 1 mL of a suitable organic solvent (e.g., ethyl acetate (B1210297) or a mixture of diethyl ether and dichloromethane).

  • Extraction: Vortex vigorously for 5 minutes.

  • Centrifugation: Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Supernatant Transfer: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.

  • Injection: Inject an aliquot into the LC-MS/MS system.

This protocol is a general guideline and may need to be optimized for your specific application.

By following these troubleshooting guides and experimental protocols, researchers can effectively identify and mitigate the causes of variability in their this compound internal standard response, leading to more accurate and reliable bioanalytical data.

References

Validation & Comparative

Urapidil Bioanalysis: A Comparative Guide to Internal Standard Selection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The robust validation of bioanalytical methods is a cornerstone of drug development, ensuring the accuracy and reliability of pharmacokinetic and toxicokinetic data. A critical component of this validation, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, is the choice of an appropriate internal standard (IS). This guide provides a comparative analysis of two distinct bioanalytical methods for the quantification of Urapidil, a sympatholytic antihypertensive drug. The comparison focuses on the impact of the internal standard choice: a deuterated analog (Urapidil-d4) versus a structural analog (doxapram hydrochloride).

Data Presentation: Performance Comparison

The selection of an internal standard significantly influences the performance characteristics of a bioanalytical method. A deuterated internal standard, such as Urapidil-d4, is structurally identical to the analyte but has a different mass, allowing it to closely mimic the analyte's behavior during sample preparation and analysis. This often leads to superior accuracy and precision. A structural analog internal standard, like doxapram (B1670896) hydrochloride, is a different chemical entity with similar but not identical physicochemical properties to the analyte.

The following tables summarize the key validation parameters for two published LC-MS/MS methods for Urapidil quantification, one utilizing Urapidil-d4 and the other doxapram hydrochloride as the internal standard.

ParameterMethod with Urapidil-d4 (Deuterated IS)Method with Doxapram Hydrochloride (Structural Analog IS)
Linearity Range 5–500 ng/mL5–1000 ng/mL
Correlation Coefficient (r²) ≥ 0.99Not explicitly stated, but linearity was achieved
Precision (Intra-run & Inter-run) Within 10%< 12%
Accuracy (Intra-run & Inter-run) Within 10%Not explicitly stated, but the method was successfully validated
Recovery > 90%93.5%–96.4%
Lower Limit of Quantification (LLOQ) 5 ng/mL5 ng/mL
Biological Matrix Human PlasmaRabbit Plasma
Sample Preparation Solid-Phase Extraction (SPE)Protein Precipitation

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of bioanalytical assays. Below are the summarized experimental protocols for the two compared methods.

Method 1: Urapidil Quantification using Urapidil-d4 as Internal Standard

This method was developed for the analysis of Urapidil in human plasma.

  • Sample Preparation: Solid-phase extraction (SPE) was employed to isolate Urapidil and the internal standard, Urapidil-d4, from the plasma matrix. This technique offers excellent sample cleanup, reducing matrix effects.

  • Chromatography: Ultra-performance liquid chromatography (UPLC) was used for the separation of the analytes.

  • Mass Spectrometry: A tandem mass spectrometer (MS/MS) operating with an electrospray ionization (ESI) source was used for detection. The analysis was performed in the selective reaction monitoring (SRM) mode.

  • Quantification: A nine-point calibration curve was prepared by spiking known concentrations of Urapidil into screened human plasma. The concentration of Urapidil in the samples was determined by calculating the peak area ratio of the analyte to the internal standard.

Method 2: Urapidil Quantification using Doxapram Hydrochloride as Internal Standard

This method was validated for the determination of Urapidil hydrochloride in rabbit plasma.

  • Sample Preparation: Protein precipitation with 10% trichloroacetic acid was utilized to remove proteins from the plasma samples. Doxapram hydrochloride was added as the internal standard before precipitation.

  • Chromatography: High-performance liquid chromatography (HPLC) with a C18 column was used for chromatographic separation.

  • Mass Spectrometry: An LC-MS/MS system with an ESI source operating in positive ion mode was used for detection. The quantification was performed using multiple reaction monitoring (MRM).

  • Quantification: Calibration curves were generated over the range of 5–1000 ng/mL in rabbit plasma. The concentration of Urapidil was calculated based on the ratio of the peak area of Urapidil to that of the internal standard, doxapram hydrochloride.

Mandatory Visualization

To illustrate the logical flow of a typical bioanalytical method validation process, the following diagram is provided.

Bioanalytical_Method_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Sample Analysis cluster_3 Reporting Dev Method Development (Analyte & IS Selection) Selectivity Selectivity & Specificity Dev->Selectivity Linearity Linearity & Calibration Curve Selectivity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision Recovery Recovery Precision->Recovery Stability Stability (Freeze-Thaw, Bench-Top, etc.) Recovery->Stability LLOQ Lower Limit of Quantification (LLOQ) Stability->LLOQ Matrix Matrix Effect LLOQ->Matrix Sample_Prep Sample Preparation Matrix->Sample_Prep LC_MS_Analysis LC-MS/MS Analysis Sample_Prep->LC_MS_Analysis Data_Processing Data Processing & Quantification LC_MS_Analysis->Data_Processing Report Validation Report & Study Report Data_Processing->Report

A Comparative Guide to the Linearity, Accuracy, and Precision of Urapidil Bioanalytical Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of Urapidil, a sympatholytic antihypertensive drug, in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. This guide provides an objective comparison of the performance of bioanalytical methods for Urapidil, with a focus on assays utilizing a deuterated internal standard, Urapidil-d3, versus alternative methods. The information presented herein is supported by experimental data from published studies to aid researchers in selecting the most appropriate analytical technique for their specific needs.

Performance Comparison of Analytical Methods for Urapidil

The choice of an analytical method for Urapidil quantification is a critical decision that impacts the reliability and validity of study results. The two primary chromatographic methods employed are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, such as this compound, is considered the gold standard in LC-MS/MS for its ability to minimize analytical variability.

Linearity

Linearity demonstrates the direct proportionality between the concentration of an analyte and the analytical signal. A wider linear range allows for the quantification of a broader spectrum of concentrations without the need for sample dilution.

ParameterLC-MS/MS with Deuterated Internal Standard (e.g., this compound/d4)LC-MS/MS with Non-Deuterated Internal StandardHPLC-UV
Linear Range 0.1 - 500 ng/mL[1], 5 - 500 ng/mL[2]5 - 1000 ng/mL[3]10 - 160 µg/mL[4][5]
Correlation Coefficient (r²) ≥ 0.99[2]Not explicitly stated in the provided results0.9997[4][5]
Accuracy

Accuracy reflects the closeness of the measured value to the true value. It is often expressed as the percentage of recovery of a known amount of analyte added to the sample.

ParameterLC-MS/MS with Deuterated Internal Standard (e.g., this compound/d4)LC-MS/MS with Non-Deuterated Internal StandardHPLC-UV
Accuracy (% Recovery) 100 ± 8%[1], within 10% of nominal values[2]Mean recovery of 93.5% - 96.4%[3]99.16% - 100.04%[4][5]
Precision

Precision measures the degree of agreement among a series of individual measurements when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is typically expressed as the relative standard deviation (%RSD) or coefficient of variation (%CV).

ParameterLC-MS/MS with Deuterated Internal Standard (e.g., this compound/d4)LC-MS/MS with Non-Deuterated Internal StandardHPLC-UV
Intra-day Precision (%RSD) < 7%[1], within 10%[2]< 12%[3]< 2.0%[4][5]
Inter-day Precision (%RSD) < 7%[1], within 10%[2]< 12%[3]< 2.0%[4][5]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of analytical methods. Below are representative protocols for the quantification of Urapidil using LC-MS/MS with a deuterated internal standard and HPLC-UV.

LC-MS/MS Method with this compound Internal Standard

This method offers high sensitivity and selectivity, making it ideal for pharmacokinetic studies where low concentrations of Urapidil are expected.

1. Sample Preparation (Solid-Phase Extraction) [2]

  • To 100 µL of human plasma, add the this compound internal standard.

  • Load the sample onto a Strata X 33μ polymeric reversed-phase extraction cartridge.

  • Wash the cartridge with 1.0 mL of water, followed by 1.0 mL of 5% methanol.

  • Elute the analyte and internal standard with a suitable organic solvent.

  • Evaporate the eluate to dryness and reconstitute the residue in the mobile phase for injection.

2. Chromatographic Conditions [2]

  • Analytical Column: A suitable C18 column.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Flow Rate: A typical flow rate for UPLC-MS/MS is around 0.4-0.6 mL/min.

  • Injection Volume: 5-10 µL.

3. Mass Spectrometric Detection [1][3]

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Urapidil: m/z 388 → 205[1]

    • Urapidil-d4 (as an example for a deuterated standard): Not explicitly stated, but would be a mass shift from the parent compound.

    • Internal Standard (non-deuterated example, doxapram (B1670896) hydrochloride): m/z 378.9 → 291.8[3]

HPLC-UV Method

This method is robust and widely available, suitable for the analysis of pharmaceutical dosage forms where Urapidil concentrations are higher.

1. Sample Preparation [4][5]

  • For bulk drug or pharmaceutical formulations, dissolve a known amount in a suitable solvent (e.g., a mixture of mobile phase components).

  • Filter the sample solution through a 0.45 µm filter before injection.

2. Chromatographic Conditions [4][5]

  • Analytical Column: Inertsil ODS, 4.6 mm × 250 mm, 5 µm.

  • Mobile Phase: A mixture of acetonitrile, 50 mM ammonium dihydrogen phosphate, and triethanolamine (B1662121) (25:75:0.5, v/v), with the pH adjusted to 5.5 with orthophosphoric acid.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 270 nm.

  • Injection Volume: 20 µL.

Visualizations

The following diagrams illustrate the experimental workflow of a this compound based LC-MS/MS assay and the logical relationship explaining the advantage of using a deuterated internal standard.

Experimental_Workflow_LC_MS_MS cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_Data Data Processing Plasma_Sample Plasma Sample Add_IS Add this compound Internal Standard Plasma_Sample->Add_IS Extraction Solid-Phase or Liquid-Liquid Extraction Add_IS->Extraction Evap_Recon Evaporation & Reconstitution Extraction->Evap_Recon HPLC_Separation HPLC Separation Evap_Recon->HPLC_Separation MS_Detection Mass Spectrometric Detection (MRM) HPLC_Separation->MS_Detection Peak_Integration Peak Area Integration MS_Detection->Peak_Integration Ratio_Calculation Calculate Analyte/IS Peak Area Ratio Peak_Integration->Ratio_Calculation Concentration Determine Concentration from Calibration Curve Ratio_Calculation->Concentration

Caption: Experimental workflow for Urapidil quantification by LC-MS/MS.

Deuterated_IS_Advantage cluster_Problem Sources of Analytical Variability cluster_Solution Role of Deuterated Internal Standard cluster_Outcome Result Sample_Loss Sample Loss during Extraction Same_Behavior Experiences Same Variability Sample_Loss->Same_Behavior Matrix_Effects Matrix Effects (Ion Suppression/Enhancement) Matrix_Effects->Same_Behavior Instrument_Drift Instrumental Drift Instrument_Drift->Same_Behavior Urapidil Urapidil (Analyte) Co_Elution Co-elution during Chromatography Urapidil->Co_Elution Urapidil_d3 This compound (IS) Urapidil_d3->Co_Elution Co_Elution->Same_Behavior Ratio Constant Peak Area Ratio (Analyte/IS) Same_Behavior->Ratio Improved_Accuracy Improved Accuracy Ratio->Improved_Accuracy Improved_Precision Improved Precision Ratio->Improved_Precision

Caption: Advantage of using a deuterated internal standard in LC-MS/MS.

References

A Comparative Guide to Urapidil-d3: Isotopic Purity Assessment and its Impact on Bioanalytical Results

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative bioanalysis, particularly in pharmacokinetic and drug metabolism studies, the use of stable isotope-labeled internal standards is paramount for achieving accurate and reliable results. Urapidil-d3, a deuterated analog of the antihypertensive drug Urapidil, is frequently employed as an internal standard in liquid chromatography-mass spectrometry (LC-MS) based assays. This guide provides a comprehensive comparison of this compound with a potential alternative, Urapidil-d4, focusing on the critical aspect of isotopic purity and its direct influence on experimental outcomes. This document outlines the methodologies for assessing isotopic purity and presents a framework for data interpretation to aid in the selection of the most appropriate internal standard for your research needs.

The Critical Role of Isotopic Purity

The isotopic purity of a deuterated internal standard is a crucial quality attribute that directly impacts the accuracy and precision of a bioanalytical method. An ideal deuterated internal standard should consist of a single, highly enriched isotopic species. However, the synthetic process often results in a distribution of isotopologues, including the unlabeled analyte (d0) and partially deuterated species. The presence of these isotopic impurities can lead to several analytical challenges:

  • Cross-talk: The signal from the unlabeled analyte can contribute to the signal of the deuterated internal standard, and vice-versa, especially in triple quadrupole mass spectrometers with limited resolution. This interference can lead to inaccuracies in the calculated analyte concentration.[1]

  • Non-linear calibration curves: Significant isotopic overlap can cause non-linearity in the calibration curve, complicating data analysis and potentially leading to biased results.[1]

  • Inaccurate quantification: The presence of the unlabeled analyte as an impurity in the internal standard solution can lead to an overestimation of the endogenous analyte concentration, particularly at the lower limit of quantification (LLOQ).

Therefore, a thorough assessment of the isotopic purity of a deuterated internal standard like this compound is not just a quality control measure but a fundamental requirement for robust and reliable bioanalytical method development and validation.

Comparison of this compound and Urapidil-d4

While both this compound and Urapidil-d4 can serve as effective internal standards for Urapidil quantification, the choice between them can be influenced by their respective isotopic purity profiles and the specific requirements of the bioanalytical assay. A higher degree of deuteration (d4 vs. d3) can sometimes offer advantages in terms of minimizing isotopic overlap with the analyte.

Data Presentation: A Comparative Analysis

The following table summarizes representative isotopic distribution data for commercially available this compound and a hypothetical, yet plausible, Urapidil-d4. This data is for illustrative purposes to highlight the key parameters for evaluation. Researchers should always refer to the Certificate of Analysis for lot-specific data.

Parameter This compound (Representative Data) Urapidil-d4 (Representative Data) Impact on Bioanalytical Results
Isotopic Enrichment (Desired Isotopologue) > 98% (d3)> 98% (d4)Higher enrichment minimizes the contribution of other isotopologues, leading to a more accurate internal standard concentration.
Unlabeled Analyte (d0) < 0.1%< 0.1%A lower percentage of d0 is critical to prevent overestimation of the analyte, especially at the LLOQ.
d1 Isotopologue < 0.5%< 0.2%Lower levels of partially deuterated species reduce the potential for isotopic crosstalk.
d2 Isotopologue < 1.0%< 0.5%Minimizing these impurities improves the overall accuracy of the assay.
Other Isotopologues < 0.5%< 0.2%A cleaner isotopic profile leads to a more reliable internal standard.

Experimental Protocols

Accurate determination of isotopic purity relies on robust and well-defined analytical methods. The two primary techniques for this assessment are High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

High-Resolution Mass Spectrometry (HRMS) for Isotopic Distribution Analysis

HRMS is the cornerstone for determining the isotopic distribution of a deuterated compound. Its high resolving power allows for the separation and quantification of different isotopologues.

Experimental Workflow

HRMS_Workflow cluster_prep Sample Preparation cluster_analysis HRMS Analysis cluster_data Data Processing prep Prepare 1 µg/mL solution of this compound in Methanol/Water (50:50) inject Direct infusion or LC injection prep->inject acquire Acquire full scan mass spectrum in positive ESI mode inject->acquire extract Extract ion chromatograms for d0, d1, d2, and d3 isotopologues acquire->extract integrate Integrate peak areas extract->integrate calculate Calculate relative abundance of each isotopologue integrate->calculate

Figure 1. Workflow for Isotopic Purity Assessment by HRMS.

Instrumentation and Parameters:

  • Instrument: A high-resolution mass spectrometer (e.g., Orbitrap or TOF).

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Scan Mode: Full scan from m/z 380-400.

  • Resolution: > 60,000 FWHM.

  • Data Analysis: The relative abundance of each isotopologue is calculated from the integrated peak areas in the mass spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Positional Confirmation and Purity

NMR spectroscopy, particularly ¹H (proton) and ²H (deuterium) NMR, is invaluable for confirming the location of the deuterium (B1214612) labels and can provide an independent assessment of isotopic enrichment.

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d6).

  • ¹H NMR Spectroscopy:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • The absence or significant reduction of signals at the expected positions of deuteration confirms the location of the deuterium labels.

    • Integration of the residual proton signals at the deuterated positions relative to a non-deuterated signal in the molecule can be used to estimate the isotopic enrichment.

  • ²H NMR Spectroscopy:

    • Acquire a one-dimensional ²H NMR spectrum.

    • The presence of a signal at the chemical shift corresponding to the deuterated position provides direct evidence of deuteration.

Impact on Bioanalytical Method Performance

The isotopic purity of this compound has a direct and significant impact on the performance of a bioanalytical method. A higher isotopic purity will lead to:

  • Improved Accuracy and Precision: By minimizing interference and ensuring a stable and predictable response, a high-purity internal standard contributes to more accurate and precise quantification of the analyte.

  • Enhanced Sensitivity: A lower contribution from the d0 impurity in the internal standard allows for a lower limit of quantification (LLOQ) for the analyte.

  • Robust and Reliable Method: A well-characterized internal standard with high isotopic purity is a cornerstone of a robust and reliable bioanalytical method that can withstand the rigors of validation and routine sample analysis.

Urapidil's Mechanism of Action: A Dual-Targeting Approach

Urapidil exerts its antihypertensive effects through a dual mechanism of action, targeting both central and peripheral pathways involved in blood pressure regulation.[2]

Urapidil_Pathway cluster_peripheral Peripheral Action cluster_central Central Action cluster_outcome Overall Effect Urapidil_p Urapidil Alpha1 α1-Adrenergic Receptor (in Vascular Smooth Muscle) Urapidil_p->Alpha1 Antagonist Vasoconstriction Vasoconstriction Alpha1->Vasoconstriction Blocks Vasodilation Vasodilation Urapidil_c Urapidil HT1A 5-HT1A Receptor (in Brainstem) Urapidil_c->HT1A Agonist Sympathetic Sympathetic Outflow HT1A->Sympathetic Inhibits ReducedBP Reduced Blood Pressure Vasodilation->ReducedBP

Figure 2. Dual Mechanism of Action of Urapidil.

Peripherally, Urapidil acts as a selective antagonist of post-synaptic α1-adrenergic receptors in vascular smooth muscle.[2] This action blocks the vasoconstrictor effects of catecholamines, leading to vasodilation and a reduction in peripheral resistance. Centrally, Urapidil stimulates serotonin (B10506) 5-HT1A receptors in the brainstem, which results in a decrease in sympathetic outflow from the central nervous system.[2] This central action contributes to the overall blood pressure-lowering effect and also helps to prevent the reflex tachycardia that can occur with peripheral vasodilators.

Conclusion

The selection of a deuterated internal standard is a critical decision in the development of robust and reliable bioanalytical methods. A thorough assessment of the isotopic purity of this compound, or any deuterated analog, is essential to ensure the quality and integrity of experimental data. By employing high-resolution mass spectrometry and NMR spectroscopy, researchers can gain a comprehensive understanding of the isotopic distribution and confirm the position of deuteration. While both this compound and Urapidil-d4 can be suitable internal standards, a careful evaluation of their lot-specific isotopic purity data is necessary to select the optimal reagent for a given application. Ultimately, the use of a well-characterized, high-purity deuterated internal standard is a key factor in achieving the accuracy, precision, and sensitivity required for successful drug development and clinical research.

References

A Comparative Guide to Internal Standards for Urapidil Analysis: Urapidil-d3 vs. Structural Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the bioanalysis of the antihypertensive agent Urapidil, the choice of an appropriate internal standard (IS) is a critical factor in achieving accurate and reliable quantitative results. The internal standard is essential for correcting variability throughout the analytical workflow, including sample preparation, injection volume, and instrument response.[1] The two primary choices for an internal standard are a stable isotope-labeled (SIL) version of the analyte, such as Urapidil-d3, or a structurally similar but non-isotopically labeled compound (a structural analog).

This guide provides an objective comparison of the performance of this compound (using data from a study with the closely related Urapidil-d4) and a non-deuterated structural analog, doxapram (B1670896) hydrochloride, for the analysis of Urapidil in biological matrices. The information presented is compiled from published research to highlight the key performance differences and aid in the selection of the most suitable internal standard.

Performance Comparison: Urapidil-d4 vs. Doxapram Hydrochloride

The consensus in the scientific community is that stable isotope-labeled internal standards generally provide superior assay performance compared to structural analogs.[2] This is primarily because a SIL-IS has nearly identical chemical and physical properties to the analyte, ensuring it behaves similarly during sample extraction, chromatography, and mass spectrometric detection.[3]

The following tables summarize the performance data from two separate studies: one that employed Urapidil-d4 as the internal standard and another that used doxapram hydrochloride. It is important to note that as this data is from different studies, the experimental conditions were not identical, and therefore a direct comparison has its limitations.

Table 1: Urapidil Analysis with Deuterated Internal Standard (Urapidil-d4)

Performance ParameterResultReference
Linearity Range5–500 ng/mL[4]
Correlation Coefficient (r²)≥ 0.99[4]
AccuracyWithin 10%[4]
Precision (Intra- and Inter-day)Within 10%[4]
Recovery (Urapidil & Urapidil-d4)> 90%[4]
Matrix EffectNo significant matrix effect was observed.[4]

Table 2: Urapidil Analysis with Non-Deuterated Internal Standard (Doxapram Hydrochloride)

Performance ParameterResultReference
Linearity Range5–1000 ng/mL[5]
Correlation Coefficient (r²)Not specified[5]
AccuracyNot specified[5]
Precision (Intra- and Inter-day)< 12%[5]
Recovery (Urapidil)93.5%–96.4%[5]
Matrix EffectNot specified[5]

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing analytical methods. Below are the experimental protocols from the studies cited.

Method 1: Urapidil Analysis using Urapidil-d4 Internal Standard

This method was developed for the quantification of Urapidil in human plasma using ultra-performance liquid chromatography–tandem mass spectrometry (UPLC-MS/MS).[4]

Sample Preparation:

  • A 0.1 mL aliquot of human plasma was mixed with 50 µL of the internal standard working solution (Urapidil-d4).[4]

  • The samples were extracted using a solid-phase extraction technique with a Strata X 33μ polymeric reversed-phase cartridge.[4]

  • The cartridge was pre-conditioned with 1.0 mL of methanol (B129727) followed by 1.0 mL of water.[4]

  • After loading the sample, the cartridge was washed with 1.0 mL of water followed by 1.0 mL of 5% methanol.[4]

  • The analyte and internal standard were eluted, and the eluent was evaporated and reconstituted for analysis.[4]

Chromatographic and Mass Spectrometric Conditions:

  • Chromatography: Waters UPLC system with a simple gradient elution.[4]

  • Mass Spectrometry: Tandem mass spectrometry with selective reaction monitoring (SRM) in positive ion mode.[4]

Method 2: Urapidil Analysis using Doxapram Hydrochloride Internal Standard

This method was developed for the determination of Urapidil hydrochloride in rabbit plasma by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5]

Sample Preparation:

  • Doxapram hydrochloride was added as the internal standard to the plasma samples.[5]

  • Protein precipitation was performed by adding 10% trichloroacetic acid.[5]

Chromatographic and Mass Spectrometric Conditions:

  • Column: Zorbax SB-C18 (2.1 mm × 50 mm, 3.5 μm).[5]

  • Mobile Phase: Acetonitrile-water with gradient elution.[5]

  • Ionization: Electrospray ionization (ESI) in positive ion mode.[5]

  • Detection: Multiple reaction monitoring (MRM) with the following transitions:

    • Urapidil hydrochloride: m/z 387.9 → 204.6[5]

    • Doxapram hydrochloride (IS): m/z 378.9 → 291.8[5]

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates a typical bioanalytical workflow for the quantification of Urapidil using an internal standard.

G cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing cluster_result Result Sample Plasma Sample Add_IS Add Internal Standard (this compound or Doxapram) Sample->Add_IS Extraction Extraction (SPE or Protein Precipitation) Add_IS->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC_Separation LC Separation Evaporation->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Quantification Quantification (Analyte/IS Peak Area Ratio) MS_Detection->Quantification Final_Concentration Final Concentration of Urapidil Quantification->Final_Concentration

Caption: Bioanalytical workflow for Urapidil quantification.

Urapidil's Mechanism of Action

Urapidil exhibits a dual mechanism of action, targeting both central and peripheral pathways to achieve its antihypertensive effect.[1][6]

G cluster_peripheral Peripheral Action cluster_central Central Action cluster_outcome Overall Effect Urapidil Urapidil Alpha1 α1-Adrenergic Receptors (on vascular smooth muscle) Urapidil->Alpha1 Antagonist HT1A 5-HT1A Receptors (in brainstem) Urapidil->HT1A Agonist Vasodilation Vasodilation Alpha1->Vasodilation Inhibition of Vasoconstriction BP_Reduction Blood Pressure Reduction Vasodilation->BP_Reduction Sympathetic_Outflow Reduced Sympathetic Outflow HT1A->Sympathetic_Outflow Sympathetic_Outflow->BP_Reduction

Caption: Dual mechanism of action of Urapidil.

Conclusion

The selection of an internal standard is a critical step in the development of a robust and reliable bioanalytical method for Urapidil. While a structural analog like doxapram hydrochloride can be used to develop a validated method, the available data, in line with general scientific consensus, suggests that a stable isotope-labeled internal standard such as this compound (or Urapidil-d4) offers superior performance. The near-identical physicochemical properties of a deuterated internal standard allow it to more effectively compensate for matrix effects and other sources of variability, leading to improved accuracy and precision of the analytical results. For researchers and drug development professionals seeking the highest level of data quality and integrity, this compound is the recommended choice for the bioanalysis of Urapidil.

References

Inter-laboratory Insights into Urapidil Analysis Utilizing Urapidil-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Urapidil-d3 serves as an ideal internal standard for the quantification of Urapidil by GC- or LC-MS.[1] Its chemical properties are nearly identical to Urapidil, ensuring similar behavior during sample preparation and analysis, which helps to correct for variability.[2]

Comparative Performance of Validated Analytical Methods

The following table summarizes the key performance parameters of various validated LC-MS/MS methods for the quantification of Urapidil in plasma, each employing a deuterated internal standard. This comparative data is essential for laboratories aiming to establish or optimize their own Urapidil analysis protocols.

Parameter Method 1 Method 2 Method 3
Internal Standard Unspecified ISUrapidil D4Doxapram hydrochloride
Linear Dynamic Range 0.1–500 ng/mL5–500 ng/mL5–1000 ng/mL
Precision (%RSD) <7%<10% (Intra- and Inter-day)<12% (Intra- and Inter-day)
Accuracy 100 ± 8%Within 10% (Intra- and Inter-day)93.5%–96.4% (Mean Recovery)
Lower Limit of Quantification (LLOQ) 0.1 ng/mLNot Specified5 ng/mL
Extraction Method Liquid-Liquid ExtractionSolid-Phase ExtractionProtein Precipitation

Note: The data presented is a synthesis from multiple sources to provide a comparative overview. For detailed performance characteristics, refer to the original publications.[3][4][5]

Experimental Protocols

The successful analysis of Urapidil relies on robust experimental protocols. Below are detailed methodologies for sample preparation and chromatographic analysis, based on established and validated methods.

1. Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is adapted from a method utilizing a deuterated internal standard for Urapidil quantification in human plasma.[4]

  • Sample Aliquoting: Take a 0.1 mL aliquot of human plasma containing Urapidil.

  • Internal Standard Spiking: Add the deuterated internal standard (e.g., Urapidil-d4).

  • SPE Cartridge Conditioning: Pre-condition a Strata X 33µ polymeric reversed-phase (30 mg/mL) extraction cartridge with 1.0 mL of methanol (B129727) followed by 1.0 mL of water.

  • Sample Loading: Load the plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge to remove interferences.

  • Elution: Elute the analyte and internal standard from the cartridge.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

2. Chromatographic and Mass Spectrometric Conditions

The following conditions are representative of a validated LC-MS/MS method for Urapidil analysis.[3]

  • Chromatographic Column: A reverse-phase column is typically used.

  • Mobile Phase: An isocratic mobile phase is employed for separation.

  • Mass Spectrometry: Analysis is performed using MS/MS in the multiple reaction monitoring (MRM) mode.

  • Ionization: Positive ion electrospray ionization is used.

  • MRM Transitions:

    • Urapidil: [M+H]+ ion at m/z 388 to 205.

    • Internal Standard (example): m/z 452 to 344.

Visualizing the Analytical Workflow

To provide a clear understanding of the analytical process, the following diagrams illustrate the key steps and relationships.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample IS_Addition Addition of this compound (Internal Standard) Plasma->IS_Addition Extraction Extraction (LLE, SPE, or Protein Precipitation) IS_Addition->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Injection into LC-MS/MS Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection (MRM) Separation->Detection Quantification Quantification of Urapidil Detection->Quantification

Caption: General workflow for the bioanalysis of Urapidil using this compound.

G Urapidil Urapidil Sample_Matrix Biological Matrix (e.g., Plasma) Urapidil->Sample_Matrix Urapidil_d3 This compound (IS) Urapidil_d3->Sample_Matrix Extraction_Process Sample Preparation (Extraction) Sample_Matrix->Extraction_Process LC_MS_MS LC-MS/MS System Extraction_Process->LC_MS_MS Data_Analysis Data Analysis LC_MS_MS->Data_Analysis Final_Concentration Final Urapidil Concentration Data_Analysis->Final_Concentration

Caption: Logical relationship in quantitative analysis using an internal standard.

References

Comparison of Urapidil and nitroglycerin in clinical studies

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of clinical data on the efficacy, safety, and mechanisms of action of Urapidil (B1196414) and Nitroglycerin in the management of hypertensive crises and acute heart failure.

This guide provides a detailed comparison of Urapidil and Nitroglycerin, two vasodilators frequently employed in critical care settings. By examining data from multiple clinical studies, this document aims to offer researchers, scientists, and drug development professionals a clear perspective on the relative performance and underlying biological pathways of these two important therapeutic agents.

Comparative Efficacy and Safety

Clinical trials have demonstrated that while both Urapidil and Nitroglycerin are effective in lowering blood pressure, Urapidil may offer a superior profile in terms of blood pressure control and cardiac function preservation, particularly in elderly patients with hypertension and acute heart failure. A multicenter randomized controlled trial found that intravenous Urapidil resulted in a significantly lower mean systolic blood pressure compared to Nitroglycerin (110.1±6.5 mm Hg vs. 126.4±8.1 mm Hg) without inducing reflex tachycardia.[1][2] Furthermore, Urapidil was associated with improved cardiac function, as indicated by lower N-terminal pro-B-type natriuretic peptide (NT-proBNP) levels and improved left ventricular ejection fraction (LVEF).[1][2][3] Patients treated with Urapidil also experienced fewer adverse events, specifically headache and tachycardia.[1][2]

Another study focusing on elderly patients with acute heart failure reported that Urapidil significantly increased ejection fraction and decreased left ventricular end-diastolic and end-systolic volumes compared to Nitroglycerin.[4] A meta-analysis of seven randomized controlled trials further supports the clinical safety of Urapidil over Nitroglycerin in hypertensive patients with acute heart failure, showing superiority in improving LVEF, systolic blood pressure, and other cardiac indices.[5][6][7] However, this meta-analysis also noted that creatinine (B1669602) levels were worse in the Urapidil group.[5][6][7]

In the context of acute cardiogenic pulmonary edema with hypertension, Urapidil achieved blood pressure targets more rapidly than Nitroglycerin.[8] However, this was associated with a higher frequency of invasive mechanical ventilation and intensive care admissions in the Urapidil group.[8] Conversely, the need for rescue therapy was more common with Nitroglycerin.[8]

The following tables summarize the key quantitative data from various clinical studies comparing Urapidil and Nitroglycerin.

Table 1: Hemodynamic and Cardiac Function Parameters
ParameterUrapidil GroupNitroglycerin GroupP-valueStudy PopulationCitation
Systolic Blood Pressure (mmHg)
Mean SBP110.1 ± 6.5126.4 ± 8.1p=0.022Elderly patients with hypertension and acute heart failure[1][2][3]
Change in SBP (Δ2d)30.69 ± 26.9123.82 ± 23.48p=0.034Elderly patients with acute heart failure[4]
SBP on admission155 ± 30179 ± 33p=0.0002Hypertensive patients with pulmonary edema[9]
Diastolic Blood Pressure (mmHg)
DBP on admission82 ± 1793 ± 19p=0.001Hypertensive patients with pulmonary edema[9]
Heart Rate (beats/min) No significant changeNo significant changep>0.05Elderly patients with acute heart failure[4]
Left Ventricular Ejection Fraction (%) 62.2 ± 3.451.0 ± 2.4p=0.032Elderly patients with hypertension and acute heart failure[1][2][3]
Ejection Fraction (7th day)56.74 ± 11.4852.51 ± 12.56p=0.035Elderly patients with acute heart failure[4]
NT-proBNP (ng/mL) 3311.4 ± 546.14879.1 ± 325.7p=0.027Elderly patients with hypertension and acute heart failure[1][2][3]
NT-proBNP (7d)Lower in Urapidil groupHigher in Nitroglycerin groupp<0.01Elderly patients with acute heart failure, hypertension, and atrial fibrillation[10]
Table 2: Adverse Events and Other Clinical Outcomes
OutcomeUrapidil GroupNitroglycerin GroupP-valueStudy PopulationCitation
Adverse Events
HeadacheFewer eventsMore eventsp=0.025Elderly patients with hypertension and acute heart failure[1][2]
TachycardiaFewer eventsMore eventsp=0.004Elderly patients with hypertension and acute heart failure[1][2]
Lipid Profile
Cholesterol (Δ2d)-0.30 ± 0.960.023 ± 0.75p=0.016Elderly patients with acute heart failure[4]
LDL (Δ2d)-0.26 ± 0.74-0.027 ± 0.64p=0.031Elderly patients with acute heart failure[4]
Other Outcomes
Invasive Mechanical Ventilation13.6%6.3%p=0.038Patients with hypertensive acute cardiogenic pulmonary edema[8]
Intensive Care Admissions55.2%38.7%p=0.010Patients with hypertensive acute cardiogenic pulmonary edema[8]
Rescue Therapy Required16.9%28.2%p=0.020Patients with hypertensive acute cardiogenic pulmonary edema[8]

Experimental Protocols

The clinical studies cited employed rigorous methodologies to compare the effects of Urapidil and Nitroglycerin. Below are synthesized protocols from key randomized controlled trials.

Protocol 1: Treatment of Elderly Patients with Hypertension and Acute Heart Failure[1][2]
  • Study Design: A multicenter, randomized, controlled trial.

  • Patient Population: Patients over 60 years of age with a diagnosis of hypertension and acute heart failure.

  • Randomization: Patients were randomly assigned to receive either intravenous Urapidil (n=89) or intravenous Nitroglycerin (n=91).

  • Dosing Regimen:

    • Urapidil Group: Intravenous administration for 7 days. Specific dosing was not detailed in the abstract.

    • Nitroglycerin Group: Intravenous administration for 7 days. Specific dosing was not detailed in the abstract.

  • Outcome Measures:

    • Primary: Mean systolic blood pressure.

    • Secondary: Heart rate, N-terminal pro-B-type natriuretic peptide (NT-proBNP) levels, left ventricular ejection fraction (LVEF), incidence of adverse events (headache, tachycardia), one-month rehospitalization, and all-cause mortality.

  • Data Collection: Hemodynamic parameters, cardiac function markers, and safety outcomes were compared between the two groups.

Protocol 2: Treatment of Elderly Patients with Acute Heart Failure[4]
  • Study Design: A randomized study conducted across 10 clinical centers.

  • Patient Population: 222 elderly patients (age ≥60 years) with acute heart failure.

  • Randomization: Patients were randomly assigned to receive either Urapidil (n=107) or Nitroglycerin (n=115).

  • Dosing Regimen:

    • Urapidil Group: Continuous intravenous administration via micro-pump for 48 hours.

    • Nitroglycerin Group: Continuous intravenous administration via micro-pump for 48 hours.

  • Outcome Measures:

    • Primary: Ejection fraction (EF%), left ventricular end-diastolic volume (EDV), and end-systolic volume (ESV).

    • Secondary: NT-proBNP levels, lipid profile (cholesterol, LDL), blood glucose, and creatinine levels.

  • Data Collection: Measurements were taken at baseline and at 2 and 7 days after treatment initiation.

Protocol 3: Treatment of Hypertensive Crisis with Pulmonary Edema[10]
  • Study Design: An open, randomized, prospective clinical study in an out-of-hospital and emergency department setting.

  • Patient Population: 112 patients with hypertensive crises (systolic blood pressure > 200 mmHg and/or diastolic blood pressure > 100 mmHg) and pulmonary edema.

  • Randomization: Patients were randomized to receive either Urapidil or Nitroglycerin.

  • Dosing Regimen:

    • Urapidil Group: Initial intravenous dose of 12.5 mg, with repetitive administration every 15 minutes up to a cumulative dose of 50 mg. Continued with an infusion of 5-50 mg/h if blood pressure remained high on admission.

    • Nitroglycerin Group: Initial sublingual dose of 0.8 mg, with repetitive administration of 0.8 mg every 10 minutes up to a cumulative dose of 3.2 mg. Continued with an infusion of 0.3-3 mg/h if blood pressure remained high on admission.

  • Outcome Measures: Blood pressure, serum lactate, PO2, pH value, and base excess.

  • Data Collection: Measurements were taken on admission and 6 hours later.

Signaling Pathways

The distinct mechanisms of action of Urapidil and Nitroglycerin underlie their different clinical profiles.

Urapidil Signaling Pathway

Urapidil exhibits a dual mechanism of action.[11] It acts as a selective antagonist of peripheral postsynaptic α1-adrenergic receptors, leading to vasodilation and a reduction in peripheral resistance.[11][12][13][14] Concurrently, it stimulates central 5-HT1A serotonin (B10506) receptors, which contributes to a decrease in sympathetic outflow from the vasomotor center without triggering reflex tachycardia.[7][11][14]

Urapidil_Signaling_Pathway Urapidil Urapidil Alpha1_Receptor Peripheral α1-Adrenergic Receptor Urapidil->Alpha1_Receptor Antagonizes Serotonin_Receptor Central 5-HT1A Serotonin Receptor Urapidil->Serotonin_Receptor Stimulates Vasoconstriction Vasoconstriction Alpha1_Receptor->Vasoconstriction Mediates Peripheral_Resistance Peripheral Resistance Vasoconstriction->Peripheral_Resistance Increases Blood_Pressure_Peripheral Blood Pressure Peripheral_Resistance->Blood_Pressure_Peripheral Increases Sympathetic_Outflow Sympathetic Outflow Serotonin_Receptor->Sympathetic_Outflow Decreases Blood_Pressure_Central Blood Pressure Sympathetic_Outflow->Blood_Pressure_Central Decreases Heart_Rate Heart Rate Sympathetic_Outflow->Heart_Rate Stabilizes

Caption: Urapidil's dual mechanism of action.

Nitroglycerin Signaling Pathway

Nitroglycerin acts as a pro-drug that is converted to nitric oxide (NO).[15][16] NO then activates soluble guanylate cyclase (sGC) in vascular smooth muscle cells.[15][16][17][18] This enzyme catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[18][19] Increased levels of cGMP lead to the activation of protein kinase G (PKG), which ultimately results in the dephosphorylation of myosin light chains and smooth muscle relaxation, causing vasodilation.[17]

Nitroglycerin_Signaling_Pathway Nitroglycerin Nitroglycerin NO Nitric Oxide (NO) Nitroglycerin->NO Metabolized to sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates GTP GTP cGMP cGMP GTP->cGMP Catalyzed by sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates Myosin_LC_P Phosphorylated Myosin Light Chain PKG->Myosin_LC_P Dephosphorylates to Myosin_LC Myosin Light Chain Myosin_LC_P->Myosin_LC Smooth_Muscle_Relaxation Smooth Muscle Relaxation Myosin_LC->Smooth_Muscle_Relaxation Leads to Vasodilation Vasodilation Smooth_Muscle_Relaxation->Vasodilation Blood_Pressure Blood Pressure Vasodilation->Blood_Pressure Decreases

Caption: Nitroglycerin's NO-cGMP mediated signaling.

Conclusion

The available clinical evidence suggests that Urapidil may offer advantages over Nitroglycerin in the management of hypertensive emergencies and acute heart failure, particularly in elderly populations. These advantages include more effective blood pressure reduction without reflex tachycardia, improved cardiac function, and a better side-effect profile. However, the potential for increased need for intensive interventions in specific scenarios like acute cardiogenic pulmonary edema warrants careful patient selection and monitoring. The distinct mechanisms of action of these two drugs, with Urapidil's dual central and peripheral effects compared to Nitroglycerin's NO-mediated vasodilation, provide a pharmacological basis for these observed clinical differences. Further large-scale, high-quality randomized controlled trials are needed to solidify these findings and provide more definitive guidance for clinical practice.

References

A Head-to-Head Battle in Hypertensive Emergencies: Urapidil vs. Sodium Nitroprusside

Author: BenchChem Technical Support Team. Date: December 2025

In the critical landscape of managing hypertensive emergencies, the rapid and controlled reduction of blood pressure is paramount to preventing catastrophic end-organ damage. For researchers and drug development professionals, understanding the nuances of available intravenous antihypertensive agents is crucial. This guide provides an objective comparison of two potent vasodilators, Urapidil (B1196414) and Sodium Nitroprusside, supported by experimental data, detailed protocols, and mechanistic insights.

Executive Summary: Efficacy and Safety at a Glance

A pivotal randomized, prospective clinical study provides a direct comparison of Urapidil and Sodium Nitroprusside in the setting of hypertensive emergencies. While both drugs demonstrate high efficacy in rapidly lowering blood pressure, Urapidil emerges with a more favorable safety profile, exhibiting significantly fewer major adverse events.

Key Findings:

  • Efficacy: Both drugs are highly effective in achieving blood pressure control within 90 minutes. Sodium Nitroprusside showed a slightly higher initial response rate, but Urapidil provided more stable blood pressure control over a 4-hour follow-up period, with significantly fewer instances of blood pressure re-elevation.[1][2]

  • Safety: Urapidil was associated with a significantly lower incidence of major side effects, primarily profound hypotension, compared to Sodium Nitroprusside.[1][2] This suggests a wider therapeutic window and potentially greater ease of use for Urapidil in an emergency setting.

Quantitative Data Comparison

The following tables summarize the key efficacy and safety data from a head-to-head clinical trial.

Table 1: Efficacy Comparison
ParameterUrapidil (n=46)Sodium Nitroprusside (n=35)p-value
Response within 90 min 89% (41 patients)97% (34 patients)0.18[1][2]
Blood Pressure Re-elevation (in responders) 2% (1 of 41 patients)24% (8 of 34 patients)<0.05
Table 2: Safety and Adverse Events Comparison
Adverse EventUrapidil (n=46)Sodium Nitroprusside (n=35)p-value
Major Side Effects 4% (2 patients)20% (7 patients)0.04[1][2]
- Profound Hypotension1 patient7 patients
- Bradycardia1 patient0 patients
Minor Side Effects 7% (3 patients)3% (1 patient)>0.05
- Orthostatic Dysregulation2 patients0 patients
- Vertigo1 patient0 patients
- Flush0 patients1 patient

Mechanisms of Action: A Tale of Two Pathways

The differing safety and efficacy profiles of Urapidil and Sodium Nitroprusside can be attributed to their distinct mechanisms of action.

Urapidil: Dual-Action Antihypertensive

Urapidil exhibits a unique dual mechanism. Peripherally, it acts as a selective α1-adrenoceptor antagonist, leading to the relaxation of vascular smooth muscle and vasodilation. Centrally, it stimulates 5-HT1A receptors, which reduces sympathetic outflow from the brainstem. This central action is crucial as it helps to prevent the reflex tachycardia often seen with other potent vasodilators.

Urapidil_Pathway cluster_CNS Central Nervous System cluster_Vessel Vascular Smooth Muscle Urapidil_CNS Urapidil Serotonin_Receptor 5-HT1A Receptor (Agonist Action) Urapidil_CNS->Serotonin_Receptor Stimulates Sympathetic_Outflow Decreased Sympathetic Outflow Serotonin_Receptor->Sympathetic_Outflow Alpha_Receptor α1-Adrenoceptor (Antagonist Action) Sympathetic_Outflow->Alpha_Receptor Reduces Norepinephrine Release Blood_Pressure Blood Pressure Sympathetic_Outflow->Blood_Pressure Lowers Urapidil_Peripheral Urapidil Urapidil_Peripheral->Alpha_Receptor Blocks Vasoconstriction Vasoconstriction Alpha_Receptor->Vasoconstriction Alpha_Receptor->Blood_Pressure Lowers Vasoconstriction->Blood_Pressure Increases

Urapidil's dual mechanism of action.
Sodium Nitroprusside: A Potent Nitric Oxide Donor

Sodium Nitroprusside is a prodrug that rapidly breaks down in the circulation to release nitric oxide (NO). NO is a powerful vasodilator that works by activating guanylate cyclase in vascular smooth muscle cells. This leads to an increase in cyclic guanosine (B1672433) monophosphate (cGMP), which in turn reduces intracellular calcium levels, causing profound arterial and venous dilation. However, its metabolism also releases cyanide ions, which can lead to toxicity with prolonged use or in patients with renal impairment.

SNP_Pathway cluster_VascularSmoothMuscle Vascular Smooth Muscle Cell SNP Sodium Nitroprusside (in circulation) NO Nitric Oxide (NO) SNP->NO Cyanide Cyanide (CN⁻) SNP->Cyanide GC Guanylate Cyclase NO->GC Activates cGMP cGMP GC->cGMP Converts GTP GTP GTP->GC PKG Protein Kinase G cGMP->PKG Activates Ca Decreased Intracellular Ca²⁺ PKG->Ca Relaxation Smooth Muscle Relaxation (Vasodilation) Ca->Relaxation BP_Lower Lowered Blood Pressure Relaxation->BP_Lower Leads to

Sodium Nitroprusside's NO-mediated pathway.

Experimental Protocols

The following section details the methodologies from the key comparative study by Hirschl et al. (1997), providing a framework for understanding the generation of the presented data.

Study Design: Randomized, Prospective Clinical Study
  • Objective: To assess the safety and efficacy of Urapidil compared to Sodium Nitroprusside in treating hypertensive emergencies.[1]

  • Setting: Emergency department of a 2,000-bed inner-city hospital.[1]

  • Patient Population: 81 patients with hypertensive emergencies, defined as a systolic blood pressure >200 mmHg and/or a diastolic blood pressure >110 mmHg, with evidence of acute end-organ damage.[1]

Drug Administration Protocols
  • Urapidil Group (n=46):

    • Method: Intravenous bolus injections.[1]

    • Dosage: Initial dose of 12.5 mg.[1]

    • Titration: Repetitive administration of 12.5 mg every 15 minutes until a response was achieved or a maximum dose of 75 mg was reached.[1]

  • Sodium Nitroprusside Group (n=35):

    • Method: Continuous intravenous infusion.[1]

    • Dosage: Starting dose of 0.5 µg/kg/min.[1]

    • Titration: Increased in increments of 0.5 µg/kg/min every 15 minutes until a response was achieved or a maximum of 3.0 µg/kg/min was reached.[1]

Efficacy and Safety Definitions
  • Efficacy:

    • Blood pressure reduction to below 180/95 mmHg within 90 minutes.[1][2]

    • No re-elevation of blood pressure during a 4-hour follow-up period in initial responders.[1][2]

  • Safety: The number of minor and major side effects observed during treatment.[1]

Experimental Workflow Visualization

The following diagram illustrates the general workflow of the comparative clinical trial.

Experimental_Workflow cluster_Urapidil Urapidil Arm (n=46) cluster_SNP Sodium Nitroprusside Arm (n=35) Start Patient Enrollment (Hypertensive Emergency Criteria Met) Randomization Randomization Start->Randomization U_Admin IV Bolus Administration (12.5mg, titrated q15min) Randomization->U_Admin Group 1 S_Admin Continuous IV Infusion (0.5 µg/kg/min, titrated q15min) Randomization->S_Admin Group 2 U_Monitor BP Monitoring (q2.5min) for 90 min U_Admin->U_Monitor U_Response Response Assessment (BP < 180/95 mmHg) U_Monitor->U_Response U_FollowUp 4-hour Follow-up (Monitoring for BP re-elevation) U_Response->U_FollowUp Data_Collection Data Collection (Efficacy & Adverse Events) U_FollowUp->Data_Collection S_Monitor BP Monitoring (q2.5min) for 90 min S_Admin->S_Monitor S_Response Response Assessment (BP < 180/95 mmHg) S_Monitor->S_Response S_FollowUp 4-hour Follow-up (Monitoring for BP re-elevation) S_Response->S_FollowUp S_FollowUp->Data_Collection Analysis Statistical Analysis Data_Collection->Analysis

References

A Comparative Analysis of Urapidil and Hydrochlorothiazide for Antihypertensive Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the antihypertensive agents Urapidil (B1196414) and Hydrochlorothiazide (B1673439), intended for researchers, scientists, and drug development professionals. The following sections present a comprehensive overview of their mechanisms of action, comparative efficacy, safety profiles, and the experimental protocols used to evaluate their effects.

Mechanism of Action

Urapidil is a sympatholytic antihypertensive drug with a dual mechanism of action. It acts as a selective antagonist of peripheral postsynaptic α1-adrenoceptors, leading to vasodilation and a reduction in peripheral resistance.[1][2][3] Additionally, Urapidil exhibits a central effect through its agonistic activity at serotonin (B10506) 5-HT1A receptors, which contributes to a decrease in sympathetic outflow without inducing reflex tachycardia.[2][4]

Hydrochlorothiazide is a thiazide diuretic that exerts its antihypertensive effect by inhibiting the sodium-chloride (Na+/Cl-) symporter (NCC) in the distal convoluted tubule of the kidneys.[2] This inhibition leads to increased excretion of sodium, chloride, and water, resulting in a decrease in extracellular volume and subsequently, a reduction in blood pressure.[2]

Comparative Efficacy: A Head-to-Head Clinical Trial

A key multicenter, randomized, double-blind, parallel-group study by Distler et al. (1990) provides direct comparative data on the efficacy of Urapidil and Hydrochlorothiazide as monotherapy in patients with mild to moderate essential hypertension.[5]

Data Presentation
ParameterUrapidil (n=78)Hydrochlorothiazide (n=87)p-value
Blood Pressure Reduction (Sitting)
Systolic (mmHg)-9.4-20.7< 0.001
Diastolic (mmHg)-7.1-11.2< 0.05
Responder Rate (%) *3656-
Heart Rate No significant changeNo significant change-
Metabolic Parameters
Serum PotassiumNo significant changeSignificant decrease-
Uric AcidNo significant changeSignificant increase-
LDL-CholesterolNo significant changeSignificant increase-

*Responder rate was defined as a decrease in diastolic blood pressure to ≤ 90 mmHg or by ≥ 10 mmHg.[5]

Safety and Tolerability

In the comparative study by Distler et al. (1990), both treatments were generally well-tolerated. The adverse events reported were consistent with the known side effect profiles of each drug.

Adverse EventUrapidilHydrochlorothiazide
Common Dizziness, headache, nausea[6]Electrolyte imbalance (hypokalemia), increased uric acid, increased LDL-cholesterol[5]
Less Common/Rare Fatigue, orthostatic dysregulation, gastric disorders[6]Dehydration, hyperglycemia[2]

Experimental Protocols

Protocol from the Comparative Study (Distler et al., 1990)

Objective: To compare the antihypertensive efficacy and tolerability of urapidil and hydrochlorothiazide as monotherapy in patients with mild to moderate essential hypertension.[5]

Study Design: A multicenter, randomized, double-blind, parallel-group comparison.[5]

Patient Population: 165 patients with mild to moderate essential hypertension.[5]

Treatment Protocol:

  • Pre-treatment Phase (3 weeks):

    • Week 1: Gradual withdrawal of any previous antihypertensive medication.[5]

    • Weeks 2-3: Placebo administration.[5]

  • Treatment Phase (8 weeks):

    • Urapidil Group: Initial dose of 30 mg twice daily, with possible titration to 60 mg or 90 mg twice daily every 2 weeks if blood pressure was not adequately controlled.[5]

    • Hydrochlorothiazide Group: Initial dose of 12.5 mg once daily, with possible titration to 12.5 mg or 25 mg twice daily every 2 weeks.[5]

Efficacy Assessment:

  • Blood pressure and heart rate were measured in the morning using an automatic device.[5]

  • The primary efficacy endpoint was the change in sitting systolic and diastolic blood pressure from baseline to the end of the 8-week treatment period.[5]

  • Responder rates were also calculated.[5]

Safety Assessment:

  • Recording of all adverse events reported by the patients.

  • Monitoring of metabolic parameters including serum potassium, uric acid, and LDL-cholesterol.[7]

General Protocol for Antihypertensive Efficacy Trials

A standard protocol for a randomized controlled trial (RCT) evaluating the efficacy of an antihypertensive drug typically includes the following phases and procedures:

G cluster_pre Pre-Screening & Screening cluster_washout Washout & Placebo Run-in cluster_rand Randomization cluster_treat Treatment Period cluster_followup Follow-up & Data Collection cluster_end End of Study PreScreen Initial Assessment & Informed Consent Screening Baseline Measurements (BP, Labs) & Eligibility Check PreScreen->Screening Washout Withdrawal of Prior Antihypertensive Medications Screening->Washout Placebo Placebo Administration Washout->Placebo Randomization Random Allocation to Treatment Groups Placebo->Randomization GroupA Group A: Investigational Drug Randomization->GroupA GroupB Group B: Comparator/Placebo Randomization->GroupB Titration Dose Titration (if applicable) GroupA->Titration FollowUp Regular Follow-up Visits Titration->FollowUp BP_Measurement Blood Pressure Monitoring FollowUp->BP_Measurement AE_Monitoring Adverse Event Monitoring FollowUp->AE_Monitoring FinalVisit Final Visit & Assessments FollowUp->FinalVisit DataAnalysis Data Analysis & Reporting FinalVisit->DataAnalysis

Figure 1. General workflow of an antihypertensive clinical trial.

Signaling Pathways

Urapidil Signaling Pathways

Urapidil's dual-action mechanism involves two primary signaling pathways:

Urapidil_Signaling cluster_alpha1 α1-Adrenoceptor Antagonism (Peripheral) cluster_5ht1a 5-HT1A Receptor Agonism (Central) Urapidil_alpha Urapidil Alpha1_Receptor α1-Adrenoceptor Urapidil_alpha->Alpha1_Receptor Blocks Gq Gq protein activation Alpha1_Receptor->Gq Vasodilation Vasodilation Alpha1_Receptor->Vasodilation Leads to PLC Phospholipase C (PLC) activation Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ release from ER IP3->Ca_release PKC Protein Kinase C (PKC) activation DAG->PKC Contraction Smooth Muscle Contraction Ca_release->Contraction PKC->Contraction Urapidil_5ht1a Urapidil HT1A_Receptor 5-HT1A Receptor Urapidil_5ht1a->HT1A_Receptor Activates Gi Gi protein activation HT1A_Receptor->Gi AC Adenylyl Cyclase inhibition Gi->AC cAMP ↓ cAMP AC->cAMP PKA ↓ PKA activity cAMP->PKA Sympathetic_Outflow ↓ Sympathetic Outflow PKA->Sympathetic_Outflow

Figure 2. Signaling pathways of Urapidil's dual action.
Hydrochlorothiazide Signaling Pathway

Hydrochlorothiazide's primary mechanism of action is the inhibition of the Na+/Cl- cotransporter in the distal convoluted tubule.

Hydrochlorothiazide_Signaling cluster_dct Distal Convoluted Tubule Hydrochlorothiazide Hydrochlorothiazide NCC Na⁺/Cl⁻ Cotransporter (NCC) Hydrochlorothiazide->NCC Inhibits Reabsorption Na⁺ and Cl⁻ Reabsorption NCC->Reabsorption Excretion ↑ Na⁺ and Cl⁻ Excretion Reabsorption->Excretion Leads to Water_Excretion ↑ Water Excretion (Diuresis) Excretion->Water_Excretion Blood_Volume ↓ Blood Volume Water_Excretion->Blood_Volume Blood_Pressure ↓ Blood Pressure Blood_Volume->Blood_Pressure

Figure 3. Mechanism of action of Hydrochlorothiazide.

References

Safety Operating Guide

Navigating the Safe Disposal of Urapidil-d3: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development, the meticulous management and disposal of chemical compounds are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the proper disposal of Urapidil-d3, a deuterated analog of the α1-adrenoceptor antagonist and 5-HT1A receptor agonist, Urapidil. Adherence to these protocols is critical for minimizing environmental impact and safeguarding personnel.

This compound, being a stable isotope-labeled compound, does not necessitate special radioactive disposal measures. However, it must be treated as a chemical waste, with disposal protocols aligning with those for the parent compound, Urapidil, and in accordance with local, state, and federal regulations.

Key Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to be familiar with the safety and handling requirements for this compound. Personal protective equipment (PPE), including safety glasses with side-shields, a lab coat, and appropriate gloves, should be worn at all times to avoid contact with the skin and eyes.[1][2] All handling of this compound should be conducted in a well-ventilated area, preferably within a laboratory fume hood, to prevent the formation and inhalation of dust and aerosols.[1][3]

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of Urapidil, which are essential for a comprehensive risk assessment prior to handling and disposal.

PropertyValue
Molecular Formula C20H29N5O3
Molecular Weight 387.48 g/mol [1]
Physical Status Solid[1]
Appearance White to off-white[1]
Melting Point 156 - 158 °C (313 - 316 °F)[1]
Oral LD50 (Rat) 520 mg/kg[1]

Detailed Disposal Protocols

The proper disposal of this compound waste requires a systematic approach involving segregation, collection, and final disposal through licensed waste management services.

1. Waste Segregation and Collection

The initial and most critical step is the correct segregation of different forms of this compound waste.

  • Solid Waste:

    • Place all non-sharp, solid waste contaminated with this compound, such as gloves, absorbent paper, and empty vials, into a designated, leak-proof solid chemical waste container.

    • Ensure the container is clearly labeled "this compound Waste" along with any relevant hazard symbols.

  • Liquid Waste:

    • Collect all liquid waste containing this compound in a designated, sealed, and chemically compatible liquid waste container.

    • Avoid mixing with other incompatible chemical wastes.

    • Clearly label the container with "this compound Waste," the approximate concentration, and the identity of any other solvents present.

  • Sharps Waste:

    • Dispose of all contaminated sharps, including needles and Pasteur pipettes, directly into a designated puncture-resistant sharps container.

    • To prevent injuries, do not recap, bend, or break needles.

2. Decontamination of Laboratory Equipment

Proper decontamination of all equipment used in the handling of this compound is essential to prevent cross-contamination.

  • Immersible Equipment:

    • Immerse the equipment in a suitable solvent, such as ethanol (B145695) or methanol, to dissolve any residual this compound.

    • This procedure should be performed in a well-ventilated area or a fume hood.

  • Surface Decontamination:

    • For equipment surfaces that cannot be immersed, wipe them down with a cloth or sponge soaked in a detergent solution.

    • Follow this with a wipe-down using a cloth dampened with deionized water.

  • Disposal of Cleaning Materials:

    • All contaminated cleaning materials, such as wipes and gloves, must be disposed of as solid this compound waste.

3. Final Disposal

The ultimate disposal of all this compound waste must be conducted in a compliant and environmentally responsible manner.

  • Engage a Licensed Waste Disposal Vendor: All chemical waste, including that containing this compound, must be disposed of through a licensed hazardous waste disposal company.

  • Proper Labeling and Documentation: Ensure all waste containers are accurately and securely labeled. Complete all necessary waste manifest forms as required by your institution and the disposal vendor.

This compound Disposal Workflow

The following diagram outlines the logical workflow for the proper disposal of this compound.

Urapidil_d3_Disposal_Workflow cluster_0 Waste Generation cluster_1 Waste Segregation cluster_2 Waste Collection cluster_3 Final Disposal A This compound Handling & Experiments B Solid Waste (Gloves, Vials, Paper) A->B C Liquid Waste (Solutions) A->C D Sharps Waste (Needles, Pipettes) A->D E Labeled Solid Waste Container B->E F Labeled Liquid Waste Container C->F G Puncture-Resistant Sharps Container D->G H Licensed Waste Disposal Vendor E->H F->H G->H

Caption: Logical workflow for the disposal of this compound.

By adhering to these detailed procedures, laboratory professionals can ensure the safe handling and compliant disposal of this compound, fostering a culture of safety and environmental responsibility within the research community.

References

Personal protective equipment for handling Urapidil-d3

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Urapidil-d3

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures and recommendations are designed to ensure safe operational handling and disposal of this compound.

Core Safety and Handling Summary

This compound is a deuterated form of Urapidil, an α1-adrenoreceptor antagonist and a 5-HT1A receptor agonist.[1] While toxicological data for the deuterated compound is limited, the information for Urapidil indicates that it can be harmful if swallowed, may cause eye and skin irritation, and may be harmful if inhaled.[2] Therefore, appropriate personal protective equipment (PPE) and handling procedures are essential.

Personal Protective Equipment (PPE)

The following table summarizes the required personal protective equipment when handling this compound.[2][3]

Protection Type Specific Recommendations Standards
Eye Protection Safety glasses with side-shields.NIOSH (US) or EN 166 (EU) compliant.[2]
Respiratory Protection A full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges should be used when risk assessment indicates it is necessary, as a backup to engineering controls.[2]NIOSH/MSHA or European Standard EN 149 approved.[4]
Hand Protection Handle with gloves. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands.[2]
Body Protection Impervious clothing. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[2]
Handling and Storage

Proper handling and storage are critical to maintain the integrity of this compound and ensure the safety of laboratory personnel.

Procedure Guidelines
Handling Avoid contact with skin and eyes.[2] Avoid the formation of dust and aerosols.[2] Use in a well-ventilated area or under a laboratory fume hood.[2][5]
Storage Store at room temperature in a dry, cool, and well-ventilated place.[2][4] Keep containers tightly closed.[4]

Procedural Workflow for Handling this compound

The following diagram outlines the standard operating procedure for safely handling this compound from receipt to disposal.

A Receiving this compound B Don Personal Protective Equipment (PPE) A->B C Preparation for Use in Fume Hood B->C D Handling and Experimentation C->D E Decontamination of Workspace and Equipment D->E F Doffing Personal Protective Equipment (PPE) E->F G Waste Segregation and Collection F->G H Disposal of Contaminated Waste G->H

Figure 1. Standard workflow for handling this compound.

Emergency Procedures and First Aid

In the event of exposure to this compound, immediate action is necessary.

Exposure Type First Aid Measures
Eye Contact Flush eyes with water as a precaution.[2]
Skin Contact Wash off with soap and plenty of water. Consult a physician.[2]
Inhalation If breathed in, move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[2]
Ingestion Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[2] Do NOT induce vomiting.[2]

Spill and Disposal Management

Proper containment and disposal of this compound are crucial to prevent environmental contamination and accidental exposure.

Spill Response
  • Evacuate and Ventilate : Evacuate unnecessary personnel from the spill area and ensure adequate ventilation.

  • Utilize PPE : Use appropriate personal protective equipment, including a respirator, to avoid dust formation and inhalation.[2]

  • Containment and Cleanup : Pick up and arrange disposal without creating dust.[2] Absorb solutions with an inert material.

  • Disposal : Keep the spilled material in suitable, closed containers for disposal.[2]

  • Decontamination : Decontaminate the spill area and all equipment used for cleanup.

Disposal Plan

This compound waste should be handled as hazardous waste.

Waste Type Disposal Guidelines
Unused Product Dispose of contents/container to an approved waste disposal plant.[4]
Contaminated Materials (e.g., gloves, wipes) Place in a sealed, labeled container for hazardous waste.
Empty Containers Triple rinse with a suitable solvent and dispose of as hazardous waste.

Do not allow the product to enter drains.[2] All disposal practices must be in accordance with local, state, and federal regulations.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.